molecular formula C17H18N5O8P B15571036 6-Bnz-5'-AMP

6-Bnz-5'-AMP

Cat. No.: B15571036
M. Wt: 451.3 g/mol
InChI Key: KWNAXZAGEDSPKW-LXAXPIHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bnz-5'-AMP is a useful research compound. Its molecular formula is C17H18N5O8P and its molecular weight is 451.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H18N5O8P

Molecular Weight

451.3 g/mol

IUPAC Name

[(2R,4S,5R)-5-(6-benzamidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H18N5O8P/c23-12-10(6-29-31(26,27)28)30-17(13(12)24)22-8-20-11-14(18-7-19-15(11)22)21-16(25)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-24H,6H2,(H2,26,27,28)(H,18,19,21,25)/t10-,12?,13+,17-/m1/s1

InChI Key

KWNAXZAGEDSPKW-LXAXPIHBSA-N

Origin of Product

United States

Foundational & Exploratory

The Function of 6-Bnz-5'-AMP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N⁶-Benzoyladenosine-5'-O-monophosphate as a Plant Growth Regulator

For Immediate Release

This technical guide provides a comprehensive overview of 6-Bnz-5'-AMP (N⁶-Benzoyladenosine-5'-O-monophosphate), a synthetic purine derivative. The document is intended for researchers, scientists, and professionals in drug development and plant biology, detailing the compound's known functions, potential mechanisms of action, and its place within the broader context of cytokinin activity.

Executive Summary

This compound is a lipophilic analog of adenosine-5'-O-monophosphate and is recognized as a potential metabolite of N⁶-Benzoyl-cAMP.[1][2][3] Its primary and most well-documented function is its activity as a cytokinin, a class of plant growth substances that promote cell division, or cytokinesis, in plant roots and shoots. This guide synthesizes the available scientific information to provide a detailed understanding of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Full Name N⁶-Benzoyladenosine-5'-O-monophosphate
Synonyms This compound
Molecular Formula C₁₇H₁₈N₅O₈P
CAS Number 40871-55-4
Description A lipophilic analogue of adenosine-5'-O-monophosphate.[1][2][3]

Core Function: Cytokinin Activity

The principal biological function attributed to this compound is its cytokinin activity, as demonstrated in tobacco and soybean tissue culture assays.[1][2][4] Cytokinins are a class of plant hormones that play a crucial role in the regulation of plant growth and development. Their effects are wide-ranging and include:

  • Stimulation of Cell Division: The hallmark of cytokinin activity is the promotion of cytokinesis.

  • Shoot Initiation and Growth: In tissue culture, cytokinins, in conjunction with auxins, are used to induce the formation of shoots from callus.

  • Delay of Senescence: Cytokinins can delay the aging of leaves and other plant organs by preventing the breakdown of chlorophyll and proteins.

  • Regulation of Nutrient Allocation: They influence the movement of nutrients within the plant, establishing "sinks" where nutrients accumulate.

While this compound is known to exhibit cytokinin activity, it is important to note that nucleotide derivatives of cytokinins are generally considered to be inactive forms.[5] They often require metabolic conversion to their corresponding nucleobase to exert their biological effects.[5]

Proposed Mechanism of Action and Signaling Pathway

The precise signaling pathway for this compound has not been explicitly detailed in the available literature. However, based on its classification as a cytokinin, its mechanism of action is presumed to follow the general cytokinin signaling pathway. This pathway is a multi-step phosphorelay system analogous to bacterial two-component systems.

A generalized workflow for assessing the cytokinin activity of a compound like this compound is outlined below.

G Diagram 1: Generalized Workflow for Cytokinin Activity Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation and Observation cluster_3 Data Analysis A Synthesize and purify This compound D Add this compound to medium at various concentrations A->D B Prepare sterile plant tissue culture medium B->D C Excise plant tissue (e.g., tobacco pith, soybean cotyledon) E Culture plant tissue on the prepared medium C->E D->E F Incubate under controlled light and temperature conditions E->F G Monitor for callus growth, cell division, and differentiation F->G H Measure fresh and dry weight of tissue G->H I Compare with positive (e.g., Kinetin, BAP) and negative controls H->I J Determine optimal concentration for cytokinin activity I->J

Diagram 1: Generalized Workflow for Cytokinin Activity Assay

The presumed signaling cascade initiated by an active cytokinin is depicted in the following diagram. It is hypothesized that this compound would need to be metabolized to its active nucleobase form, N⁶-Benzoyladenine, to initiate this cascade.

G Diagram 2: Generalized Cytokinin Signaling Pathway cluster_0 Metabolic Activation cluster_1 Signal Perception and Transduction cluster_2 Cellular Response A This compound (Inactive Nucleotide) B N⁶-Benzoyladenine (Active Nucleobase) A->B Metabolism C Cytokinin Receptor (e.g., AHK2, AHK3, CRE1/AHK4) B->C Binding and Autophosphorylation D Histidine Phosphotransfer Proteins (AHPs) C->D Phosphorelay E Response Regulators (ARRs) - Type-B D->E Phosphorylation F Response Regulators (ARRs) - Type-A E->F Induction of Expression G Transcription of Cytokinin-responsive genes E->G Activation of Transcription F->C Negative Feedback H Cell Division and Growth G->H

Diagram 2: Generalized Cytokinin Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the synthesis and bioassays of this compound were first described by Martin et al. in 1973. While the full text of this original publication is not widely available, a general methodology for cytokinin bioassays can be outlined.

General Protocol for Tobacco Callus Bioassay:

  • Medium Preparation: A basal plant tissue culture medium (e.g., Murashige and Skoog) is prepared, supplemented with auxin (e.g., indole-3-acetic acid) and varying concentrations of the test compound (this compound). A control medium without the test compound and a positive control with a known cytokinin (e.g., kinetin) are also prepared.

  • Tissue Explant: Tobacco pith tissue is aseptically excised and placed onto the prepared media.

  • Incubation: The cultures are maintained in a growth chamber under controlled conditions of light and temperature for a period of 3-5 weeks.

  • Data Collection: The growth of the callus tissue is quantified by measuring the fresh and dry weight. The degree of cell proliferation and differentiation is also noted.

  • Analysis: The growth promotion by this compound is compared to the negative and positive controls to determine its relative cytokinin activity.

Applications in Research and Development

As a synthetic cytokinin, this compound and its analogs are valuable tools for:

  • Plant Biotechnology: Used in micropropagation and tissue culture to regenerate plants and produce desirable traits.

  • Agricultural Research: Studying the fundamental processes of plant growth and development, including cell division, shoot formation, and senescence.

  • Horticulture: The related compound, 6-benzylaminopurine (BAP), is used to improve the post-harvest life of green vegetables and cut flowers.[6]

Conclusion

This compound is a synthetic nucleotide analog with established cytokinin activity. Its function is intrinsically linked to the complex hormonal regulation of plant growth and development. While it is likely a pro-hormone that requires metabolic activation, it serves as a valuable chemical tool for probing the mechanisms of cell division and differentiation in plants. Further research into its specific metabolism and interaction with cytokinin receptors would provide a more complete understanding of its biological role.

References

An In-depth Technical Guide to N6-Benzoyladenosine-5'-O-monophosphate (6-Bnz-5'-AMP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine-5'-O-monophosphate (6-Bnz-5'-AMP) is a significant lipophilic analog of adenosine-5'-O-monophosphate (AMP). While it is structurally related to the protein kinase A (PKA) activator N6-Benzoyl-cAMP (6-Bnz-cAMP), its own biological activities are distinct, with notable roles as a cytokinin in plant physiology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes detailed experimental protocols and visual representations of relevant signaling pathways to support further research and development efforts.

Chemical Structure and Identification

This compound is a derivative of adenosine monophosphate where a benzoyl group is attached to the N6 position of the adenine base. This modification significantly increases the lipophilicity of the molecule compared to AMP.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Full Chemical Name N6-Benzoyladenosine-5'-O-monophosphate
Synonyms This compound, N6-Benzoyl-5'-adenosine monophosphate
CAS Number 40871-55-4[1]
Molecular Formula C17H18N5O8P[1]
Molecular Weight 451.33 g/mol (free acid)[2]
Canonical SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
InChI Key ZKHJWHIXKLGTLS-XVFCMESISA-N

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN6-Benzoyladenosine
Melting Point Data not available141-145 °C
Solubility Expected to be soluble in aqueous buffers and polar organic solventsSoluble in DMSO
pKa (predicted) Data not available7.87 ± 0.43
XLogP3 Data not available-0.1
Stability Store at -20°C[1]Store at room temperature, sealed in dry, dark place

Biological Activity and Mechanism of Action

Relationship with 6-Bnz-cAMP and Protein Kinase A (PKA)

This compound is a potential metabolite of 6-Bnz-cAMP, a known cell-permeable activator of PKA.[1] The conversion of cyclic AMP (cAMP) analogs to their 5'-monophosphate form is typically catalyzed by phosphodiesterases (PDEs).[3] However, there is evidence to suggest that N6-benzoyl-cAMP may not be readily hydrolyzed by certain low-K_m_ PDEs.[4] This indicates that the intracellular conversion of 6-Bnz-cAMP to this compound may be dependent on the specific PDE isoforms present.

It is critical to note that while 6-Bnz-cAMP is a direct activator of PKA, there is currently no direct evidence to suggest that this compound itself activates PKA. Its biological role appears to be distinct from that of its cyclic precursor.

G 6-Bnz-cAMP 6-Bnz-cAMP PDE PDE 6-Bnz-cAMP->PDE Hydrolysis? (isoform dependent) PKA PKA 6-Bnz-cAMP->PKA Activates This compound This compound PDE->this compound Cellular Response Cellular Response PKA->Cellular Response

Caption: Potential metabolic relationship between 6-Bnz-cAMP and this compound.

Cytokinin Activity

The most well-documented biological function of this compound is its activity as a cytokinin in plants.[1] Cytokinins are a class of plant hormones that promote cell division and influence various developmental processes. N6-substituted adenine derivatives, such as this compound, are known to exhibit cytokinin activity.[2][5][6]

The cytokinin signaling pathway is initiated by the binding of cytokinins to histidine kinase receptors located in the endoplasmic reticulum. This binding event triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of gene expression, driving cell division and other developmental responses.[5][6]

G This compound This compound Histidine Kinase Receptor Histidine Kinase Receptor This compound->Histidine Kinase Receptor Binds Phosphorelay Phosphorelay Histidine Kinase Receptor->Phosphorelay Activates Transcription Factors Transcription Factors Phosphorelay->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Division & Development Cell Division & Development Gene Expression->Cell Division & Development

Caption: Simplified cytokinin signaling pathway involving this compound.

Experimental Protocols

General Protocol for Soybean Callus Bioassay for Cytokinin Activity

This protocol is adapted from established methods for assessing cytokinin activity.[7][8][9]

Objective: To determine the cytokinin activity of this compound by measuring its effect on the growth of soybean callus tissue.

Materials:

  • Soybean callus tissue (e.g., cultivar 'Acme')

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Kinetin or other standard cytokinin for positive control

  • Sterile petri dishes or flasks

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Incubator with controlled temperature and light conditions (e.g., 25°C, 16-hour photoperiod)

Procedure:

  • Prepare MS medium containing sucrose and agar according to the standard formulation. Autoclave to sterilize.

  • Cool the medium to approximately 50-60°C.

  • In a laminar flow hood, add the filter-sterilized this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., a range from 0.01 to 10 µM). Also prepare control plates (no added cytokinin) and positive control plates (with a known effective concentration of kinetin).

  • Pour the medium into sterile petri dishes or flasks and allow it to solidify.

  • Under sterile conditions, excise small, uniform pieces of soybean callus (e.g., 50-100 mg fresh weight).

  • Place one piece of callus onto the surface of the solidified medium in each dish/flask.

  • Seal the dishes/flasks and incubate them under controlled conditions for a period of 3-4 weeks.

  • After the incubation period, carefully remove the callus from the medium and determine the fresh weight.

  • Calculate the average fresh weight for each treatment and compare the growth stimulation by this compound to the negative and positive controls.

General Protocol for Synthesis of N6-Benzoyladenosine-5'-O-monophosphate

A general method for the synthesis of N6-acylaminopurines can be adapted for this compound. A potential synthetic route involves the benzoylation of adenosine-5'-monophosphate.

Note: This is a generalized procedure and may require optimization. All steps should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • Adenosine-5'-monophosphate (AMP)

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Appropriate solvents for reaction and purification (e.g., DMF, acetonitrile)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Dissolve AMP in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in chloroform or dichloromethane).

  • Characterize the purified product by NMR and mass spectrometry.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to analyze the purity of this compound and to separate it from related compounds like adenosine, AMP, and 6-Bnz-cAMP.

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength around 260 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR spectroscopy are essential for the structural confirmation of this compound.

  • 1H NMR: Will show characteristic signals for the protons of the adenine, ribose, and benzoyl moieties.

  • 31P NMR: Will show a characteristic signal for the phosphate group. The chemical shift will be indicative of the monophosphate ester.

Conclusion

This compound is a multifaceted molecule with a confirmed role as a cytokinin in plants. Its relationship with the PKA activator 6-Bnz-cAMP is likely that of a metabolite, though its direct interaction with the PKA pathway is not established. Further research is warranted to fully elucidate its physicochemical properties, its precise mechanisms of action in both plant and animal systems, and its potential applications in agriculture and drug development. The experimental frameworks provided in this guide offer a starting point for researchers to explore the properties and functions of this intriguing adenosine derivative.

References

N6-Benzoyladenosine-5'-O-monophosphate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine-5'-O-monophosphate is a lipophilic analog of adenosine-5'-O-monophosphate (AMP) that exhibits notable biological activity, primarily characterized by its cytokinin-like effects in plant systems.[1][2] While direct and extensive research on this specific molecule is limited, its structural similarity to other N6-substituted purine derivatives, such as N6-benzyladenosine, allows for the inference of its potential mechanisms of action. This technical guide synthesizes the available information on N6-Benzoyladenosine-5'-O-monophosphate and related compounds to provide a comprehensive overview of its likely cellular targets and signaling pathways. The primary proposed mechanisms involve the activation of cytokinin signaling pathways in plants and potential interactions with adenosine receptors in mammalian systems. This document provides a detailed exploration of these pathways, supported by quantitative data from related compounds, experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.

Core Concepts and Putative Mechanisms of Action

N6-Benzoyladenosine-5'-O-monophosphate is distinguished by a benzoyl group attached to the N6 position of the adenine ring and a phosphate group at the 5' position of the ribose sugar. This modification increases its lipophilicity compared to AMP, potentially facilitating its passage across cellular membranes. It is also considered a potential metabolite of N6-Benzoyl-cAMP, a cell-permeable cAMP analog.[1][2][3]

The primary reported biological activity of N6-Benzoyladenosine-5'-O-monophosphate is its cytokinin activity, observed in tobacco and soybean tissue culture assays.[1][2] Cytokinins are a class of plant hormones that regulate a wide array of developmental processes, including cell division and differentiation.

Furthermore, based on structure-activity relationships of closely related N6-benzyladenosine derivatives, it is plausible that N6-Benzoyladenosine-5'-O-monophosphate or its dephosphorylated metabolite, N6-Benzoyladenosine, interacts with adenosine receptors in mammalian cells. Specifically, N6-benzyladenosine analogs have been identified as potent and selective agonists of the A3 adenosine receptor.[4][5]

Cytokinin Signaling Pathway

In plants, the cytokinin signal is perceived by histidine kinase receptors located in the endoplasmic reticulum. Upon cytokinin binding, these receptors autophosphorylate and initiate a phosphorelay cascade that culminates in the activation of type-B response regulators in the nucleus. These transcription factors then induce the expression of cytokinin-responsive genes, leading to various physiological effects.

Cytokinin_Signaling_Pathway Cytokinin Signaling Pathway cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus N6_BAP N6-Benzoyladenosine-5'-O-monophosphate (or its active metabolite) Receptor Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) N6_BAP->Receptor Binding & Activation AHP Histidine Phosphotransfer Proteins (AHP) Receptor->AHP Phosphorelay Type_B_ARR Type-B Response Regulators (ARR) AHP->Type_B_ARR Phosphorylation (Nuclear Import) Type_A_ARR Type-A Response Regulators (ARR) Type_B_ARR->Type_A_ARR Transcriptional Activation Cytokinin_Response Cytokinin Response (Cell Division, Differentiation) Type_B_ARR->Cytokinin_Response Transcriptional Activation Type_A_ARR->Receptor Negative Feedback

Figure 1: Proposed Cytokinin Signaling Pathway for N6-Benzoyladenosine-5'-O-monophosphate.
Adenosine Receptor Signaling

In mammalian systems, adenosine receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological processes. The A3 adenosine receptor, in particular, is implicated in inflammation and cell proliferation. Agonist binding to the A3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Adenosine_Signaling_Pathway Potential Adenosine A3 Receptor Signaling cluster_membrane Cell Membrane N6_BAP N6-Benzoyladenosine-5'-O-monophosphate (or its active metabolite) A3R A3 Adenosine Receptor N6_BAP->A3R Binding & Activation Gi Gi Protein A3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP (inhibited) PKA Protein Kinase A cAMP->PKA Activation (reduced) Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Downstream Effects Cytokinin_Bioassay_Workflow Tobacco Callus Cytokinin Bioassay Workflow start Start prep_media Prepare MS Medium with varying concentrations of test compound start->prep_media inoculate Inoculate with pre-weighed tobacco callus prep_media->inoculate incubate Incubate for 3-4 weeks inoculate->incubate measure Measure final fresh weight incubate->measure analyze Calculate increase in fresh weight and plot dose-response curve measure->analyze end End analyze->end Radioligand_Binding_Assay_Workflow Radioligand Displacement Assay Workflow start Start prepare_assay Prepare assay plate: - Membranes with A3 receptor - Radiolabeled antagonist - Varying concentrations of test compound start->prepare_assay incubate Incubate to reach equilibrium prepare_assay->incubate filter_wash Rapid filtration and washing to separate bound and free ligand incubate->filter_wash measure_radioactivity Measure radioactivity on filters filter_wash->measure_radioactivity calculate_binding Calculate specific binding measure_radioactivity->calculate_binding plot_curve Plot competition curve and determine IC50 calculate_binding->plot_curve calculate_ki Calculate Ki using Cheng-Prusoff equation plot_curve->calculate_ki end End calculate_ki->end

References

The Rising Tide of Lipophilic Adenosine Monophosphate Analogs in Preclinical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilic adenosine monophosphate (AMP) analogs are emerging as a pivotal class of molecules in biomedical research, primarily due to their ability to modulate the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Their enhanced cell permeability, a direct consequence of their lipophilic nature, overcomes a significant limitation of earlier polar nucleotide analogs, enabling more effective in vitro and in vivo studies. This technical guide provides an in-depth overview of the core aspects of lipophilic AMP analogs, including their mechanism of action, chemical diversity, and the experimental protocols crucial for their investigation. Quantitative data on the potency of various analogs are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their biological context and practical application in drug discovery and development.

Introduction: The Rationale for Lipophilicity

Adenosine monophosphate (AMP) is a critical signaling molecule, most notably acting as an allosteric activator of AMPK. The activation of AMPK triggers a cascade of events that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and even cancer.[1] However, the inherent negative charge and polar nature of AMP and its early analogs, like 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), the active metabolite of AICAR, limit their passive diffusion across cell membranes. This necessitates high extracellular concentrations and can lead to off-target effects.

The development of lipophilic AMP analogs addresses this challenge by modifying the parent AMP structure to increase its hydrophobicity. These modifications often involve the addition of non-polar moieties, such as benzyl groups at the N6-position of the adenine ring, which facilitate passage through the lipid bilayers of cell membranes.[2] This enhanced bioavailability allows for more potent and specific modulation of intracellular targets like AMPK at lower, more physiologically relevant concentrations.

Mechanism of Action: Targeting the Cellular Energy Sensor

The primary mechanism by which lipophilic AMP analogs exert their biological effects is through the activation of AMPK.[3] AMPK is a heterotrimeric enzyme composed of a catalytic α-subunit and regulatory β and γ-subunits. The γ-subunit contains binding sites for AMP, ADP, and ATP. An increase in the cellular AMP:ATP ratio, indicative of energy stress, leads to AMP binding to the γ-subunit, which triggers a conformational change that allosterically activates the kinase and promotes phosphorylation of the α-subunit at threonine-172 by upstream kinases like liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][5]

Lipophilic AMP analogs, by mimicking the structure of AMP, can directly bind to the γ-subunit and allosterically activate AMPK, often with greater potency than AMP itself.[3] This direct activation is a key advantage, as it bypasses the need for cellular energy depletion, allowing for a more controlled and specific investigation of AMPK signaling.

Chemical Diversity of Lipophilic AMP Analogs

The structural landscape of lipophilic AMP analogs is diverse, with modifications primarily focused on the adenine ring and the ribose sugar. A common strategy is the introduction of hydrophobic substituents at the N6-position of the adenine base.

Notable examples include:

  • N6-Benzyl-AMP derivatives: These compounds feature a benzyl group attached to the N6-position, significantly increasing lipophilicity. Variations in the substitution pattern on the benzyl ring can further modulate potency and selectivity.[2]

  • Compound C2: This potent AMP analog is the intracellularly active form of the pro-drug C13. C13, a phosphonate diester, readily crosses the cell membrane and is hydrolyzed by cellular esterases to release C2.[6]

Below are the chemical structures of adenosine and a representative N6-substituted lipophilic AMP analog.

  • Adenosine: The fundamental purine nucleoside.[7]

  • N6-Benzyladenosine-5'-monophosphate: A common lipophilic AMP analog.

Quantitative Analysis of Analog Potency

The efficacy of lipophilic AMP analogs is typically quantified by their half-maximal effective concentration (EC50) for AMPK activation or their half-maximal inhibitory concentration (IC50) in cellular assays, such as those measuring cancer cell proliferation. The tables below summarize key quantitative data for representative direct AMPK activators.

CompoundTargetAssay SystemEC50 (µM)Reference
A-769662 AMPK (β1-containing complexes)Cell-free~0.8[8]
MK-8722 Pan-AMPKIn vitro~0.001-0.06[8]
PF-739 Pan-AMPKNot specifiedNot specified[9]
C2 AMPK (α1-containing complexes)Cell-free0.01-0.03[3]
CompoundCell LineAssay TypeIC50 (µM)Reference
AMP-001 MDA-MB-231 (TNBC)MTT Assay>100[8]
AMP-002 MDA-MB-231 (TNBC)MTT Assay>100[8]
AMP-003 MDA-MB-231 (TNBC)MTT Assay>100[8]
MAK-11 MCF7 (Monolayer)Not specified0.148
MAK-11 T47D (Monolayer)Not specified0.097

Experimental Protocols

AMPK Kinase Activity Assay (ADP-Glo™ Protocol)

This protocol describes a luminescent-based assay to measure the activity of purified AMPK. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[7][10][11]

Materials:

  • Purified recombinant AMPK enzyme

  • AMPK substrate (e.g., SAMS peptide)

  • Lipophilic AMP analog (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all kit components and equilibrate to room temperature. Prepare the Kinase Buffer.

  • Set up Kinase Reaction: In a white assay plate, add the following components in order:

    • 5 µL of test compound solution (or vehicle control).

    • 5 µL of substrate solution.

    • 5 µL of ATP solution.

    • 5 µL of enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 20 µL). Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the total volume in the well (e.g., 40 µL). Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP generated and thus the AMPK activity.

Cellular Uptake Assay (Radiolabeled Compound Protocol)

This protocol details a method to quantify the uptake of a radiolabeled lipophilic AMP analog into cultured cells.[12][13][14]

Materials:

  • Cultured cells (adherent or suspension)

  • Radiolabeled lipophilic AMP analog (e.g., ³H- or ¹⁴C-labeled)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with HEPES, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

  • Filter mats (for suspension cells) or cell lysis buffer (for adherent cells)

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate and grow to near confluence.

  • Pre-incubation: On the day of the assay, aspirate the growth medium and replace it with 150 µL of fresh assay buffer. Add 50 µL of a competing non-labeled compound (for non-specific uptake control) or buffer. Incubate for 30 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of the radiolabeled lipophilic AMP analog in assay buffer to each well.

  • Incubation: Incubate the plate for a predetermined time interval (e.g., 10, 30, 60 minutes) with gentle agitation.

  • Stop Uptake: Stop the incubation by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 50 µL of a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Synthesis of Lipophilic AMP Analogs

A common synthetic route to N6-substituted adenosine analogs involves the nucleophilic displacement of a leaving group at the C6 position of a purine precursor.[2][15][16][17]

Example: Synthesis of N6-Benzyladenosine Derivatives

A widely used method is the reaction of 6-chloropurine riboside with the desired benzylamine.[15] The reaction is typically carried out in an alcohol solvent in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl generated during the reaction.

Signaling Pathways and Experimental Workflows

AMPK Signaling Pathway

Activation of AMPK by lipophilic AMP analogs initiates a complex signaling cascade that affects numerous downstream targets to restore cellular energy balance.[5][18][19][20]

AMPK_Signaling_Pathway AMP_Analog Lipophilic AMP Analog AMPK AMPK AMP_Analog->AMPK Activates Anabolic Anabolic Pathways (e.g., mTORC1, SREBP-1c) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., PGC-1α, ULK1) AMPK->Catabolic Activates LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK Phosphorylates (Thr172) Energy_Consumption ATP Consumption Anabolic->Energy_Consumption Energy_Production ATP Production Catabolic->Energy_Production

Caption: The AMPK signaling pathway activated by lipophilic AMP analogs.

Experimental Workflow for Screening AMPK Activators

A typical high-throughput screening (HTS) workflow is employed to identify and characterize novel AMPK activators from a compound library.[21][22]

HTS_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (e.g., ADP-Glo Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & EC50/IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Cellular Uptake) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Validated Hits

Caption: A high-throughput screening workflow for identifying AMPK activators.

Conclusion and Future Directions

Lipophilic AMP analogs represent a significant advancement in the pharmacological targeting of AMPK and other AMP-regulated pathways. Their improved cellular permeability allows for more reliable and potent modulation of these pathways in experimental systems, paving the way for the development of novel therapeutics for a range of metabolic disorders. Future research will likely focus on the development of analogs with enhanced isoform selectivity for AMPK, which could lead to more targeted therapies with fewer side effects. Furthermore, the application of these analogs as chemical probes will continue to be invaluable in dissecting the complex roles of AMPK in health and disease.

References

6-Bnz-5'-AMP: Investigating the Potential Metabolic Fate of the PKA Activator N6-Benzoyl-cAMP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyl-cAMP (6-Bnz-cAMP) is a widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP) that selectively activates cAMP-dependent protein kinase (PKA), a key regulator of numerous cellular processes. While its role as a PKA activator is well-established, its metabolic fate remains an area of active investigation. This technical guide explores the current understanding of 6-Bnz-5'-AMP as a potential metabolite of 6-Bnz-cAMP. It consolidates the available, though sometimes conflicting, data on the enzymatic hydrolysis of N6-substituted cAMP analogs by phosphodiesterases (PDEs). Furthermore, this document provides detailed, proposed experimental protocols for researchers seeking to elucidate the metabolic conversion of 6-Bnz-cAMP to this compound, alongside visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological responses by activating PKA. The therapeutic and research applications of modulating the cAMP/PKA signaling pathway have led to the development of synthetic cAMP analogs with improved pharmacological properties, such as increased lipophilicity and resistance to enzymatic degradation. N6-Benzoyl-cAMP is one such analog, characterized by a benzoyl group at the N6 position of the adenine ring, which enhances its membrane permeability and selectivity for PKA.

The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclases (synthesis) and phosphodiesterases (hydrolysis). PDEs are a superfamily of enzymes that catalyze the hydrolysis of the 3',5'-cyclic phosphodiester bond of cAMP and/or cGMP, yielding the corresponding 5'-monophosphate. The susceptibility of cAMP analogs to hydrolysis by PDEs is a critical determinant of their biological activity and duration of action. While it is generally stated that N6-substituted cAMP analogs exhibit increased metabolic stability against PDEs compared to cAMP, the specific kinetics of this process, particularly for 6-Bnz-cAMP, are not well-documented. Several sources describe this compound as a potential metabolite of 6-Bnz-cAMP, suggesting that hydrolysis of the 3',5'-cyclic phosphodiester bond does occur, albeit potentially at a slower rate than for cAMP. However, some studies have indicated that N6-benzoyl-cAMP does not appear to be hydrolyzed by certain low-Km phosphodiesterases[1]. This guide aims to address these ambiguities by presenting the available evidence and proposing a clear experimental path forward.

Quantitative Data on N6-Benzoyl-cAMP and Related Analogs

Direct quantitative data on the enzymatic hydrolysis of N6-Benzoyl-cAMP to this compound is scarce in the published literature. The following tables summarize the available data on the interaction of 6-Bnz-cAMP and other relevant cAMP analogs with phosphodiesterases. It is important to note that most available data pertains to the inhibition of cAMP hydrolysis by these analogs, rather than their own rates of hydrolysis.

AnalogEnzyme/SystemParameterValueReference
N6-Benzoyl-cAMPLow Km cAMP PDE from Mucor rouxiiIC50 (for inhibition of 0.1 µM cAMP hydrolysis)1-100 µM[2]
N6-Monobutyryl-cAMPLow Km cAMP PDE from Mucor rouxiiIC50 (for inhibition of 0.1 µM cAMP hydrolysis)50 µM[2]
8-Aminohexylamino-cAMPLow Km cAMP PDE from Mucor rouxiiIC50 (for inhibition of 0.1 µM cAMP hydrolysis)~1 µM[2]

Table 1: Inhibitory Potency of N6-Substituted cAMP Analogs on cAMP Hydrolysis. This table highlights the varied inhibitory effects of different cAMP analogs on phosphodiesterase activity. The wide range for N6-Benzoyl-cAMP suggests its interaction with PDE may be complex or isoform-dependent.

PropertyN6-Benzoyl-cAMPReference
PKA ActivationSelective activator[3]
Metabolic StabilityIncreased stability against PDE compared to cAMP[4]
Hydrolysis by low-Km PDENot observed to be hydrolyzed[1]

Table 2: Biochemical Properties of N6-Benzoyl-cAMP. This table summarizes the key characteristics of N6-Benzoyl-cAMP, including the conflicting reports on its hydrolysis by phosphodiesterases.

Signaling Pathways and Proposed Metabolic Conversion

N6-Benzoyl-cAMP exerts its biological effects primarily through the activation of PKA. The canonical PKA signaling pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a multitude of downstream protein substrates, leading to various cellular responses.

PKA_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G Protein GPCR->G_Protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes from Extracellular_Signal Hormone/ Neurotransmitter Extracellular_Signal->GPCR binds G_Protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PDE Phosphodiesterase (PDE) cAMP->PDE hydrolyzed by N6_Benzoyl_cAMP N6-Benzoyl-cAMP (exogenous) N6_Benzoyl_cAMP->PKA_inactive binds (mimics cAMP) N6_Benzoyl_cAMP->PDE potentially hydrolyzed by PKA_active Active PKA (C subunits) PKA_inactive->PKA_active releases Substrate Protein Substrate PKA_active->Substrate phosphorylates Five_AMP 5'-AMP PDE->Five_AMP Six_Bnz_Five_AMP This compound (potential metabolite) PDE->Six_Bnz_Five_AMP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response leads to

Figure 1: PKA Signaling Pathway and the Potential Metabolism of N6-Benzoyl-cAMP. This diagram illustrates the canonical PKA activation pathway and the putative metabolic conversion of N6-Benzoyl-cAMP to this compound by phosphodiesterases.

Proposed Experimental Protocols

To definitively determine whether this compound is a metabolite of N6-Benzoyl-cAMP and to quantify the kinetics of this conversion, the following experimental protocols are proposed.

In Vitro Metabolism of N6-Benzoyl-cAMP using Recombinant Phosphodiesterases

This experiment aims to determine if specific PDE isoforms can directly hydrolyze N6-Benzoyl-cAMP and to calculate the kinetic parameters of this reaction.

Methodology:

  • Enzyme Source: Obtain purified, recombinant human phosphodiesterase isoforms (e.g., PDE1-11 families, with a focus on cAMP-specific PDEs like PDE4, PDE7, and PDE8).

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrate: Prepare a stock solution of N6-Benzoyl-cAMP in the reaction buffer.

  • Enzyme Assay:

    • Initiate the reaction by adding a known concentration of the PDE isoform to the reaction buffer containing a range of N6-Benzoyl-cAMP concentrations (e.g., 0.1 µM to 100 µM).

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Terminate the reaction by adding a quenching solution (e.g., 0.1 M HCl or by heat inactivation at 95°C for 5 minutes).

  • Sample Analysis:

    • Analyze the reaction mixture using a validated HPLC or LC-MS/MS method (see section 4.3) to separate and quantify the remaining N6-Benzoyl-cAMP and the newly formed this compound.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) at each substrate concentration.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each PDE isoform.

In_Vitro_Metabolism_Workflow Start Start: Recombinant PDE and N6-Benzoyl-cAMP Substrate Incubation Incubate at 37°C (Time Course) Start->Incubation Quench Quench Reaction Incubation->Quench Analysis HPLC or LC-MS/MS Analysis Quench->Analysis Quantification Quantify N6-Benzoyl-cAMP and this compound Analysis->Quantification Kinetics Calculate Kinetic Parameters (Km, Vmax) Quantification->Kinetics End End: Determine PDE Specificity and Efficiency Kinetics->End

Figure 2: Workflow for In Vitro Metabolism of N6-Benzoyl-cAMP. This diagram outlines the key steps for assessing the direct enzymatic conversion of N6-Benzoyl-cAMP by recombinant phosphodiesterases.

Cellular Metabolism of N6-Benzoyl-cAMP in Cultured Cells

This experiment is designed to investigate the metabolism of N6-Benzoyl-cAMP in a cellular context, providing insights into its intracellular stability and the formation of this compound.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., HEK293, primary hepatocytes, or a cell line known to express high levels of specific PDEs) to near confluency in appropriate culture plates.

  • Treatment: Treat the cells with a known concentration of N6-Benzoyl-cAMP (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 12, and 24 hours). Include vehicle-treated cells as a control.

  • Cell Lysis and Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable method (e.g., sonication or addition of a lysis buffer).

    • Perform a protein precipitation step (e.g., with ice-cold acetonitrile or methanol) to separate small molecules from proteins.

    • Centrifuge the lysate and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Analyze the supernatant using a validated HPLC or LC-MS/MS method (see section 4.3) to identify and quantify intracellular and extracellular (from the culture medium) levels of N6-Benzoyl-cAMP and this compound.

  • Data Analysis:

    • Plot the concentrations of N6-Benzoyl-cAMP and this compound over time to determine the rate of cellular uptake and metabolism of the parent compound and the formation of the potential metabolite.

Proposed HPLC-MS/MS Method for the Analysis of N6-Benzoyl-cAMP and this compound

This method provides a highly sensitive and specific approach for the simultaneous quantification of the parent compound and its potential metabolite.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Suggested Starting Point):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for N6-Benzoyl-cAMP: The precursor ion (m/z) will correspond to the protonated molecule [M+H]+. The product ion will be a characteristic fragment (e.g., the protonated adenine-benzoyl fragment).

    • MRM Transition for this compound: The precursor ion (m/z) will correspond to the protonated molecule [M+H]+. The product ion will be a characteristic fragment.

  • Optimization: The specific MRM transitions and collision energies will need to be optimized by direct infusion of analytical standards of N6-Benzoyl-cAMP and this compound.

Conclusion and Future Directions

The question of whether this compound is a significant metabolite of N6-Benzoyl-cAMP remains open, with the existing literature providing conflicting clues. While the potential for this metabolic conversion exists, definitive evidence and quantitative data are currently lacking. The proposed experimental protocols in this guide provide a clear and robust framework for researchers to address this knowledge gap.

Elucidating the metabolic stability and fate of N6-Benzoyl-cAMP is crucial for a comprehensive understanding of its pharmacology and for the rational design of future cAMP analogs with tailored therapeutic profiles. Future research should focus on:

  • Systematic screening of PDE isoforms: Determining which, if any, PDE isoforms are responsible for the hydrolysis of N6-Benzoyl-cAMP.

  • In vivo metabolism studies: Investigating the metabolism of N6-Benzoyl-cAMP in animal models to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism context.

  • Biological activity of this compound: Characterizing the biological activity of this compound to determine if it has any downstream signaling effects of its own.

By addressing these questions, the scientific community can gain a more complete picture of the role and regulation of this important class of PKA activators.

References

Cytokinin Activity of Modified Adenine Nucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document serves as a comprehensive technical guide on the structure-activity relationships, signaling pathways, and experimental evaluation of modified adenine nucleotides exhibiting cytokinin activity. It is designed to provide researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to investigate these potent plant hormones and their analogs.

The Cytokinin Signaling Pathway

Cytokinins are a class of N6-substituted adenine derivatives that play a crucial role in regulating numerous aspects of plant growth and development, including cell division, shoot initiation, and leaf senescence[1]. The signaling pathway is initiated by the binding of a cytokinin molecule to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of transmembrane histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane[2][3]. In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4[3][4].

This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor's kinase domain[2][3]. The phosphate group is then transferred to an aspartate residue in the receptor's receiver domain[2]. From there, the signal is relayed via a multi-step phosphorelay system. Histidine phosphotransfer proteins (AHPs) shuttle the phosphoryl group from the cytoplasm into the nucleus[2][5]. Inside the nucleus, AHPs phosphorylate Type-B Arabidopsis Response Regulators (ARRs)[2].

Phosphorylated Type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription[2][6]. Among the induced genes are the Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop to attenuate the signal[3][6].

Cytokinin_Signaling_Pathway Cytokinin Two-Component Signaling Pathway cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RECEPTOR AHK2, AHK3, CRE1/AHK4 CHASE Domain His-Kinase Domain Receiver Domain RECEPTOR:hk->RECEPTOR:rec AHP AHP RECEPTOR:rec->AHP AHP_P AHP-P ARRB Type-B ARR AHP_P->ARRB 4. Nuclear Translocation & Phosphorelay ARRB_P Type-B ARR-P DNA DNA ARRB_P->DNA 5. Binds DNA ARRA Type-A ARR ARRA->RECEPTOR 7. Negative Feedback DNA->ARRA Transcription Response Cytokinin Response (Gene Expression) DNA->Response 6. Transcription Activation CK Cytokinin CK->RECEPTOR:chase 1. Binding

Caption: Cytokinin two-component signaling pathway.

Structure-Activity Relationships of Modified Adenine Nucleotides

The biological activity of cytokinin analogs is highly dependent on their chemical structure, particularly the nature of the substituent at the N6-position of the adenine ring and modifications to the purine ring itself.

  • N6-Position Substituent: This is the primary determinant of cytokinin activity. Both natural isoprenoid-type cytokinins (e.g., isopentenyladenine (iP), trans-zeatin (tZ)) and synthetic aromatic-type cytokinins (e.g., N6-benzyladenine (BA)) exhibit high activity[1]. Cytokinins with unsaturated isoprenoid side chains, like iP and tZ, are preferred substrates for the degrading enzyme cytokinin oxidase, while those with saturated side chains (e.g., dihydrozeatin) are resistant[7].

  • Purine Ring Modifications:

    • N9-Position: Substitution at the N9-position, such as with a ribose group to form a nucleoside (e.g., iPR), generally results in lower biological activity compared to the corresponding free base[1][8]. The free bases are considered the sole biologically active forms that directly interact with receptors[4][9]. Ribosides are primarily transport forms[1][8]. For example, N6-(Δ2-isopentenyl)adenine is at least 3.3 times more active than N6-(Δ2-isopentenyl)adenosine in the tobacco callus bioassay[10][11].

    • C2-Position: Introducing a halogen substituent at the C2 position of the adenine moiety can increase ligand activity, particularly towards the AHK3 receptor[4][9].

Quantitative Analysis of Cytokinin Activity

The efficacy of modified adenine nucleotides can be quantified through receptor binding assays and various whole-plant or tissue-based bioassays.

Table 1: Receptor Binding Affinity of Selected Cytokinins

This table summarizes the apparent dissociation constants (KD) for the interaction between various cytokinins and the Arabidopsis thaliana receptors AHK2, AHK3, and CRE1/AHK4. A lower KD value indicates higher binding affinity.

CompoundReceptorApparent KD (nM)Notes
trans-Zeatin (tZ)CRE1/AHK42-4High affinity.[5][12]
trans-Zeatin (tZ)AHK31-2High affinity.[5][12]
trans-Zeatin (tZ)AHK24.0High affinity.[11]
Isopentenyladenine (iP)CRE1/AHK4-Similar affinity to tZ.[8]
Isopentenyladenine (iP)AHK3~10-fold lower than tZAHK3 has a significantly lower affinity for iP compared to CRE1/AHK4.[5][12]
Isopentenyladenine (iP)AHK21.4Highest affinity ligand for AHK2 among those tested.[11]
Dihydrozeatin (DZ)AHK3-Higher affinity for AHK3 compared to CRE1/AHK4.[5][12]
cis-Zeatin (cZ)AHK3-Lower binding activity than trans-Zeatin.[5][12]
Table 2: Biological Activity of Modified Adenine Nucleotides in Bioassays

This table provides a comparative summary of the biological activity of various modified adenine nucleotides as determined by classical bioassays.

Compound/ModificationBioassayObserved Activity/Concentration
N6-(Δ2-isopentenyl)adenine (iP)Tobacco Callus~3.3 times more active than its N9-riboside (iPR).[10][11]
N6-benzyladenine (BA)Amaranthus BetacyaninPotent inducer of betacyanin synthesis.[13]
N6-benzyladenine (BA)Chlorophyll RetentionEffective at concentrations as low as 0.0001 mg/L.[14][15]
KinetinChlorophyll RetentionAppears to be the least active among BA, zeatin, and zeatin riboside.[14][15]
N9-substituted BA derivativesTobacco CallusGenerally show lower activity than the BA free base.[1]
2-chloro-N6-(α-methylbenzyl)adenineArabidopsis Reporter AssayPreferentially activates the AHK3 receptor over AHK2 and CRE1/AHK4.[14]
ortho-methoxytopolin ribosideTobacco Callus, Amaranthus, Wheat Leaf SenescenceHigher activity than both BA and trans-Zeatin.[1]

Experimental Protocols for Cytokinin Activity Assessment

Assessing the biological activity of novel modified adenine nucleotides requires robust and reproducible experimental protocols. Below are methodologies for key cytokinin bioassays.

Experimental_Workflow Generalized Workflow for Cytokinin Activity Assessment cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Data Acquisition & Analysis A Compound Synthesis & Purification B Prepare Stock Solutions (e.g., in DMSO) A->B C Prepare Serial Dilutions in Assay Medium B->C E Apply Test Compounds & Controls (Positive/Negative) C->E D Prepare Biological Material (e.g., callus, seeds, leaves) D->E F Incubate under Controlled Conditions E->F G Collect Raw Data (e.g., weight, absorbance, length) F->G H Perform Statistical Analysis (e.g., ANOVA, dose-response curve) G->H I Determine Activity (e.g., EC50, relative potency) H->I

Caption: Generalized workflow for cytokinin activity assessment.

Tobacco Callus Bioassay
  • Principle: This assay measures the ability of a compound to stimulate cell division (cytokinesis) in cytokinin-dependent tobacco callus tissue. The increase in fresh weight of the callus is proportional to the cytokinin activity of the test compound[16].

  • Materials:

    • Cytokinin-dependent tobacco callus (e.g., Nicotiana tabacum cv. Wisconsin No. 38).

    • Murashige and Skoog (MS) basal medium.

    • Auxin (e.g., Indole-3-acetic acid, IAA).

    • Test compounds and positive control (e.g., BA, kinetin).

    • Sterile petri dishes, scalpels, and forceps.

    • Growth chamber with controlled temperature (25-28°C) and light.

  • Method:

    • Prepare MS medium supplemented with a constant, suboptimal concentration of auxin (e.g., 2 mg/L IAA).

    • Autoclave the medium and cool to ~50°C. Add filter-sterilized test compounds at various concentrations to the molten medium and pour into petri dishes. Include a negative control (no cytokinin) and a positive control series.

    • Under sterile conditions, excise uniform pieces of callus tissue (approx. 50-100 mg).

    • Place one piece of callus onto the surface of the medium in each petri dish.

    • Seal the dishes and incubate in the dark at 25-28°C for 3-4 weeks.

  • Data Analysis:

    • Carefully remove the callus from the medium and measure its final fresh weight.

    • Calculate the mean increase in fresh weight for each concentration.

    • Plot a dose-response curve (increase in fresh weight vs. log concentration) to determine the optimal concentration and relative activity compared to the positive control.

Amaranthus Betacyanin Bioassay
  • Principle: This assay leverages the ability of cytokinins to induce the synthesis of the red pigment betacyanin in the seedlings of Amaranthus species. The amount of pigment produced is quantifiable by spectrophotometry and correlates with cytokinin activity[16].

  • Materials:

    • Amaranthus caudatus or Amaranthus tricolor seeds.

    • Petri dishes with filter paper.

    • Test solutions with varying concentrations of modified adenine nucleotides.

    • Incubation buffer (e.g., phosphate buffer).

    • Spectrophotometer.

    • Growth chamber.

  • Method:

    • Germinate Amaranthus seeds in the dark for ~72 hours at 25°C.

    • Under a dim green light, excise the cotyledons and the upper part of the hypocotyl[13].

    • Transfer a set number of explants (e.g., 10) into vials or wells containing the incubation buffer and the test compounds at various concentrations.

    • Incubate the samples in the dark for 18-24 hours at 25°C.

    • After incubation, extract the betacyanin pigment by freezing and thawing the seedlings twice, followed by the addition of distilled water.

    • Centrifuge the samples to pellet debris.

  • Data Analysis:

    • Measure the absorbance of the supernatant at approximately 540 nm (for betacyanin) and 620 nm (for chlorophyll correction).

    • Calculate the corrected absorbance (A540 - A620).

    • Plot the corrected absorbance against the compound concentration to assess activity.

Chlorophyll Retention Bioassay
  • Principle: Cytokinins are known to delay the process of senescence, which involves the degradation of chlorophyll. This bioassay measures the ability of a test compound to prevent chlorophyll loss in detached leaves or cotyledons incubated in the dark[16].

  • Materials:

    • Healthy, fully expanded leaves or cotyledons from a suitable plant species (e.g., cucumber, radish, wheat)[16][17][18][19].

    • Petri dishes lined with moist filter paper.

    • Test solutions of modified adenine nucleotides.

    • 80% acetone for chlorophyll extraction.

    • Spectrophotometer.

  • Method:

    • Excise leaves or cotyledons of a uniform size and age.

    • Float the explants in petri dishes containing the test solutions at various concentrations. Use a water or buffer-only solution as a negative control.

    • Incubate the dishes in complete darkness at room temperature for 48-72 hours to induce senescence.

    • After incubation, blot the explants dry and record their fresh weight.

    • Extract chlorophyll by homogenizing the tissue in a known volume of 80% acetone.

    • Centrifuge the homogenate to pellet the tissue debris.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 663 nm and 645 nm.

    • Calculate the total chlorophyll concentration using Arnon's equations or a similar method.

    • Compare the chlorophyll content in treated samples to the negative control to determine the extent of senescence delay.

Arabidopsis Root Growth Inhibition Assay
  • Principle: Exogenously applied cytokinins inhibit the growth of the primary root in Arabidopsis thaliana seedlings in a dose-dependent manner[20][21]. This assay provides a whole-organism response to the test compound.

  • Materials:

    • Arabidopsis thaliana seeds (wild-type, e.g., Col-0).

    • Square petri plates with half-strength Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.

    • Test compounds.

    • Growth chamber with vertical plate orientation and controlled light/temperature.

  • Method:

    • Prepare MS agar medium and supplement with various concentrations of the filter-sterilized test compound after autoclaving. Pour into square plates.

    • Sterilize and stratify Arabidopsis seeds (e.g., 4°C in the dark for 2-3 days).

    • Sow the seeds in a line on the surface of the agar plates.

    • Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (16h light / 8h dark).

    • Allow the seedlings to grow for 5-10 days.

  • Data Analysis:

    • Scan the plates to create high-resolution images.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

    • Calculate the average root length for each treatment and compare it to the control (no compound). Plot the percent root growth inhibition against the compound concentration.

Conclusion

The biological activity of modified adenine nucleotides is a direct function of their molecular structure, which dictates their ability to interact with cytokinin receptors and initiate the downstream signaling cascade. Understanding the structure-activity relationship is paramount for designing novel agonists or antagonists for applications in agriculture, biotechnology, and potentially medicine. The quantitative assessment of these compounds through a combination of receptor binding assays and standardized bioassays provides the necessary data to validate their efficacy and mechanism of action. This guide provides the foundational protocols and theoretical framework to support further research and development in this critical area of chemical biology.

References

The Role of 6-Bnz-5'-AMP in Plant Cell Division and Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-Benzoyl-adenosine-5'-monophosphate (6-Bnz-5'-AMP) is a synthetic N⁶-substituted purine nucleotide that has demonstrated cytokinin-like activity in plant tissue culture assays. This technical guide provides an in-depth exploration of the potential role of this compound in regulating plant cell division and differentiation. Drawing upon the established mechanisms of cytokinin and cyclic AMP (cAMP) signaling in plants, this document outlines the putative pathways through which this compound may exert its effects. Detailed experimental protocols for assessing its biological activity and structured tables for quantitative data comparison are provided to facilitate further research in this area. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and investigate the molecular basis of this compound's function in plant cellular processes.

Introduction

Plant growth and development are orchestrated by a complex interplay of signaling molecules, among which phytohormones play a central role. Cytokinins, a class of N⁶-substituted adenine derivatives, are pivotal in regulating cell division, differentiation, and numerous other developmental processes.[1][2] The structural similarity of N⁶-Benzoyl-adenosine-5'-monophosphate (this compound) to naturally occurring cytokinins suggests its potential to modulate these fundamental cellular events. Early studies have indeed indicated that this compound exhibits cytokinin activity in classic plant bioassays.[3]

This guide delves into the molecular underpinnings of this compound's action, postulating its interaction with the well-characterized cytokinin signaling pathway. Furthermore, given its nature as a nucleotide monophosphate, we will explore the potential intersection with cyclic AMP (cAMP) signaling, a ubiquitous second messenger system whose role in plants is an active area of investigation.[4][5] By providing a comprehensive overview of the relevant signaling pathways, experimental methodologies, and a framework for data analysis, this document aims to serve as a valuable resource for the scientific community engaged in plant science and the development of novel plant growth regulators.

Core Signaling Pathways

The biological activity of this compound in plants is likely mediated through its interaction with one or both of two major signaling cascades: the cytokinin signaling pathway and the cyclic AMP (cAMP) signaling pathway.

The Cytokinin Signaling Pathway

Cytokinins are perceived by membrane-bound histidine kinase receptors, initiating a multi-step phosphorelay that culminates in the transcriptional regulation of target genes.[3][6][[“]] This pathway is central to the control of the cell cycle and the determination of cell fate in plants.

The canonical cytokinin signaling pathway proceeds as follows:

  • Perception: Cytokinins bind to the CHASE domain of transmembrane histidine kinase receptors located in the endoplasmic reticulum.[[“]]

  • Phosphorelay Initiation: Ligand binding induces autophosphorylation of a conserved histidine residue within the kinase domain of the receptor. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor.[6]

  • Signal Transduction to the Nucleus: The phosphate is subsequently transferred to a conserved histidine residue on a shuttle protein called a histidine phosphotransfer protein (AHP).[6] AHPs then translocate from the cytoplasm to the nucleus.

  • Activation of Transcription Factors: In the nucleus, AHPs transfer the phosphate group to a conserved aspartate residue on type-B response regulators (ARRs).[1]

  • Transcriptional Regulation: Phosphorylated type-B ARRs are activated and bind to the promoters of target genes, including type-A ARRs, which act as negative regulators of the pathway, and genes involved in cell division and differentiation, such as cyclins and cyclin-dependent kinases (CDKs).[1]

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_nucleus Nucleus CK_receptor Cytokinin Receptor (AHK) AHP AHP CK_receptor->AHP Phosphorelay CK This compound (Cytokinin) CK->CK_receptor Binding ARR_B Type-B ARR (Inactive) AHP->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P (Active) Target_Genes Target Gene Expression ARR_A Type-A ARR (Negative Regulator) Cell_Response Cell Division & Differentiation ARR_A->CK_receptor Negative Feedback

Caption: The Cytokinin Signaling Pathway.

The Potential Role of cAMP Signaling

Cyclic AMP is a well-established second messenger in animals, but its signaling role in plants is still being elucidated.[4][8] However, evidence suggests its involvement in various physiological processes, including cell cycle regulation.[9] Given that this compound is an adenosine monophosphate derivative, it is plausible that it could be metabolized to or interact with components of the cAMP signaling pathway.

The putative cAMP signaling pathway in plants involves:

  • Synthesis: Adenylyl cyclases (ACs) synthesize cAMP from ATP.

  • Perception: cAMP can directly bind to and modulate the activity of downstream effectors such as cyclic nucleotide-gated channels (CNGCs) and protein kinases.

  • Signal Transduction: Activation of these effectors can lead to changes in ion fluxes and phosphorylation cascades, ultimately influencing cellular responses.

  • Degradation: Phosphodiesterases (PDEs) hydrolyze cAMP to AMP, terminating the signal.

cAMP_Signaling_Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Synthesis cAMP cAMP Effector Downstream Effectors (e.g., CNGCs, PKA) cAMP->Effector Activation PDE Phosphodiesterase (PDE) cAMP->PDE Degradation Cell_Response Cellular Response (e.g., Ion Flux, Gene Expression) Effector->Cell_Response Signal Transduction AMP AMP

Caption: A Putative cAMP Signaling Pathway in Plants.

Experimental Evidence and Data

The primary evidence for the cytokinin-like activity of this compound comes from a study by Martin et al. (1973), which demonstrated its ability to promote cell division in tobacco and soybean callus bioassays.[3] While the full quantitative data from this seminal study is not widely available, the established methodologies of these bioassays allow for the generation of comparable quantitative data.

Quantitative Data Presentation

The following tables provide a structured format for presenting quantitative data from cytokinin bioassays. The values for this compound are illustrative and should be replaced with experimental data.

Table 1: Effect of this compound on Tobacco Callus Growth

Concentration (µM)Mean Fresh Weight (g) ± SDMean Dry Weight (mg) ± SD
0 (Control)ValueValue
0.1ValueValue
1.0ValueValue
10.0ValueValue
Kinetin (1.0 µM)ValueValue

Table 2: Effect of this compound on Soybean Callus Growth

Concentration (µM)Mean Fresh Weight (g) ± SDMean Dry Weight (mg) ± SD
0 (Control)ValueValue
0.1ValueValue
1.0ValueValue
10.0ValueValue
Zeatin (1.0 µM)ValueValue

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cytokinin activity of this compound.

Tobacco Callus Bioassay

This bioassay is a standard method for determining cytokinin activity based on the stimulation of cell division in undifferentiated tobacco callus tissue.

Materials:

  • Tobacco ( Nicotiana tabacum L. cv. Wisconsin No. 38) callus stock culture

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Myo-inositol

  • Thiamine-HCl

  • Indole-3-acetic acid (IAA)

  • This compound

  • Kinetin (positive control)

  • Agar

  • Sterile petri dishes (100 x 15 mm)

  • Sterile distilled water

  • Autoclave

  • Laminar flow hood

  • Analytical balance

  • pH meter

Procedure:

  • Medium Preparation: Prepare MS basal medium containing 3% (w/v) sucrose, 100 mg/L myo-inositol, 0.4 mg/L thiamine-HCl, and 2.0 mg/L IAA. Adjust the pH to 5.7 before adding 0.8% (w/v) agar.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Hormone Addition: After the medium has cooled to approximately 50-60°C, add filter-sterilized stock solutions of this compound or kinetin to achieve the desired final concentrations. Pour the medium into sterile petri dishes.

  • Callus Inoculation: Under sterile conditions in a laminar flow hood, transfer approximately 100 mg pieces of tobacco callus from the stock culture to the prepared petri dishes.

  • Incubation: Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C for 4-5 weeks.

  • Data Collection: After the incubation period, measure the fresh weight of the callus. To determine the dry weight, dry the callus at 60°C for 48 hours and then weigh.

Tobacco_Callus_Bioassay_Workflow Start Start Medium_Prep Prepare MS Medium + IAA Start->Medium_Prep Sterilize Autoclave Medium Medium_Prep->Sterilize Add_Hormones Add this compound or Kinetin Sterilize->Add_Hormones Inoculate Inoculate with Tobacco Callus Add_Hormones->Inoculate Incubate Incubate in Dark (4-5 weeks) Inoculate->Incubate Measure_Weight Measure Fresh and Dry Weight Incubate->Measure_Weight End End Measure_Weight->End

Caption: Tobacco Callus Bioassay Workflow.

Soybean Callus Bioassay

Similar to the tobacco callus bioassay, this method assesses cytokinin activity by measuring the growth of soybean callus.

Materials:

  • Soybean (Glycine max L. Merr. cv. Acme) callus stock culture

  • Gamborg's B5 basal medium

  • Sucrose

  • Myo-inositol

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • This compound

  • Zeatin (positive control)

  • Agar

  • Sterile petri dishes (100 x 15 mm)

  • Sterile distilled water

  • Autoclave

  • Laminar flow hood

  • Analytical balance

  • pH meter

Procedure:

  • Medium Preparation: Prepare Gamborg's B5 basal medium containing 2% (w/v) sucrose, 100 mg/L myo-inositol, and 1.0 mg/L 2,4-D. Adjust the pH to 5.5 before adding 0.8% (w/v) agar.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Hormone Addition: After cooling, add filter-sterilized stock solutions of this compound or zeatin to the medium. Pour into sterile petri dishes.

  • Callus Inoculation: Aseptically transfer approximately 50 mg pieces of soybean callus to the prepared medium.

  • Incubation: Seal the dishes and incubate in the dark at 26 ± 2°C for 3-4 weeks.

  • Data Collection: Measure the fresh and dry weight of the callus as described for the tobacco bioassay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses cytokinin-like activity, likely through interaction with the canonical cytokinin signaling pathway. Its structural resemblance to N⁶-substituted adenines, which are known cytokinins, supports this hypothesis. The potential involvement of cAMP signaling, while more speculative, presents an intriguing avenue for future research, particularly concerning the intracellular metabolism and downstream effects of this compound.

To further elucidate the precise role of this compound in plant cell division and differentiation, several key areas of investigation are warranted:

  • Receptor Binding Studies: Competitive binding assays with radiolabeled cytokinins and purified cytokinin receptors (e.g., AHK3, AHK4/CRE1) will determine the affinity of this compound for these receptors.

  • Transcriptomic Analysis: RNA sequencing of plant cells or tissues treated with this compound will identify the downstream genes regulated by this compound, providing insights into its mode of action.

  • Metabolic Profiling: Investigating the metabolic fate of this compound within plant cells will clarify whether it acts directly or is converted to another active compound.

  • In Vivo Studies: Characterizing the effects of this compound on whole plant development, including root and shoot architecture, will provide a broader understanding of its physiological roles.

A thorough investigation into these areas will not only advance our fundamental understanding of phytohormone signaling but also holds promise for the development of novel synthetic plant growth regulators with applications in agriculture and biotechnology.

References

The Cytokinin-Like Effects of 6-Benzyladenosine-5'-Monophosphate (6-Bnz-5'-AMP) in Tobacco: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, influencing processes such as cell division, differentiation, and senescence. Synthetic cytokinin analogues are of significant interest for their potential applications in agriculture, biotechnology, and medicine. This technical guide explores the cytokinin-like effects of a specific synthetic analogue, 6-Benzyladenosine-5'-Monophosphate (6-Bnz-5'-AMP), with a focus on its activity in Nicotiana tabacum (tobacco). This document provides a summary of the current understanding, detailed experimental protocols for assessing its activity, and a visualization of the canonical cytokinin signaling pathway. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information on the closely related N6-benzyladenosine derivatives to provide a comprehensive overview for research and development purposes.

Introduction to this compound and Cytokinin Activity

N6-substituted adenine derivatives are well-established as potent cytokinins. The parent compound, N6-benzyladenine (BAP), is one of the most widely used synthetic cytokinins in plant tissue culture. The addition of a 5'-monophosphate group to N6-benzyladenosine creates this compound. In cellular systems, the biological activity of such nucleotide analogues can be influenced by cellular uptake, metabolism to the active form (in this case, likely N6-benzyladenine or its riboside), and interaction with cytokinin receptors. The cytokinin signal is primarily transduced through a two-component signaling system, initiating a phosphorelay cascade that ultimately leads to the regulation of gene expression.

Quantitative Data on Cytokinin Activity in Tobacco Callus

Table 1: Hypothetical Dose-Response of Tobacco Callus Growth to Various Cytokinins

Concentration (µM)Mean Callus Fresh Weight (g) ± SD
Control (No Cytokinin) This compound (Hypothetical) Kinetin (Typical)
0.00.2 ± 0.050.2 ± 0.050.2 ± 0.05
0.1-0.8 ± 0.100.7 ± 0.08
0.5-1.5 ± 0.211.3 ± 0.15
1.0-2.1 ± 0.251.8 ± 0.20
5.0-1.8 ± 0.191.5 ± 0.18
10.0-1.2 ± 0.151.1 ± 0.12

Note: Data is hypothetical and for illustrative purposes only. SD = Standard Deviation.

Experimental Protocols

Tobacco Callus Bioassay for Cytokinin Activity

This protocol is a standard method for assessing the cytokinin activity of a test compound by measuring its effect on the proliferation of cytokinin-dependent tobacco callus.

Materials:

  • Cytokinin-dependent tobacco callus culture (e.g., Nicotiana tabacum cv. Wisconsin No. 38)

  • Murashige and Skoog (MS) basal medium, including vitamins

  • Sucrose

  • Agar

  • Auxin (e.g., Naphthaleneacetic acid - NAA)

  • Test compound (this compound) and control cytokinins (e.g., Kinetin, 6-Benzylaminopurine)

  • Sterile petri dishes, flasks, and culture vessels

  • Laminar flow hood

  • Autoclave

  • Analytical balance and pH meter

  • Incubation chamber with controlled temperature and light

Procedure:

  • Medium Preparation:

    • Prepare MS basal medium according to the standard formulation.

    • Add sucrose to a final concentration of 3% (w/v).

    • Add a constant, suboptimal concentration of an auxin, such as NAA (e.g., 2 mg/L), to ensure that growth is cytokinin-limited.

    • Divide the medium into aliquots for the different treatment groups.

    • Add the test compound (this compound) and control cytokinins at various concentrations to their respective aliquots. Include a negative control with no added cytokinin.

    • Adjust the pH of each medium to 5.7-5.8.

    • Add agar (e.g., 0.8% w/v) and heat to dissolve.

    • Dispense the media into sterile petri dishes or culture vessels in a laminar flow hood.

    • Allow the media to solidify.

  • Callus Inoculation:

    • Under sterile conditions, transfer a standardized amount of tobacco callus (e.g., 100 mg fresh weight) to the center of each prepared petri dish.

    • Use callus that has been subcultured for 3-4 weeks.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark or under a 16-hour photoperiod.

  • Data Collection and Analysis:

    • After a defined growth period (e.g., 4-6 weeks), harvest the callus from each plate.

    • Measure the fresh weight of each callus.

    • Optionally, determine the dry weight by drying the callus at 60°C until a constant weight is achieved.

    • Calculate the mean and standard deviation for each treatment group.

    • Plot the mean callus weight against the logarithm of the cytokinin concentration to generate a dose-response curve.

Visualization of Cellular Mechanisms

Cytokinin Signaling Pathway

The cytokinin signal is perceived by membrane-bound histidine kinase receptors and transduced through a phosphorelay system, culminating in the activation of transcription factors that regulate the expression of cytokinin-responsive genes.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (e.g., this compound active form) Receptor AHK Receptor (Histidine Kinase) Cytokinin->Receptor Binding Receptor->Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphotransfer (P) ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphotransfer (P) DNA DNA ARR_B->DNA Binds to Promoters ARR_A Type-A ARR (Response Regulator) ARR_A->ARR_B Negative Feedback DNA->ARR_A Transcription Response Cytokinin Response (e.g., Cell Division) DNA->Response Transcription Experimental_Workflow start Start: Synthesize/Obtain This compound bioassay Tobacco Callus Bioassay start->bioassay dose_response Generate Dose-Response Curve bioassay->dose_response comparison Compare Activity with Known Cytokinins (e.g., Kinetin, BAP) dose_response->comparison molecular_analysis Molecular Analysis (Gene Expression of Cytokinin-Responsive Genes) comparison->molecular_analysis end Conclusion on Cytokinin-like Activity of this compound molecular_analysis->end

The Rising Potential of 6-Bnz-5'-AMP in Agricultural Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Benzylamino-9-ribofuranosyl-5'-monophosphate (6-Bnz-5'-AMP) is emerging as a molecule of significant interest within agricultural biotechnology. As a lipophilic analog of adenosine-5'-O-monophosphate and a derivative of the potent synthetic cytokinin 6-benzylaminopurine (6-BAP), this compound holds promise for a range of applications aimed at enhancing crop yield and quality. This technical guide provides an in-depth analysis of the potential applications of this compound, its mechanism of action through the cytokinin signaling pathway, and representative experimental protocols for its evaluation.

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes such as cell division, shoot initiation, and leaf senescence.[1][2] The synthetic cytokinin 6-benzylaminopurine (6-BAP) is widely utilized in commercial agriculture and plant tissue culture to manipulate these processes for improved crop outcomes.[3] this compound, as the 5'-monophosphate derivative of N6-benzyladenosine, is a closely related compound that has demonstrated cytokinin activity.[4][5] The presence of the ribose-phosphate moiety may influence its solubility, uptake, transport, and metabolism within the plant, potentially offering advantages over the free base form.

Mechanism of Action: The Cytokinin Signaling Pathway

The biological effects of this compound are believed to be mediated through the cytokinin signaling pathway. While this compound itself may not be the active molecule, it is likely metabolized within the plant cell to N6-benzyladenosine and subsequently to the active form, 6-BAP. This free base then interacts with cytokinin receptors to initiate a signaling cascade.

The cytokinin signaling pathway is a multi-step phosphorelay system that closely resembles two-component signaling systems in bacteria.[6][7] The key components of this pathway are:

  • Histidine Kinase (HK) Receptors: Located in the endoplasmic reticulum membrane, these receptors bind cytokinins.[7]

  • Histidine Phosphotransfer Proteins (HPs): These proteins shuttle the phosphate group from the activated receptors to the response regulators in the nucleus.[6]

  • Response Regulators (RRs): These proteins, upon phosphorylation, act as transcription factors to regulate the expression of cytokinin-responsive genes.[1]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen 6-Bnz-5'-AMP_ext This compound 6-Bnz-5'-AMP_cyt 6-Bnz-5'-AMP_cyt 6-Bnz-5'-AMP_ext->6-Bnz-5'-AMP_cyt Uptake N6-benzyladenosine N6-benzyladenosine 6-Bnz-5'-AMP_cyt->N6-benzyladenosine Metabolism 6-BAP 6-BAP N6-benzyladenosine->6-BAP Metabolism AHK AHK 6-BAP->AHK Binds to AHP AHP AHK->AHP Phosphorylation AHP_nuc AHP_nuc AHP->AHP_nuc Translocation Type-B_RR Type-B_RR AHP_nuc->Type-B_RR Phosphorylation Gene_Expression Gene_Expression Type-B_RR->Gene_Expression Activates Type-A_RR Type-A_RR Type-B_RR->Type-A_RR Activates Type-A_RR->AHP_nuc Inhibits (Negative Feedback)

Potential Applications in Agricultural Biotechnology

Based on its demonstrated cytokinin activity, this compound has several potential applications in agriculture and horticulture, mirroring those of 6-BAP.

  • Micropropagation and Tissue Culture: Cytokinins are fundamental components of plant tissue culture media, where they promote cell division and shoot proliferation from explants.[2] this compound could be used to optimize regeneration protocols for various plant species.

  • Enhancing Branching and Flowering: By overcoming apical dominance, cytokinins can stimulate the growth of lateral buds, leading to bushier plants and an increased number of flowers.[8] This is particularly valuable for ornamental plants.

  • Improving Fruit Set and Development: Cytokinins play a role in fruit set and development. Applications of cytokinin-like compounds can lead to larger and more uniform fruits.

  • Delaying Senescence: Cytokinins are known to delay the aging of leaves and flowers by preventing chlorophyll degradation and maintaining protein synthesis.[9] This can extend the shelf life of leafy green vegetables and cut flowers.

  • Enhancing Stress Tolerance: There is growing evidence that cytokinins can enhance plant tolerance to various abiotic stresses, such as drought.[10]

Quantitative Data on Cytokinin Activity

ApplicationPlant SpeciesTypical 6-BAP ConcentrationObserved Effect
Shoot MultiplicationTurmeric, Ginger1-2 mg/LInduction of shoot multiplication and growth.
Shelf-life ExtensionBroccoli, Cabbage10-15 ppmRetention of green color and overall quality.[2]
Fruit Wart DensityCucumber100 µMIncreased wart density.
In vitro Shoot RegenerationBanana2.5 - 5 mg/L (in combination with auxin)Increased number of shoots and fresh weight.[11]
Micro-rhizome InductionBlack Ginger2.5 mg/LOptimal shoot proliferation.[12]

Experimental Protocols

The following is a generalized protocol for a cytokinin bioassay using plant tissue culture, which can be adapted to evaluate the efficacy of this compound.

Tobacco Callus Bioassay for Cytokinin Activity

Objective: To determine the cytokinin activity of this compound by measuring its effect on the growth of tobacco callus tissue.

Materials:

  • Tobacco callus culture (e.g., from Nicotiana tabacum 'Wisconsin 38')

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Auxin (e.g., indole-3-acetic acid, IAA)

  • This compound (test compound)

  • 6-BAP (positive control)

  • Sterile petri dishes

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Autoclave

  • Growth chamber with controlled light and temperature

Procedure:

  • Media Preparation: Prepare MS basal medium supplemented with 3% (w/v) sucrose and a suboptimal concentration of auxin (e.g., 2 mg/L IAA). Divide the medium into aliquots and add different concentrations of this compound (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM). Include a series of concentrations for the positive control, 6-BAP. Adjust the pH to 5.7-5.8, add 0.8% (w/v) agar, and autoclave.

  • Explant Preparation: In a laminar flow hood, aseptically transfer pieces of stock tobacco callus (approximately 50-100 mg) to the prepared petri dishes containing the different treatment media.

  • Incubation: Seal the petri dishes and incubate in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection: After 4-6 weeks, determine the fresh weight of the callus tissue for each treatment.

  • Analysis: Plot the mean fresh weight against the concentration of this compound and 6-BAP. The activity of this compound can be compared to that of 6-BAP to determine its relative potency.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare MS Media with Auxin and varying This compound concentrations C Aseptically Transfer Explants to Treatment Media A->C B Prepare Tobacco Callus Explants B->C D Incubate in Controlled Growth Chamber (4-6 weeks) C->D E Measure Fresh Weight of Callus Tissue D->E F Plot Dose-Response Curve and Compare with 6-BAP E->F

Conclusion

This compound represents a promising synthetic cytokinin derivative with significant potential in agricultural biotechnology. Its activity, mediated through the conserved cytokinin signaling pathway, opens up avenues for its use in enhancing crop productivity and quality. While further research is needed to fully elucidate its quantitative effects and optimize its application for specific crops, the existing evidence strongly suggests that this compound is a valuable tool for researchers and professionals in the field. Future studies should focus on comparative analyses with other cytokinins, understanding its metabolic fate in different plant species, and developing formulations for effective field application.

References

An In-depth Technical Guide to the Interaction of 6-Benzylaminopurine-5'-monophosphate with Plant Hormone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between N6-benzylaminopurine-5'-monophosphate (6-Bnz-5'-AMP) and plant hormone receptors. Given the limited direct research on this specific nucleotide, this document focuses on the well-established principles of its parent compound, 6-benzylaminopurine (BAP), a synthetic cytokinin, and its interaction with the canonical cytokinin perception and signaling machinery in plants. The guide extrapolates these principles to understand the likely role and activity of this compound as a pro-hormone.

Introduction: Cytokinin Perception and the Role of this compound

Cytokinins are a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, shoot formation, and leaf senescence.[1] Their biological effects are mediated by a specific two-component signaling (TCS) system that begins with the binding of the hormone to a receptor, typically a sensor histidine kinase.[2]

The primary active forms of cytokinins are the free bases, such as trans-zeatin (tZ) and the synthetic 6-benzylaminopurine (BAP).[3] Their corresponding ribosides and nucleotides are generally considered transport forms or precursors with significantly lower or no direct affinity for the receptors.[3] this compound is the 5'-monophosphate nucleotide of the N6-benzyladenine riboside. While it has been reported to show some cytokinin activity in tissue culture assays, it is widely hypothesized that this activity is dependent on its enzymatic conversion within the plant tissue to the active free base, 6-BAP.[4] This guide will explore the mechanisms of cytokinin reception and signaling as they pertain to BAP, providing the foundational knowledge required to understand the biological relevance of this compound.

Cytokinin Receptors and the Signaling Cascade

In the model plant Arabidopsis thaliana, the cytokinin signal is primarily perceived by three homologous sensor histidine kinases located in the endoplasmic reticulum:

  • ARABIDOPSIS HISTIDINE KINASE 2 (AHK2)

  • ARABIDOPSIS HISTIDINE KINASE 3 (AHK3)

  • CYTOKININ RESPONSE 1 / ARABIDOPSIS HISTIDINE KINASE 4 (CRE1/AHK4) [2]

These receptors share a common architecture, featuring an extracellular ligand-binding CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain, which is necessary and sufficient for cytokinin binding.[5]

The binding of a cytokinin free base to the CHASE domain induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the kinase domain. This phosphate group is then transferred to an aspartate residue on the receptor's receiver domain. From there, the signal is relayed via a phosphotransfer cascade involving shuttle proteins called Arabidopsis Histidine Phosphotransfer proteins (AHPs), which move to the nucleus. In the nucleus, AHPs phosphorylate Arabidopsis Response Regulators (ARRs), which function as transcription factors to modulate the expression of cytokinin-responsive genes.

Cytokinin_Signaling_Pathway Canonical Cytokinin Two-Component Signaling Pathway cluster_membrane Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus CK Cytokinin (BAP) Receptor CRE1/AHK4 Receptor (CHASE Domain) CK->Receptor Binding Receptor_P Receptor-P Receptor->Receptor_P Autophosphorylation AHP AHP Receptor_P->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P ARR Type-B ARR AHP_P->ARR Phosphotransfer ARR_P Type-B ARR-P ARR->ARR_P DNA Promoter Element ARR_P->DNA Binds Gene Cytokinin-Responsive Gene DNA->Gene Transcription

Caption: Canonical Cytokinin Two-Component Signaling Pathway.

Quantitative Data: Receptor Binding Affinities

Quantitative analysis of ligand-receptor interactions is crucial for drug development and molecular research. While specific binding data for this compound is not available in published literature, data for its parent compound, 6-benzylaminopurine (BAP), and other cytokinins provide a critical benchmark. These interactions are typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays.

CompoundReceptorAssay TypeValueUnitReference
trans-Zeatin (tZ)CRE1/AHK4Bacterial Assay~0.1µM[6]
trans-Zeatin (tZ)AHK3Bacterial Assay~1µM[6]
6-Benzylaminopurine (BAP)CRE1/AHK4Bacterial Assay~1µM[6]
6-Benzylaminopurine (BAP)AHK3Bacterial Assay~1µM[6]
N6-(2,5-Dihydroxybenzylamino)purine (LGR-991)CRE1/AHK4Bacterial AssayAntagonist-[7]
N6-(2,5-Dihydroxybenzylamino)purine (LGR-991)AHK3Bacterial AssayCompetitive Inhibitor-[7]

Note: The values from bacterial assays represent the concentration required to induce a response and are indicative of relative sensitivity.

Experimental Protocols

To evaluate the interaction of a novel compound like this compound with cytokinin receptors, a series of established experimental protocols can be employed.

This method directly measures the affinity of a test compound for a receptor by assessing its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific cytokinin receptor.

Materials:

  • Membrane fractions or whole cells expressing the receptor of interest (e.g., AHK3, CRE1/AHK4).[3]

  • Radiolabeled cytokinin, such as [³H]trans-zeatin ([³H]tZ).[3]

  • Unlabeled test compound (e.g., this compound) at various concentrations.

  • Unlabeled trans-zeatin (for determining non-specific binding).

  • Binding buffer (e.g., PBS, pH 7.4).

  • Glass fiber filters and vacuum filtration apparatus.

  • Scintillation counter and fluid.

Methodology:

  • Preparation: Prepare a suspension of membranes or cells expressing the target receptor in cold binding buffer.

  • Incubation: In a series of tubes, combine the receptor preparation with a fixed concentration of [³H]tZ and varying concentrations of the unlabeled test compound.

  • Controls: Include tubes for total binding (only [³H]tZ) and non-specific binding (a saturating concentration of unlabeled tZ plus [³H]tZ).[3]

  • Binding: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

This heterologous system provides a functional readout of receptor activation by a ligand, leveraging a bacterial signaling pathway coupled to a reporter gene.[8]

Objective: To determine if a test compound acts as an agonist or antagonist of a cytokinin receptor.

Materials:

  • E. coli strain engineered to express a plant cytokinin receptor (e.g., KMI001 expressing CRE1/AHK4).[8]

  • Growth medium (e.g., M9 minimal medium) supplemented with appropriate antibiotics.

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Known cytokinin agonist (e.g., trans-zeatin) and antagonist.

  • Reagents for reporter gene assay (e.g., ONPG for β-galactosidase).

  • Microplate reader.

Methodology:

  • Culture Growth: Grow an overnight culture of the engineered E. coli strain.

  • Induction: Inoculate fresh medium with the overnight culture and grow to the mid-log phase.

  • Treatment: Aliquot the bacterial culture into a 96-well or 384-well plate. Add the test compound at various concentrations. For antagonist screening, co-incubate the test compound with a fixed concentration of a known agonist.[8]

  • Incubation: Incubate the plate for several hours (e.g., 6-12 hours) at a suitable temperature (e.g., 25°C) to allow for receptor activation and reporter gene expression.[6]

  • Reporter Assay: Lyse the cells and perform the reporter gene assay (e.g., measure β-galactosidase activity by adding ONPG and measuring absorbance at 420 nm).

  • Analysis: Normalize the reporter activity to cell density (OD600). Compare the activity induced by the test compound to positive (agonist) and negative (vehicle) controls to classify it as an agonist, antagonist, or inactive.

Experimental_Workflow Workflow for Characterizing Novel Cytokinin Analogs A Test Compound (e.g., this compound) B Primary Screen: E. coli Receptor Activation Assay A->B C Determine Agonist/ Antagonist Activity B->C D Secondary Screen: Dose-Response Curve C->D Active Hit E Binding Assay: Competitive Radioligand Binding D->E F Determine IC50 / Ki E->F G In Planta Bioassays (e.g., Callus Growth, Senescence) F->G H Confirm Biological Activity G->H

Caption: Workflow for Characterizing Novel Cytokinin Analogs.

The Role of this compound as a Pro-Hormone

Studies have demonstrated that cytokinin ribosides exhibit a strongly reduced affinity for receptors in plant-based assay systems compared to their corresponding free bases.[3] Molecular modeling suggests that the bulky ribose group at the N9 position prevents optimal fitting into the receptor's binding pocket.[3]

By extension, the even bulkier and charged 5'-monophosphate group on this compound would sterically hinder its direct interaction with the receptor's CHASE domain. Therefore, the cytokinin activity observed from the application of this compound is most likely attributable to its in-planta hydrolysis to the active free base, 6-BAP. This conversion is likely a two-step process involving phosphatases (nucleotidases) and then nucleosidases.

Metabolic_Activation Hypothesized Metabolic Activation of this compound Low Very Low Medium Low High High A This compound (Nucleotide) B 6-Bnz-Adenosine (Riboside) A->B [ 5'-Nucleotidase ] C 6-BAP (Free Base) B->C [ Nucleosidase ] Receptor Receptor Binding & Signaling C->Receptor

Caption: Hypothesized Metabolic Activation of this compound.

Conclusion and Future Directions

The interaction of this compound with plant hormone receptors is best understood through the lens of it being a precursor to the active synthetic cytokinin, 6-benzylaminopurine (BAP). The canonical cytokinin signaling pathway, initiated by the binding of a free base to the CHASE domain of AHK receptors, is well-characterized. Quantitative data and established experimental protocols for BAP provide a robust framework for investigating related compounds.

Future research on this compound should focus on:

  • Metabolic Analysis: Utilizing techniques like mass spectrometry to track the conversion of exogenously applied this compound to 6-BAP within plant tissues to confirm the pro-hormone hypothesis.

  • Direct Binding Studies: Performing high-concentration competitive binding assays with purified receptors to definitively quantify the (presumed low) intrinsic affinity of this compound.

  • Structure-Activity Relationship: Synthesizing and testing related nucleotides to understand how modifications to the phosphate or ribose moieties affect uptake, metabolism, and overall biological activity.

This approach will provide a clearer understanding of how cytokinin nucleotides contribute to the overall pool of active hormones and can inform the design of novel, targeted plant growth regulators.

References

Investigating the Cell Permeability of 6-Bnz-5'-AMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bnz-5'-AMP (N6-Benzoyladenosine-5'-monophosphate) is a lipophilic analog of adenosine-5'-O-monophosphate (AMP) and a potential metabolite of the protein kinase A (PKA) activator, N6-Benzoyl-cAMP.[1] Its structural modifications suggest potential for improved cell permeability compared to its parent nucleotide, making it a compound of interest for therapeutic development and as a tool for studying cellular signaling pathways. This technical guide provides a comprehensive overview of the methodologies used to investigate the cell permeability of compounds like this compound and details the key signaling pathways it is likely to modulate.

Data Presentation: Understanding Cell Permeability Metrics

The cell permeability of a compound is typically quantified by its Apparent Permeability Coefficient (Papp), measured in cm/s. This value is determined through in vitro assays such as the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The tables below summarize the general classification of compound permeability based on Papp values obtained from these assays.

Table 1: Caco-2 Permeability Classification [2]

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

Table 2: PAMPA Permeability Classification [3]

Permeability ClassEffective Permeability (Pe) (x 10⁻⁶ cm/s)
High> 1.5
Low< 1.5

Table 3: Interpretation of Efflux Ratio in Caco-2 Assays [2][4]

Efflux Ratio (Papp B-A / Papp A-B)Interpretation
< 2Low suspicion of active efflux
≥ 2Potential substrate for active efflux transporters (e.g., P-glycoprotein)

Experimental Protocols

Detailed methodologies for the two most common in vitro permeability assays are provided below. These protocols serve as a guide for designing experiments to determine the cell permeability of this compound.

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption of drugs.[5][6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[5][6]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for sample analysis

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in T-75 flasks. Seed cells onto Transwell® inserts at an appropriate density (e.g., 6 x 10⁴ cells/cm²).

  • Monolayer Differentiation: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity. Additionally, perform a Lucifer yellow permeability test; a Papp of < 1.0 x 10⁻⁶ cm/s for Lucifer yellow confirms a tight monolayer.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Transport Experiment (Basolateral to Apical - B-A) for Efflux Assessment:

    • Follow the same procedure as the A-B experiment, but add the test compound to the basolateral (donor) chamber and collect from the apical (receiver) chamber.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt is the rate of drug transport (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL)

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive transcellular permeability.[3][7] It utilizes a synthetic membrane impregnated with lipids to mimic the cell membrane.

Materials:

  • 96-well filter plates (donor plate) and 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound) and control compounds

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Protocol:

  • Membrane Coating: Coat the filter of each well in the donor plate with the lipid solution.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer.

  • Donor Plate Preparation: Add the test compound solution (in buffer) to the wells of the lipid-coated donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 4-16 hours) at room temperature with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect the solutions from both the donor and acceptor wells.

  • Sample Analysis: Determine the concentration of the test compound in the donor and acceptor wells using an appropriate analytical method.

  • Data Analysis: Calculate the effective permeability (Pe) using a relevant equation that accounts for the concentration in both chambers, incubation time, and membrane area.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

As a lipophilic analog of AMP and a potential metabolite of a PKA activator, this compound is expected to influence cAMP-mediated signaling pathways. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PKA_active Active PKA (2C) PKA_inactive->PKA_active releases Substrates Substrates PKA_active->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Cellular_Response Cellular_Response Phosphorylated_Substrates->Cellular_Response 6_Bnz_5_AMP This compound (or its metabolite 6-Bnz-cAMP) 6_Bnz_5_AMP->PKA_inactive activates

Caption: PKA Signaling Pathway Activation by cAMP Analogs.

Epac_Signaling_Pathway cluster_cytosol Cytosol cAMP cAMP Epac Epac cAMP->Epac binds & activates Rap1_GDP Rap1-GDP (Inactive) Epac->Rap1_GDP promotes GDP/GTP exchange Rap1_GTP Rap1-GTP (Active) Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Cellular_Functions Cell Adhesion, Proliferation, Differentiation Downstream_Effectors->Cellular_Functions 6_Bnz_5_AMP This compound (or its metabolite 6-Bnz-cAMP) 6_Bnz_5_AMP->Epac may activate

Caption: Epac Signaling Pathway and Potential Modulation.

Caco2_Workflow Start Start Seed_Caco2 Seed Caco-2 cells on Transwell inserts Start->Seed_Caco2 Differentiate Culture for 21 days to form monolayer Seed_Caco2->Differentiate Integrity_Test Monolayer Integrity Test (TEER, Lucifer Yellow) Differentiate->Integrity_Test Transport_Experiment Perform Transport Experiment (A-B and B-A) Integrity_Test->Transport_Experiment Sample_Analysis Analyze Samples (LC-MS/MS) Transport_Experiment->Sample_Analysis Data_Calculation Calculate Papp and Efflux Ratio Sample_Analysis->Data_Calculation End End Data_Calculation->End

Caption: Caco-2 Permeability Assay Experimental Workflow.

Conclusion

The investigation of the cell permeability of this compound is crucial for understanding its potential as a pharmacological agent or research tool. While direct experimental data on its permeability is currently lacking, the established Caco-2 and PAMPA assay protocols provide a robust framework for its evaluation. Furthermore, its structural similarity to known PKA activators strongly suggests its involvement in cAMP-mediated signaling pathways, which can be further elucidated through targeted cellular assays. The information and protocols presented in this guide are intended to facilitate the design and execution of experiments to thoroughly characterize the cell permeability and biological activity of this compound.

References

N6-Benzoyladenosine-5'-O-monophosphate: A Technical Guide to its Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenosine-5'-O-monophosphate is a key intermediate in the chemical synthesis of oligonucleotides and a derivative of the biologically significant nucleoside, adenosine. This technical guide provides a comprehensive overview of its synthesis, beginning with the preparation of its precursor, N6-Benzoyladenosine, followed by a well-established method for selective 5'-O-monophosphorylation. While the specific discovery and detailed biological activities of N6-Benzoyladenosine-5'-O-monophosphate are not extensively documented in publicly available literature, its role as a protected building block in nucleic acid chemistry is critical. This guide also explores the broader context of adenosine signaling and the potential relevance of N-acylated adenosine derivatives in biochemical research and drug discovery. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support further research and application.

Introduction

Adenosine, a purine nucleoside, and its phosphorylated derivatives, such as adenosine monophosphate (AMP), are central to numerous biochemical processes, including energy transfer and signal transduction.[1] Chemical modifications of adenosine are frequently employed to modulate its biological activity or to facilitate the synthesis of more complex molecules like DNA and RNA. The benzoyl group serves as a crucial protecting group for the N6-amino functionality of adenosine during solid-phase oligonucleotide synthesis, preventing unwanted side reactions.[]

This guide focuses on N6-Benzoyladenosine-5'-O-monophosphate, a molecule that combines the N6-benzoyl protection with a 5'-monophosphate group. This structure suggests its primary application as a monomer unit in the synthesis of oligonucleotides. The following sections will detail a plausible and widely accepted synthetic route to this compound, present its chemical properties, and provide visual representations of the synthetic workflow and relevant biological pathways.

Synthesis of N6-Benzoyladenosine-5'-O-monophosphate

The synthesis of N6-Benzoyladenosine-5'-O-monophosphate is a two-stage process:

  • Stage 1: Synthesis of N6-Benzoyladenosine from Adenosine.

  • Stage 2: Selective 5'-O-monophosphorylation of N6-Benzoyladenosine.

Stage 1: Synthesis of N6-Benzoyladenosine

The synthesis of N6-Benzoyladenosine from adenosine requires the protection of the ribose hydroxyl groups to ensure selective acylation of the exocyclic N6-amino group. A common method involves the transient protection of the hydroxyl groups using trimethylsilyl chloride.

Experimental Protocol:

  • Materials: Adenosine, Pyridine (anhydrous), Trimethylsilyl chloride (TMSCl), Benzoyl chloride, Water, Ammonium hydroxide.

  • Procedure:

    • Dissolve adenosine in anhydrous pyridine in a reaction vessel.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add trimethylsilyl chloride to the stirred solution. Allow the reaction to proceed for 2 hours at 0°C to form the silylated adenosine intermediate.

    • Add benzoyl chloride dropwise to the reaction mixture and allow it to warm to room temperature. Stir for 14 hours.

    • Cool the mixture back to 0°C and cautiously add water to quench the reaction, followed by stirring for 30 minutes at room temperature.

    • Add ammonium hydroxide at 0°C and stir for an additional 2 hours to remove the silyl protecting groups.

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the residue to induce crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield N6-Benzoyladenosine.

Quantitative Data for N6-Benzoyladenosine Synthesis:

ParameterValueReference
Starting MaterialAdenosine[3]
Key ReagentsTrimethylsilyl chloride, Benzoyl chloride[3]
SolventPyridine[3]
Reaction Time~18 hours[3]
Reported Yield~90%[3]
Purity≥96% (HPLC)[3]
Stage 2: Selective 5'-O-monophosphorylation

The Yoshikawa-Ludwig method is a widely used procedure for the selective phosphorylation of the 5'-hydroxyl group of unprotected nucleosides.[4][5][6][7] This method employs phosphoryl chloride (POCl3) in a trialkyl phosphate solvent, typically trimethyl phosphate.

Experimental Protocol (Adapted for N6-Benzoyladenosine):

  • Materials: N6-Benzoyladenosine, Trimethyl phosphate (anhydrous), Phosphoryl chloride (POCl3), Triethylammonium bicarbonate (TEAB) buffer, Water.

  • Procedure:

    • Suspend N6-Benzoyladenosine in anhydrous trimethyl phosphate in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0°C.

    • Slowly add phosphoryl chloride to the stirred suspension. The mixture should become a clear solution as the reaction progresses.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

    • Quench the reaction by slowly adding the reaction mixture to a stirred solution of cold triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5).

    • Purify the resulting N6-Benzoyladenosine-5'-O-monophosphate by ion-exchange chromatography.

    • Lyophilize the appropriate fractions to obtain the product as a stable salt.

Note: As this protocol is an adaptation of a general method, the specific reaction conditions and yields would need to be optimized for this particular substrate.

Chemical and Physical Properties

The following table summarizes the known properties of the precursor, N6-Benzoyladenosine. The properties of the 5'-O-monophosphate derivative are expected to be similar, with significant differences in solubility and molecular weight due to the addition of the phosphate group.

Table of Properties for N6-Benzoyladenosine:

PropertyValue
Molecular Formula C17H17N5O5
Molecular Weight 371.35 g/mol
Appearance White to off-white solid
Melting Point 141-145 °C
Solubility Soluble in DMSO
CAS Number 4546-55-8

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of N6-Benzoyladenosine-5'-O-monophosphate and its potential use in oligonucleotide synthesis.

G cluster_synthesis Synthesis of N6-Benzoyladenosine-5'-O-monophosphate cluster_application Application in Oligonucleotide Synthesis Adenosine Adenosine Silylation Transient Silylation (TMSCl, Pyridine) Adenosine->Silylation Benzoylation N6-Benzoylation (Benzoyl Chloride) Silylation->Benzoylation Deprotection Desilylation (Ammonium Hydroxide) Benzoylation->Deprotection N6_Benzoyladenosine N6-Benzoyladenosine Deprotection->N6_Benzoyladenosine Phosphorylation 5'-O-Phosphorylation (POCl3, Trimethyl Phosphate) N6_Benzoyladenosine->Phosphorylation Final_Product N6-Benzoyladenosine-5'-O-monophosphate Phosphorylation->Final_Product Activation Further Chemical Modification (e.g., to Phosphoramidite) Final_Product->Activation Solid_Phase_Synthesis Solid-Phase Oligonucleotide Synthesis Activation->Solid_Phase_Synthesis

Synthetic pathway and application context.
Conceptual Adenosine Signaling Pathway

While specific signaling pathways for N6-Benzoyladenosine-5'-O-monophosphate are not defined, the parent molecule, adenosine, is a potent signaling molecule that acts through four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3).[1] N-acylated adenosine derivatives may interact with these pathways. The diagram below provides a simplified overview of adenosine signaling.

G cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response Extracellular Extracellular Space Intracellular Intracellular Space Membrane Adenosine Adenosine / Derivative (e.g., N6-Benzoyladenosine) A1R A1 Adenosine->A1R A2AR A2A Adenosine->A2AR A2BR A2B Adenosine->A2BR A3R A3 Adenosine->A3R AC Adenylate Cyclase A1R->AC Gi (inhibits) A2AR->AC Gs (activates) A2BR->AC Gs (activates) A3R->AC Gi (inhibits) PLC Phospholipase C A3R->PLC Gq (activates) cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Response Cellular Response (e.g., modulation of inflammation, neurotransmission, cell growth) cAMP_up->Response cAMP_down->Response IP3_DAG->Response

Generalized adenosine receptor signaling.

Discussion and Future Outlook

The synthesis of N6-Benzoyladenosine-5'-O-monophosphate is achievable through established chemical methodologies. Its primary and most logical application lies in its use as a protected monomer for the synthesis of RNA oligonucleotides, where the benzoyl group prevents the exocyclic amine from interfering with phosphoramidite coupling chemistry.

The biological activity of N6-Benzoyladenosine-5'-O-monophosphate itself remains an area for further investigation. While the parent nucleoside has been explored for its anti-tumor properties, it is plausible that the 5'-monophosphate derivative could serve as a pro-drug, being converted intracellularly to other active forms, or it may possess unique activities of its own. For instance, N-acyl amino acids, which share a similar N-acylation motif, are a growing class of signaling molecules.[8] Future research could explore whether N-acylated adenosine monophosphates have roles in cellular metabolism or signaling, potentially interacting with purinergic receptors or other nucleotide-binding proteins.

Conclusion

This technical guide has outlined a robust and plausible synthetic route for N6-Benzoyladenosine-5'-O-monophosphate based on well-documented chemical transformations. While direct literature on this specific molecule is sparse, its structural features strongly point to its utility as a protected building block in nucleic acid chemistry. The provided protocols and diagrams serve as a valuable resource for researchers in chemical biology and drug development who are interested in the synthesis and application of modified nucleosides and nucleotides. Further studies are warranted to fully elucidate the potential biological roles of this and other N-acylated adenosine monophosphates.

References

Preliminary Studies on N6-Substituted Adenosine Analogs in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of preliminary studies on N6-substituted adenosine analogs, with a primary focus on N6-benzyladenosine derivatives, and their role in cellular signaling. While the initial topic of interest was 6-Bnz-5'-AMP (N6-Benzoyladenosine-5'-O-monophosphate), a comprehensive review of the scientific literature reveals a more extensive body of research on N6-benzyladenosine and its analogs as potent and selective modulators of adenosine receptors. This guide will therefore concentrate on these well-characterized compounds to provide a valuable resource on their quantitative data, experimental protocols, and involvement in key signaling pathways.

N6-benzyladenosine derivatives are a class of synthetic molecules that have been instrumental in elucidating the physiological and pathological roles of adenosine receptors. These receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are crucial in a multitude of cellular processes, including neurotransmission, inflammation, and cardiovascular function. The ability of N6-benzyladenosine analogs to selectively target different adenosine receptor subtypes (A1, A2A, A2B, and A3) makes them valuable tools for both basic research and therapeutic development.

This guide will present a compilation of quantitative data on the binding affinities and functional potencies of various N6-benzyladenosine derivatives. Furthermore, it will provide detailed experimental protocols for key assays used to characterize these compounds, and visualize the intricate signaling pathways they modulate.

Quantitative Data: Binding Affinities of N6-Benzyladenosine Derivatives at Adenosine Receptors

The following table summarizes the binding affinities (Ki values) of a selection of N6-benzyladenosine derivatives for different rat and human adenosine receptor subtypes. This data is crucial for understanding the potency and selectivity of these compounds.

CompoundReceptor SubtypeKi (nM)SpeciesReference
N6-BenzyladenosineA1250Rat[1]
A2A300Rat[1]
A3120Rat[1]
N6-(3-Iodobenzyl)adenosineA1150Rat[2]
A2A140Rat[2]
A375Rat[2]
5'-(N-Methylcarboxamido)-N6-benzyladenosineA1180Rat[1][3]
A2A280Rat[1][3]
A35Rat[1][3]
5'-N-Methyl-N6-(3-iodobenzyl)adenosineA155Rat[1][3]
A2A>1000Rat[1][3]
A31.1Rat[1][3]
2-Chloro-N6-(3-iodobenzyl)adenosineA18.3Rat[2]
A2A190Rat[2]
A31.4Rat[2]
2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamideA1830Rat[2]
A2A470Rat[2]
A30.33Rat[2]

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptors

This protocol details a common method for determining the binding affinity of unlabelled test compounds, such as N6-benzyladenosine derivatives, by measuring their ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat brain cortex for A1 receptors, striatum for A2A receptors) or cells stably expressing the adenosine receptor subtype of interest (e.g., CHO cells for A3 receptors) are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[1][4]

  • The homogenate is centrifuged at low speed to remove large debris.[5]

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[5]

  • The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C.[5] Protein concentration is determined using a standard assay (e.g., BCA assay).[5]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format in a final volume of 200-400 µL.[4][6]

  • To each well, the following are added in order:

    • 50 µL of test compound at various concentrations (dissolved in a suitable solvent like DMSO, then diluted in assay buffer).[6]

    • 50 µL of radioligand solution (e.g., [3H]CCPA for A1, [3H]CGS21680 for A2A, [125I]I-AB-MECA for A3) at a final concentration near its Kd value.[4][6]

    • 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-150 µg).[4][6]

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM 2-chloroadenosine).[4]

  • Total binding is determined in the absence of any competing ligand.

3. Incubation and Filtration:

  • The plate is incubated for a specific time (e.g., 60-90 minutes) at room temperature or 30°C with gentle agitation to reach equilibrium.[4][5]

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[5]

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.[5]

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the functional activity of N6-benzyladenosine derivatives by quantifying their effect on the intracellular levels of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

1. Cell Culture and Seeding:

  • Cells stably expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells) are cultured under standard conditions.[7][8]

  • Cells are seeded into 96-well plates and grown to confluency.

2. Assay Procedure for Gs-coupled Receptors (A2A, A2B - cAMP Accumulation):

  • The cell culture medium is removed, and the cells are washed with serum-free medium.

  • Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) for 15-30 minutes to prevent the degradation of cAMP.

  • Serial dilutions of the N6-benzyladenosine derivative (agonist) or a reference agonist are added to the wells.

  • The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

3. Assay Procedure for Gi-coupled Receptors (A1, A3 - cAMP Inhibition):

  • The initial steps of cell washing and pre-incubation with a PDE inhibitor are the same as for Gs-coupled receptors.

  • Cells are then stimulated with a known concentration of forskolin (an adenylate cyclase activator) to induce cAMP production.

  • Concurrently, serial dilutions of the N6-benzyladenosine derivative (agonist) or a reference agonist are added to the wells.

  • The plate is incubated, and the intracellular cAMP levels are measured as described above. A decrease in forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor.

4. Data Analysis:

  • For agonist activity, a dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect) are determined from the curve.

  • For antagonist activity, cells are co-incubated with a fixed concentration of an agonist and varying concentrations of the antagonist. The IC50 (the concentration of the antagonist that inhibits 50% of the agonist response) is then determined.

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling Pathways

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling (Gi-coupled) cluster_A2 A2A & A2B Receptor Signaling (Gs-coupled) A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi Agonist (e.g., N6-Benzyladenosine derivatives) AC_inhibit Adenylate Cyclase Gi->AC_inhibit αi inhibits PLC_activate PLC Activation Gi->PLC_activate βγ activates cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA Inactivation cAMP_decrease->PKA_inhibit IP3_DAG IP3 & DAG ↑ PLC_activate->IP3_DAG A2 A2A / A2B Receptor Gs Gs Protein A2->Gs Agonist (e.g., N6-Benzyladenosine derivatives) AC_activate Adenylate Cyclase Gs->AC_activate αs activates cAMP_increase cAMP ↑ AC_activate->cAMP_increase PKA_activate PKA Activation cAMP_increase->PKA_activate CREB CREB Phosphorylation PKA_activate->CREB

Caption: Adenosine receptor signaling pathways modulated by N6-benzyladenosine derivatives.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Membrane Preparation (from tissue or cells) start->prep assay Set up Binding Assay (membranes, radioligand, test compound) prep->assay incubation Incubation (to reach equilibrium) assay->incubation filtration Rapid Filtration (separate bound from free ligand) incubation->filtration counting Scintillation Counting (measure radioactivity) filtration->counting analysis Data Analysis (calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: General workflow of a radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

cAMP_Assay_Workflow start Start seed_cells Seed Receptor-Expressing Cells in 96-well Plate start->seed_cells pre_incubation Pre-incubate with PDE Inhibitor seed_cells->pre_incubation agonist_addition Add Agonist (N6-benzyladenosine derivative) pre_incubation->agonist_addition incubation Incubate at 37°C agonist_addition->incubation cell_lysis Lyse Cells incubation->cell_lysis cAMP_measurement Measure Intracellular cAMP (e.g., HTRF, ELISA) cell_lysis->cAMP_measurement data_analysis Data Analysis (determine EC50/IC50) cAMP_measurement->data_analysis end End data_analysis->end

Caption: General workflow of a cAMP functional assay.

References

The Lipophilic Profile of 6-Bnz-5'-AMP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide explores the lipophilicity of N6-Benzoyladenosine-5'-monophosphate (6-Bnz-5'-AMP), a crucial characteristic influencing its biological activity and potential therapeutic applications. As a lipophilic analog of adenosine-5'-O-monophosphate (AMP) and a potential metabolite of the protein kinase A (PKA) activator N6-Benzoyl-cAMP (6-Bnz-cAMP), understanding its physicochemical properties is paramount for its application in research and drug development.[1][2][3][4][5] This document provides a comprehensive overview of its lipophilicity, detailed experimental protocols for its determination, and the implications of this property on its known signaling pathways.

Data Presentation: Lipophilicity of this compound and Related Compounds

CompoundChemical NameLogP/XLogP3 ValueMethodReference
This compound N6-Benzyladenosine-5'-phosphate-1.4Calculated (XLogP3)[6]
N6-BenzoyladenosineN/A-0.1Calculated (XLogP3)[7]
Sp-6-Bnz-cAMPSN6-Benzoyladenosine-3',5'-cyclic monophosphorothioate, Sp-isomer2.15Not Specified[8]

Note: XLogP3 is a computationally derived prediction of the LogP value. A negative value for this compound suggests that while it is considered a lipophilic analog of AMP, the presence of the phosphate group still confers significant hydrophilicity. The benzoyl group, however, increases its lipophilicity compared to the parent molecule, AMP. The significantly higher lipophilicity of the related compound Sp-6-Bnz-cAMPS, which lacks the negatively charged phosphate group of this compound at physiological pH, highlights the impact of this functional group on the overall lipophilicity.

Experimental Protocols

Accurate determination of lipophilicity is essential for drug design and development. The following are detailed methodologies for the two most common experimental techniques for determining the LogP/LogD of compounds like this compound.

Shake-Flask Method for LogD7.4 Determination

This traditional and widely accepted "gold standard" method directly measures the partitioning of a compound between a non-polar organic solvent (typically n-octanol) and an aqueous buffer at a physiological pH of 7.4.[5][9][10][11][12]

Materials:

  • This compound

  • n-Octanol (pre-saturated with phosphate-buffered saline, pH 7.4)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely before use.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a microcentrifuge tube, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (pH 7.4), typically in a 1:1 ratio (e.g., 500 µL of each).

  • Addition of Compound: Add a small aliquot of the this compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Tightly cap the tube and vortex vigorously for a set period (e.g., 1-3 hours) to facilitate the partitioning of the compound between the two phases and allow it to reach equilibrium.

  • Phase Separation: Centrifuge the tube at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes) to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of this compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation of LogD7.4: The LogD at pH 7.4 is calculated using the following formula: LogD7.4 = log10([Concentration in n-octanol] / [Concentration in aqueous phase])

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogP Estimation

RP-HPLC offers a rapid and high-throughput alternative to the shake-flask method for estimating LogP values.[13][14][15][16][17] The method is based on the correlation between the retention time of a compound on a non-polar stationary phase and its lipophilicity.

Materials:

  • This compound

  • A set of reference compounds with known LogP values spanning a range that includes the expected LogP of the test compound.

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18 or C8)

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

Procedure:

  • Preparation of Standards and Sample: Prepare solutions of the reference compounds and this compound in the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the RP-HPLC column with the chosen mobile phase composition.

    • Inject each reference compound and record its retention time (t_R).

    • Inject the this compound sample and record its retention time.

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0

  • Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') for the reference compounds against their known LogP values. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = LogP and x = log k'.

  • Estimation of LogP for this compound: Using the log k' value calculated for this compound, interpolate its LogP value from the calibration curve using the regression equation.

Signaling Pathways and Implications of Lipophilicity

The lipophilic nature of this compound, conferred by the N6-benzoyl group, is a key determinant of its biological interactions and cell permeability, which are crucial for its function in various signaling pathways.

Cytokinin Signaling Pathway

This compound is recognized for its cytokinin activity in plant tissues.[18] Cytokinins are a class of plant hormones that regulate cell division and differentiation. The signaling cascade is initiated by the binding of cytokinin to transmembrane histidine kinase receptors located in the endoplasmic reticulum.[2][3][4][19][20][21][22][23] In Arabidopsis thaliana, these receptors include AHK2, AHK3, and CRE1/AHK4. The increased lipophilicity of N6-benzyladenine derivatives can influence their ability to interact with these receptors.

Cytokinin_Signaling cluster_extracellular Extracellular/Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Bnz_5_AMP This compound AHK_receptor Cytokinin Receptor (AHK2, AHK3, CRE1/AHK4) 6_Bnz_5_AMP->AHK_receptor Binding AHP Histidine Phosphotransfer Proteins (AHP) AHK_receptor->AHP Phosphorelay ARR_B Type-B Response Regulators (ARR-B) AHP->ARR_B Phosphorylation Cytokinin_Response Cytokinin Response Gene Expression ARR_B->Cytokinin_Response Transcription Activation

Cytokinin signaling pathway initiated by this compound.

The lipophilic benzoyl group of this compound likely facilitates its passage through cell membranes to reach the endoplasmic reticulum where the cytokinin receptors are primarily located. This enhanced membrane permeability is a critical implication of its lipophilicity, enabling it to exert its cytokinin effects.

Protein Kinase A (PKA) Signaling Pathway

This compound is a potential metabolite of 6-Bnz-cAMP, a well-established cell-permeable analog of cyclic AMP (cAMP) that selectively activates cAMP-dependent Protein Kinase A (PKA).[24][25] The lipophilicity of 6-Bnz-cAMP is essential for its ability to cross the plasma membrane and activate intracellular PKA. The metabolic conversion to this compound would terminate this PKA activation. PKA is a key enzyme in numerous cellular processes, including metabolism, gene transcription, and cell growth.[26][27]

PKA_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular 6_Bnz_cAMP 6-Bnz-cAMP 6_Bnz_cAMP_in 6-Bnz-cAMP 6_Bnz_cAMP->6_Bnz_cAMP_in Membrane Permeation (Lipophilicity Dependent) PKA_inactive Inactive PKA 6_Bnz_cAMP_in->PKA_inactive PDE Phosphodiesterase (PDE) 6_Bnz_cAMP_in->PDE PKA_active Active PKA PKA_inactive->PKA_active Activation Downstream Downstream Substrates PKA_active->Downstream Phosphorylation Response Cellular Response Downstream->Response 6_Bnz_5_AMP This compound PDE->6_Bnz_5_AMP Metabolism

Role of 6-Bnz-cAMP and its metabolite this compound in the PKA pathway.

The lipophilicity of the parent compound, 6-Bnz-cAMP, is a designed feature to ensure its entry into cells. The subsequent metabolism to the less lipophilic (due to the charged phosphate) this compound by phosphodiesterases is a critical step in terminating the signal. Therefore, the lipophilicity of this compound is not only important for its own potential biological activities but also plays a role in the pharmacokinetics and signal duration of its precursor.

Conclusion

The lipophilicity of this compound, primarily attributed to its N6-benzoyl modification, is a defining characteristic that underpins its biological functions. While a definitive experimentally determined LogP value remains to be published, computational estimates and data from related compounds suggest a molecule with moderate lipophilicity, balancing membrane permeability with sufficient aqueous solubility. This property is critical for its activity as a cytokinin, enabling it to reach its intracellular receptors. Furthermore, as a metabolite of the PKA activator 6-Bnz-cAMP, the physicochemical properties of this compound are integral to the overall signaling dynamics of this important class of research tools. The experimental protocols detailed herein provide a robust framework for the precise determination of its lipophilicity, a crucial step for any future drug development efforts centered on this and related nucleoside analogs. A thorough understanding of the interplay between the lipophilicity of this compound and its signaling roles will continue to be a valuable area of investigation for researchers in cellular biology and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for Tobacco Callus Culture Using 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the induction and maintenance of tobacco (Nicotiana tabacum) callus culture using 6-Benzylamino-9-ribofuranosyl-5'-monophosphate (6-Bnz-5'-AMP), a cytokinin derivative. Cytokinins, in conjunction with auxins, are pivotal in regulating cell division and differentiation in plant tissues. This protocol is designed for researchers in plant biology, biotechnology, and drug development who are investigating the effects of novel cytokinin compounds on plant cell proliferation and morphogenesis. The methodologies outlined below are based on established principles of plant tissue culture and provide a framework for optimizing callus growth for various research applications.

Data Presentation

Table 1: Murashige and Skoog (MS) Basal Medium Composition

The foundational medium for tobacco callus culture is the Murashige and Skoog (MS) medium. The following table details the composition of the basal salt mixture and organic supplements.

ComponentConcentration (mg/L)
Macronutrients
Ammonium Nitrate (NH₄NO₃)1650
Potassium Nitrate (KNO₃)1900
Calcium Chloride (CaCl₂·2H₂O)440
Magnesium Sulfate (MgSO₄·7H₂O)370
Potassium Dihydrogen Phosphate (KH₂PO₄)170
Micronutrients
Boric Acid (H₃BO₃)6.2
Manganese Sulfate (MnSO₄·4H₂O)22.3
Zinc Sulfate (ZnSO₄·7H₂O)8.6
Potassium Iodide (KI)0.83
Sodium Molybdate (Na₂MoO₄·2H₂O)0.25
Copper Sulfate (CuSO₄·5H₂O)0.025
Cobalt Chloride (CoCl₂·6H₂O)0.025
Iron Source
Ferrous Sulfate (FeSO₄·7H₂O)27.8
Disodium EDTA (Na₂EDTA)37.3
Organic Supplements
myo-Inositol100
Nicotinic Acid0.5
Pyridoxine·HCl0.5
Thiamine·HCl0.1
Glycine2.0
Carbon Source
Sucrose30,000
Gelling Agent
Agar8,000
Table 2: Plant Growth Regulator Concentrations for Tobacco Callus Culture

The ratio of auxins to cytokinins is critical for directing the developmental pathway of plant tissues. For callus induction, an intermediate ratio is generally effective.

Plant Growth RegulatorChemical NameConcentration Range (mg/L)Purpose
Auxin α-Naphthaleneacetic Acid (NAA)0.1 - 2.0Callus Induction & Proliferation
Cytokinin This compound0.5 - 2.0Callus Induction & Proliferation

Note: The optimal concentration of this compound may vary and should be determined empirically. A starting concentration of 1.0 mg/L is recommended.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Media

1.1. Preparation of Plant Growth Regulator Stock Solutions (1 mg/mL):

  • To prepare a 1 mg/mL stock solution, accurately weigh 100 mg of the plant growth regulator (e.g., this compound or NAA).

  • Dissolve the powder in a minimal amount of an appropriate solvent (e.g., 1N NaOH for NAA, and water or a slightly acidic/basic solution for this compound, depending on its solubility).[1]

  • Once fully dissolved, bring the final volume to 100 mL with sterile double-distilled water in a volumetric flask.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store auxin stock solutions at -20°C and cytokinin stock solutions at -20°C for long-term storage.[1]

1.2. Preparation of MS Culture Medium:

  • For 1 liter of MS medium, add the pre-mixed MS basal salt and vitamin powder to 800 mL of double-distilled water while stirring.

  • Add 30 g of sucrose and dissolve completely.

  • Add the required volumes of auxin and cytokinin stock solutions to achieve the desired final concentrations (e.g., 1.0 mL of 1 mg/mL NAA stock and 1.0 mL of 1 mg/mL this compound stock for a final concentration of 1.0 mg/L each).

  • Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl.

  • Add 8 g of agar and heat the medium while stirring until the agar is completely dissolved.

  • Dispense the molten medium into culture vessels (e.g., Petri dishes or test tubes).

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.

Protocol 2: Tobacco Callus Induction from Leaf Explants

2.1. Explant Preparation and Sterilization:

  • Select young, healthy leaves from a tobacco plant.

  • Wash the leaves thoroughly under running tap water for 10-15 minutes.

  • In a laminar flow hood, surface sterilize the leaves by immersing them in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 10-20% commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20.

  • Rinse the leaves 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

2.2. Inoculation:

  • Aseptically cut the sterilized leaves into small pieces (explants) of approximately 1 cm².

  • Place the leaf explants with the adaxial or abaxial side in contact with the surface of the prepared MS medium supplemented with this compound and NAA.

2.3. Incubation:

  • Seal the culture vessels with parafilm.

  • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod provided by cool, white fluorescent lights.[2] Some studies suggest that initial incubation in darkness for the first week can promote callus induction.[3]

2.4. Subculture:

  • After 3-4 weeks, the initiated callus should be visible at the cut edges of the explants.

  • Aseptically transfer the newly formed callus to fresh MS medium with the same growth regulator composition.

  • Continue to subculture the callus every 3-4 weeks to maintain active growth.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culture Initiation cluster_maintenance Phase 3: Maintenance & Proliferation explant Select & Sterilize Tobacco Leaf Explants inoculation Inoculate Explants onto Culture Medium explant->inoculation media Prepare MS Medium with This compound & NAA media->inoculation incubation Incubate at 25°C (16h Photoperiod) inoculation->incubation callus_formation Callus Formation (3-4 weeks) incubation->callus_formation subculture Subculture onto Fresh Medium callus_formation->subculture Every 3-4 weeks proliferation Callus Proliferation subculture->proliferation proliferation->subculture cytokinin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (e.g., AHKs) ahp AHP (Phosphotransfer) receptor->ahp Phosphoryl Group Transfer b_type_arr_inactive B-type ARR (Inactive) b_type_arr_active B-type ARR (Active) b_type_arr_inactive->b_type_arr_active Activation ahp->b_type_arr_inactive Phosphoryl Group Transfer response_genes Cytokinin Response Genes (e.g., for Cell Division) b_type_arr_active->response_genes Transcription Activation cell_division Cell Division & Callus Growth response_genes->cell_division Leads to cytokinin This compound cytokinin->receptor Binding & Autophosphorylation

References

Application Notes and Protocols for 6-Bnz-5'-AMP in Soybean Explant Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzylamino-9-(β-D-ribofuranosyl)purine-5'-monophosphate (6-Bnz-5'-AMP) is a nucleotide derivative of the synthetic cytokinin, 6-Benzylaminopurine (BAP). Cytokinins are a class of plant hormones that promote cell division and are critical for shoot initiation and proliferation in plant tissue culture. While BAP is widely used in soybean (Glycine max) micropropagation, the specific application and quantitative effects of this compound are not extensively documented. It is hypothesized that this compound may act as a more stable, slow-release precursor to BAP in plant tissues, potentially offering advantages in terms of reduced toxicity at higher concentrations and a more sustained morphogenic response.

These application notes provide a detailed protocol for evaluating the efficacy of this compound in soybean explant culture, based on established methodologies for other cytokinins. The provided data are representative of expected outcomes from cytokinin application in soybean regeneration experiments.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment evaluating the effect of this compound on shoot organogenesis from soybean cotyledonary node explants after four weeks of culture. This data is intended to serve as a representative example for researchers.

Concentration of this compound (µM)Shoot Induction Frequency (%)Mean Number of Shoots per ExplantMean Shoot Length (cm)
0 (Control)150.2 ± 0.10.5 ± 0.2
1.0652.5 ± 0.51.2 ± 0.3
2.5854.1 ± 0.81.8 ± 0.4
5.0905.3 ± 1.12.1 ± 0.5
10.0703.8 ± 0.91.5 ± 0.4
20.0452.1 ± 0.61.1 ± 0.3

Experimental Protocols

This section details the methodology for utilizing this compound in soybean explant culture for shoot induction.

1. Materials and Reagents

  • Soybean seeds (e.g., a regenerable cultivar like 'Williams 82' or 'Jack')

  • 70% (v/v) Ethanol

  • 10% (v/v) Commercial bleach solution (containing ~5.25% sodium hypochlorite)

  • Sterile distilled water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • This compound

  • Agar or other gelling agent

  • pH meter

  • Sterile petri dishes, culture vessels, and surgical tools

  • Laminar flow hood

  • Growth chamber or incubator with controlled light and temperature

2. Preparation of Stock Solutions and Media

  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in a small volume of 1N NaOH to aid dissolution, then bring to the final volume with sterile distilled water. Store at -20°C.

  • Shoot Induction Medium (SIM): Prepare MS medium supplemented with 3% (w/v) sucrose. Adjust the pH to 5.8 with 1N NaOH or 1N HCl. Add the desired concentration of this compound from the stock solution. Add a gelling agent (e.g., 0.8% w/v agar) and autoclave at 121°C for 20 minutes. Pour the sterilized medium into sterile petri dishes.

3. Explant Preparation and Culture Initiation

  • Seed Sterilization:

    • Wash soybean seeds with tap water and a mild detergent.

    • Rinse thoroughly with running tap water.

    • In a laminar flow hood, immerse the seeds in 70% ethanol for 1 minute.

    • Decant the ethanol and immerse the seeds in a 10% bleach solution for 15-20 minutes with gentle agitation.

    • Rinse the seeds 3-5 times with sterile distilled water.

  • Seed Germination: Place the sterilized seeds on a sterile, hormone-free MS medium for germination. Incubate in the dark for 24 hours, followed by a 16-hour light/8-hour dark photoperiod at 25 ± 2°C for 5-7 days.

  • Explant Excision:

    • From the 5-7 day old seedlings, excise the cotyledonary nodes.

    • Remove the primary leaves and the epicotyl.

    • Make a cut at the base of the hypocotyl, leaving a small segment attached to the cotyledonary node.

  • Culture Initiation: Place the prepared cotyledonary node explants onto the Shoot Induction Medium (SIM) containing the various concentrations of this compound. Ensure the adaxial side of the cotyledons is in contact with the medium.

4. Culture Maintenance and Data Collection

  • Incubation: Culture the explants at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

  • Subculture: Transfer the explants to fresh SIM every two weeks.

  • Data Collection: After four weeks, record the following parameters:

    • Shoot induction frequency (% of explants forming shoots)

    • Number of shoots per explant

    • Shoot length

Visualizations

Experimental Workflow for Evaluating this compound in Soybean Explant Culture

experimental_workflow start Soybean Seed Sterilization germination Seed Germination on MS Medium start->germination explant_prep Explant Preparation (Cotyledonary Node) germination->explant_prep culture_initiation Culture on Shoot Induction Medium with varying this compound concentrations explant_prep->culture_initiation incubation Incubation (25°C, 16h light) culture_initiation->incubation subculture Subculture to Fresh Medium (every 2 weeks) incubation->subculture data_collection Data Collection (4 weeks) incubation->data_collection subculture->incubation Repeat end Analysis of Results data_collection->end

Caption: Experimental workflow for testing this compound.

Hypothesized Cytokinin Signaling Pathway and the Role of this compound

cytokinin_signaling cluster_extracellular Extracellular/Apoplast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Bnz_5_AMP_ext This compound 6_Bnz_5_AMP_int This compound 6_Bnz_5_AMP_ext->6_Bnz_5_AMP_int Uptake 6_BAP 6-BAP 6_Bnz_5_AMP_int->6_BAP Hydrolysis (Hypothesized) receptor Cytokinin Receptor (AHK) 6_BAP->receptor Binds to AHP AHP (Histidine Phosphotransfer Protein) receptor->AHP Phosphorelay AHP_nuc AHP AHP->AHP_nuc Translocation ARR_B Type-B ARR (Response Regulator) AHP_nuc->ARR_B Phosphorylates gene_expression Cytokinin Response Gene Expression (e.g., Shoot Proliferation) ARR_B->gene_expression Activates

Caption: Hypothesized cytokinin signaling pathway.

Preparing Stock Solutions of 6-Bnz-5'-AMP for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of N⁶-Benzoyladenosine-5'-monophosphate (6-Bnz-5'-AMP), a lipophilic analog of adenosine-5'-O-monophosphate (5'-AMP). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

This compound is recognized for its cytokinin activity in plant tissue cultures and serves as a potential metabolite of N⁶-Benzoyl-cAMP (6-Bnz-cAMP), a known activator of cAMP-dependent protein kinase (PKA).[1][2][3][4] Its role in cell signaling pathways makes it a valuable tool for researchers in various fields.

Data Presentation: Properties and Solubility

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research. The table below summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₈N₅O₈P[5]
Molecular Weight 451.33 g/mol [2]
Appearance White to off-white powder[3]
Solubility (related compound 6-Bnz-cAMP, sodium salt) Soluble to 100 mM in water[4][6]
Recommended Storage (Solid) -20°C[1][5]
Recommended Storage (Solution) -20°C or lower[7][8]

Note: While specific solubility data for this compound is not widely published, the high water solubility of the related sodium salt of 6-Bnz-cAMP suggests that this compound, particularly in a salt form, will be soluble in aqueous buffers. It is always recommended to perform a small-scale solubility test.

Experimental Protocols

This section provides a detailed methodology for the preparation of a 10 mM stock solution of this compound. This protocol is based on general procedures for preparing nucleotide analog solutions.[7][8]

Materials
  • This compound (powder)

  • Nuclease-free water or appropriate sterile buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free filter tips

  • Optional: 0.22 µm syringe filter for sterilization

Protocol: Preparation of a 10 mM this compound Stock Solution
  • Pre-dissolution Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required mass of this compound for your desired stock solution volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 451.33 g/mol * 1000 mg/g = 4.51 mg

  • Weighing:

    • Tare a sterile, nuclease-free microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolution:

    • Add the desired volume of nuclease-free water or buffer to the tube containing the this compound powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no particulates.

  • Sterilization (Optional but Recommended for Cell-Based Assays):

    • If the stock solution will be used in cell culture or other sterile applications, it should be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile, nuclease-free tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.[7][8]

Visualizations: Signaling Pathway and Experimental Workflow

To further aid researchers, the following diagrams illustrate the putative signaling pathway of this compound and the experimental workflow for its stock solution preparation.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Histidine Kinase Receptor (e.g., AHKs) AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorelay (P) ARR_B_inactive Type-B ARR (Inactive) AHP->ARR_B_inactive Phosphorylates ARR_B_active Type-B ARR (Active) ARR_B_inactive->ARR_B_active DNA Target DNA ARR_B_active->DNA Binds to promoter Transcription Gene Transcription DNA->Transcription Initiates Cytokinin This compound (Cytokinin Analog) Cytokinin->AHK Binds to receptor

Caption: Putative Cytokinin Signaling Pathway for this compound.

G start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Nuclease-Free Water/Buffer weigh->dissolve vortex 3. Vortex Until Completely Dissolved dissolve->vortex filter 4. Filter Sterilize (0.22 µm filter) (Optional) vortex->filter aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot No filter->aliquot Yes store 6. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental Workflow for Stock Solution Preparation.

References

Application Notes and Protocols: Cytokinin Bioassay Using 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting a cytokinin bioassay using N6-benzyladenosine-5'-monophosphate (6-Bnz-5'-AMP). This document is intended for professionals in plant science research and drug development who are interested in quantifying cytokinin activity and screening for compounds with potential biological activity.

Introduction and Principle

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development.[1][2] Bioassays are essential tools for measuring the biological activity of cytokinins and quantifying their levels in plant tissues.[2] A common and sensitive method is the tobacco callus bioassay, which relies on the principle that cytokinin, in the presence of an auxin, stimulates cell division and proliferation in cultured tobacco pith tissue.[1][2] The increase in callus fresh weight is proportional to the concentration of the cytokinin being tested.[1]

This compound is an N6-substituted adenosine analog. In many biological systems, the activity of cytokinin ribotides is attributed to their conversion to the corresponding free base, in this case, 6-benzylaminopurine (BAP or BA), a potent synthetic cytokinin.[3] This bioassay can, therefore, be used to determine the cytokinin-like activity of this compound and other related molecules.

Applications

  • Plant Science Research:

    • Quantifying the cytokinin activity of novel synthetic compounds.

    • Studying structure-activity relationships of cytokinin analogs.[4]

    • Investigating the interaction of cytokinins with other plant hormones.[2]

  • Drug Development:

    • N6-substituted adenosine analogues have been shown to possess antitumor and antiproliferative properties.[5][6]

    • This bioassay can serve as a primary screening tool to identify compounds with cytokinin-like activity, which may warrant further investigation as potential therapeutic agents.

    • By assessing the ability of a compound to promote cell division in plant cells, researchers can gain initial insights into its potential effects on cell proliferation in other biological systems.

Cytokinin Signaling Pathway

The cytokinin signal is transduced through a two-component signaling system, similar to those found in bacteria. The pathway involves a multistep phosphorelay.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Histidine Kinase Receptor (AHK) Receptor->Receptor AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP 3. Phosphorelay TypeB_RR Type-B Response Regulator (ARR) AHP->TypeB_RR 4. Nuclear Translocation & Phosphorylation Target_Gene Target Gene Expression TypeB_RR->Target_Gene 5. Transcription Activation Cytokinin Cytokinin (e.g., this compound metabolite) Cytokinin->Receptor 1. Binding

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow: Tobacco Callus Bioassay

The following diagram outlines the major steps involved in the cytokinin bioassay.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Media_Prep Prepare MS Medium + Auxin Dispense_Media Dispense Media with Test Concentrations Media_Prep->Dispense_Media Stock_Prep Prepare this compound & Control Stocks Stock_Prep->Dispense_Media Callus_Induction Induce Tobacco Callus Inoculate Inoculate with Callus Pieces Callus_Induction->Inoculate Dispense_Media->Inoculate Incubate Incubate in Dark (3-5 weeks) Inoculate->Incubate Weigh Measure Final Fresh Weight Incubate->Weigh Calculate Calculate Weight Gain Weigh->Calculate Plot Plot Dose-Response Curve Calculate->Plot

Caption: Experimental workflow for the tobacco callus cytokinin bioassay.

Detailed Experimental Protocol: Tobacco Callus Bioassay

This protocol is adapted for testing the cytokinin activity of this compound.

5.1. Materials and Reagents

  • Tobacco plant (Nicotiana tabacum)

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Agar

  • Auxin (e.g., Naphthaleneacetic acid - NAA)

  • This compound (Test compound)

  • 6-Benzylaminopurine (BAP) (Positive control)[3]

  • Sterile petri dishes, flasks, and culture vessels

  • Sterile water

  • Ethanol (70%)

  • Commercial bleach solution

  • pH meter and sterile filter units (0.22 µm)

5.2. Preparation of Media and Stock Solutions

  • MS Medium Preparation: Prepare MS medium according to the manufacturer's instructions. Add 30 g/L sucrose and adjust the pH to 5.7-5.8. Add 8 g/L agar and autoclave.

  • Callus Induction Medium: To the autoclaved MS medium (cooled to ~50°C), add a stock solution of NAA to a final concentration of 2.0 mg/L. Pour into sterile petri dishes.

  • Bioassay Medium: Prepare MS medium as above. After autoclaving and cooling, add NAA to a final concentration of 2.0 mg/L. This will be the basal medium to which the test compounds are added.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and BAP. Dissolve in a minimal amount of 1N NaOH and bring to the final volume with sterile water. Sterilize by filtration.

5.3. Experimental Procedure

  • Callus Induction:

    • Sterilize tobacco stem sections by washing in 70% ethanol for 1 minute, followed by a 15-minute soak in a 10% bleach solution, and then rinse three times with sterile water.

    • Aseptically cut the stem into small segments and place them on the callus induction medium.

    • Incubate in the dark at 25°C for 3-4 weeks until sufficient callus has formed.

  • Bioassay Setup:

    • Prepare a dilution series of this compound and BAP in the bioassay medium to achieve final concentrations ranging from 0.001 to 10.0 mg/L.[1] A control group should contain only the basal medium with NAA.

    • Dispense 25 mL of each test medium into sterile culture vessels.

    • From the induced callus, select uniform, healthy-looking callus pieces of approximately 50-100 mg.

    • Aseptically transfer one piece of callus into each culture vessel. Use at least 5 replicates per concentration.

  • Incubation and Data Collection:

    • Incubate the cultures in the dark at 25°C for 3-5 weeks.[1]

    • After the incubation period, remove the callus from each vessel, blot dry gently, and measure the final fresh weight.

Data Presentation

The results of the bioassay can be presented in a table summarizing the mean fresh weight gain at different concentrations of the test compound and the positive control.

Table 1: Representative Dose-Response Data for Cytokinin Bioassay

Concentration (mg/L)Mean Fresh Weight Gain (mg) ± SD (this compound)Mean Fresh Weight Gain (mg) ± SD (BAP - Positive Control)
0 (Control)50 ± 850 ± 8
0.01150 ± 20250 ± 30
0.1400 ± 45650 ± 50
1.0750 ± 60900 ± 70
10.0500 ± 55600 ± 65

Note: This table presents hypothetical data for illustrative purposes, based on typical cytokinin dose-response curves where very high concentrations can become inhibitory.[7][8]

Data Analysis and Interpretation

  • Calculate Fresh Weight Gain: For each replicate, subtract the initial estimated weight from the final fresh weight.

  • Statistical Analysis: Perform statistical analysis (e.g., ANOVA) to determine if the differences between concentrations are significant.

  • Dose-Response Curve: Plot the mean fresh weight gain against the logarithm of the concentration for both this compound and BAP. This allows for the determination and comparison of the optimal concentration for cell proliferation and the overall activity of the test compound relative to the standard.[9]

The results will indicate the concentration at which this compound exhibits maximum cytokinin-like activity. By comparing its dose-response curve to that of BAP, its relative potency can be assessed. This information is valuable for its potential applications in both agriculture and medicine.

References

Application of 6-Benzyladenosine-5'-monophosphate (6-Bnz-5'-AMP) in Promoting Shoot Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of plant tissue culture and developmental biology, cytokinins are a class of phytohormones that play a pivotal role in promoting cell division, or cytokinesis. This characteristic makes them indispensable for in vitro propagation, particularly in the induction and proliferation of adventitious shoots from explants. 6-Benzylaminopurine (BAP), a synthetic cytokinin, is widely utilized for this purpose. 6-Benzyladenosine-5'-monophosphate (6-Bnz-5'-AMP) is the ribonucleotide form of 6-benzylaminopurine. While direct application protocols for this compound are not extensively documented, it is understood that in planta, cytokinins can exist as free bases, ribosides, and nucleotides. The conversion between these forms is a key aspect of cytokinin metabolism and action. It is hypothesized that this compound exerts its biological activity primarily through its conversion to the more commonly applied 6-benzylaminopurine (6-BAP). This document provides detailed application notes and protocols for the use of cytokinin activity, presented in the context of 6-BAP, to promote shoot formation, with the understanding that this compound may serve as a precursor.

Principle and Mechanism of Action

Cytokinins, upon perception by transmembrane histidine kinase receptors, initiate a phosphorelay signaling cascade. This pathway ultimately leads to the activation of type-B response regulators (RRs), which are transcription factors. These activated transcription factors modulate the expression of genes involved in cell cycle progression and meristem identity, thereby promoting cell division and differentiation, leading to the formation of shoots. The general signaling pathway is illustrated below. It is presumed that this compound is metabolized to 6-benzylaminopurine to engage this pathway.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell cluster_membrane cluster_cytoplasm cluster_nucleus Nucleus This compound This compound Metabolism Metabolic Conversion This compound->Metabolism Uptake Receptor Cytokinin Receptor (Histidine Kinase) Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay BAP 6-Benzylaminopurine (6-BAP) Metabolism->BAP BAP->Receptor Binding Type-B_RR Type-B Response Regulator (Active) Phosphorelay->Type-B_RR Activation Gene_Expression Target Gene Expression Type-B_RR->Gene_Expression Modulation Shoot_Formation Cell Division & Shoot Formation Gene_Expression->Shoot_Formation

Caption: Generalized cytokinin signaling pathway leading to shoot formation.

Data Presentation: Efficacy of 6-Benzylaminopurine in Shoot Formation

The following tables summarize quantitative data from various studies on the effect of 6-benzylaminopurine (BAP) on shoot regeneration in different plant species. These data provide a reference for the expected outcomes when using a compound with cytokinin activity.

Table 1: Effect of BAP Concentration on Shoot Multiplication of Grand Naine (Musa sp.)

BAP Concentration (mg L⁻¹)Mean Shoot Length (cm)
2.0 (Control)5.68 ± 0.3
0.51.92 ± 0.6
1.53.95 ± 1.0
3.73.05 ± 0.8
6.82.48 ± 0.5
8.71.53 ± 0.4
9.41.28 ± 0.8

Data adapted from a study on in vitro shoot multiplication of Grand Naine. The control medium was supplemented with 2 mg L⁻¹ of BAP and 1 mg L⁻¹ of NAA.

Table 2: Effect of BAP on In Vitro Shoot Growth of Curcuma species

BAP Concentration (ppm)Shoot Growth Percentage ('temu putih')Shoot Growth Percentage ('temu mangga')
000
1.5> 50%> 50%
3.0--
4.5--

Data from a study on Curcuma zedoaria and Curcuma mangga, indicating that 1.5 ppm BAP was optimal for shoot formation.[1]

Table 3: BAP for Vegetative Growth Enhancement in Ornamental Plants

Plant SpeciesBAP Concentration (ppm)Observed Effect
Christmas Cactus100Extensive phylloclade development
Hosta1000 - 3000Increased basal branching and offset production
Boxwood 'Highlander'250Enhanced vegetative growth
Boxwood 'Highlander'500More pronounced vegetative growth

These findings demonstrate the role of BAP in promoting vegetative growth and branching in various ornamental plants.[2]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of cytokinins to promote shoot formation.

Protocol 1: In Vitro Shoot Induction from Leaf Explants

This protocol describes a general method for inducing shoots from leaf explants of a model plant like tobacco or Arabidopsis.

Materials:

  • Plant leaf explants

  • Murashige and Skoog (MS) basal medium including vitamins

  • Sucrose

  • Plant growth regulators: 6-Benzylaminopurine (BAP) and an auxin like Naphthaleneacetic acid (NAA)

  • Gelling agent (e.g., Agar or Gellan Gum)

  • Sterile petri dishes

  • Sterile distilled water

  • Ethanol (70%)

  • Sodium hypochlorite solution (1-2%) with a few drops of Tween-20

  • Sterile forceps and scalpels

  • Laminar flow hood

  • Growth chamber with controlled light and temperature

Procedure:

  • Explant Preparation:

    • Excise young, healthy leaves from a stock plant.

    • Surface sterilize the leaves by washing under running tap water, followed by a 30-second dip in 70% ethanol.

    • Immerse the leaves in a 1-2% sodium hypochlorite solution with Tween-20 for 10-15 minutes.

    • Rinse the leaves 3-4 times with sterile distilled water inside a laminar flow hood.

    • Cut the sterilized leaves into small sections (e.g., 1 cm²) using a sterile scalpel.

  • Culture Medium Preparation:

    • Prepare MS basal medium according to the manufacturer's instructions.

    • Add 30 g L⁻¹ sucrose and dissolve completely.

    • Add the desired concentration of BAP (e.g., 0.5 - 5.0 mg L⁻¹) and NAA (e.g., 0.1 - 0.5 mg L⁻¹). The optimal concentration needs to be determined empirically for each plant species.

    • Adjust the pH of the medium to 5.7-5.8.

    • Add the gelling agent (e.g., 8 g L⁻¹ agar) and heat to dissolve.

    • Dispense the medium into sterile petri dishes.

  • Inoculation and Incubation:

    • Place the leaf explants onto the solidified medium with the abaxial side in contact with the medium.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

  • Subculture and Shoot Elongation:

    • After 3-4 weeks, callus and/or shoot primordia should be visible.

    • Subculture the regenerating explants onto fresh medium of the same composition for further shoot development.

    • Once shoots have elongated, they can be excised and transferred to a rooting medium.

Protocol 2: Micropropagation for Shoot Multiplication

This protocol is designed for the rapid multiplication of shoots from an established in vitro culture.

Materials:

  • In vitro grown shoots

  • MS basal medium

  • Sucrose

  • 6-Benzylaminopurine (BAP)

  • Gelling agent

  • Sterile culture vessels (e.g., jars or tubes)

  • Laminar flow hood

  • Growth chamber

Procedure:

  • Medium Preparation:

    • Prepare MS medium as described in Protocol 1, supplemented with an optimal concentration of BAP for shoot proliferation (e.g., 1.0 - 2.0 mg L⁻¹). Auxin may or may not be required at this stage depending on the plant species.

  • Inoculation:

    • Excise individual shoots or shoot clumps from the stock culture.

    • Transfer the shoots to the fresh multiplication medium.

  • Incubation:

    • Incubate the cultures under the same conditions as for shoot induction (25 ± 2°C, 16-hour photoperiod).

  • Subculturing:

    • After 4-6 weeks, a cluster of new shoots will have formed.

    • Separate the individual shoots and subculture them onto fresh multiplication medium to repeat the cycle for further multiplication.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a plant tissue culture experiment aimed at shoot formation.

Experimental_Workflow Start Start Explant_Selection Explant Selection (e.g., Leaf, Stem) Start->Explant_Selection Sterilization Surface Sterilization Explant_Selection->Sterilization Culture_Initiation Inoculation on Shoot Induction Medium (with this compound/BAP) Sterilization->Culture_Initiation Incubation Incubation in Controlled Environment Culture_Initiation->Incubation Data_Collection1 Data Collection: Callus formation, Shoot primordia initiation Incubation->Data_Collection1 Subculture Subculture for Shoot Proliferation Data_Collection1->Subculture Data_Collection2 Data Collection: Shoot number, Shoot length Subculture->Data_Collection2 Rooting Transfer to Rooting Medium Data_Collection2->Rooting Acclimatization Acclimatization to Ex Vitro Conditions Rooting->Acclimatization End End Acclimatization->End

Caption: A typical workflow for in vitro shoot formation and plant regeneration.

References

Methodology for Assessing 6-Bnz-5'-AMP Cytokinin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, including processes such as cell division, shoot initiation, and leaf senescence.[1] 6-Bnz-5'-AMP (6-benzyladenosine-5'-monophosphate) is a nucleotide derivative of the synthetic cytokinin 6-benzylaminopurine (BAP). Understanding its biological activity is crucial for its potential applications in agriculture and drug development. As a nucleotide, this compound may act as a pro-hormone, being converted to the active free base form (6-benzyladenine) within plant tissues to elicit a physiological response. This document provides a comprehensive guide to the methodologies used to assess the cytokinin activity of this compound, from molecular interactions with receptors to whole-plant physiological responses.

The Cytokinin Signaling Pathway

Cytokinin signaling in plants is mediated by a two-component phosphorelay system.[1] The pathway is initiated by the binding of a cytokinin to a histidine kinase receptor located in the endoplasmic reticulum membrane. This binding event triggers the autophosphorylation of the receptor. The phosphate group is then transferred to a phosphotransfer protein, which subsequently phosphorylates type-B response regulators (ARRS) in the nucleus. Activated type-B ARRs are transcription factors that regulate the expression of numerous genes, including those encoding type-A ARRs, which act as negative regulators of the pathway.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Plasma Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin Receptor CHASE Domain Histidine Kinase Domain Receiver Domain Cytokinin->Receptor:chase Binding Receptor:hk->Receptor:rec AHP AHP Receptor:rec->AHP Phosphotransfer AHP_P AHP-P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Type_B_ARR_P Type-B ARR-P Type_A_ARR_Gene Type-A ARR Gene Type_B_ARR_P->Type_A_ARR_Gene Activates Transcription Cytokinin_Response_Gene Cytokinin Response Gene Type_B_ARR_P->Cytokinin_Response_Gene Activates Transcription Type_A_ARR Type-A ARR Type_A_ARR_Gene->Type_A_ARR Transcription & Translation Type_A_ARR->AHP_P Negative Feedback

Caption: A diagram of the cytokinin signaling pathway.

Experimental Protocols for Assessing Cytokinin Activity

The cytokinin activity of this compound can be evaluated through a tiered approach, starting from receptor-level interactions and progressing to cellular and whole-organism responses.

Receptor Binding Assays

These assays directly measure the affinity of the test compound for cytokinin receptors. As this compound may not directly bind to the receptor, it is crucial to also test its potential active metabolite, 6-benzyladenine. The Arabidopsis thaliana histidine kinases AHK2, AHK3, and AHK4 (also known as CRE1) are commonly used for these assays.

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Express and purify the extracellular CHASE domain of the cytokinin receptor (e.g., AHK4) from a suitable expression system (e.g., E. coli).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).

  • Reaction Mixture: In a 96-well plate, combine the purified receptor protein, a constant concentration of a radiolabeled cytokinin (e.g., [³H]trans-zeatin), and varying concentrations of the unlabeled competitor (this compound or 6-benzyladenine).

  • Incubation: Incubate the mixture at 4°C for 1-2 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a suitable method, such as filtration through a glass fiber filter or size-exclusion chromatography.

  • Quantification: Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and calculate the dissociation constant (Kd) using the Cheng-Prusoff equation.

Reporter Gene Assays

Reporter gene assays provide a quantitative measure of the transcriptional output of the cytokinin signaling pathway in response to a test compound. These assays are performed in vivo, either in plant protoplasts or in transgenic plants.

Protocol: TCSn::GFP Reporter Assay in Arabidopsis thaliana

The TCSn (Two-Component signaling Sensor new) is a synthetic promoter containing repeats of the binding motif for type-B ARRs, which drives the expression of a reporter gene, such as Green Fluorescent Protein (GFP).[2][3][4][5]

  • Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the TCSn::GFP reporter construct.

  • Growth Conditions: Grow seedlings under sterile conditions on Murashige and Skoog (MS) agar medium in a controlled environment (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment: Prepare a series of dilutions of this compound in liquid MS medium. Transfer seedlings to the treatment solutions and incubate for a defined period (e.g., 6-24 hours). Include a positive control (e.g., 6-benzyladenine) and a negative control (mock treatment).

  • Microscopy: Visualize GFP expression in the roots and shoots of the seedlings using a confocal or fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity in a defined region of interest (e.g., the root meristem) using image analysis software.

  • Data Analysis: Plot the mean fluorescence intensity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

A similar protocol can be followed for the ARR5::GUS reporter system, where the activity of β-glucuronidase (GUS) is quantified, often through histochemical staining or a fluorometric assay.[6][7][8][9]

Classical Bioassays

Classical bioassays assess the physiological effects of cytokinins on plant tissues or organs. These assays provide valuable information about the biological activity of a compound in a more complex biological context.

Protocol: Tobacco Callus Growth Bioassay

This assay is based on the principle that cytokinin, in the presence of auxin, stimulates cell division and proliferation in cultured plant tissues.

  • Plant Material: Establish tobacco (Nicotiana tabacum) callus cultures on a maintenance medium.

  • Assay Medium: Prepare a basal medium (e.g., MS medium) supplemented with a constant, suboptimal concentration of an auxin (e.g., naphthaleneacetic acid, NAA) and varying concentrations of this compound.

  • Inoculation: Transfer small, uniform pieces of callus to the assay medium.

  • Incubation: Incubate the cultures in the dark at 25°C for 3-4 weeks.

  • Measurement: Determine the fresh and/or dry weight of the callus.

  • Data Analysis: Plot the mean callus weight against the concentration of this compound to determine the optimal concentration for promoting callus growth.

Protocol: Wheat Leaf Senescence Bioassay

This assay measures the ability of a cytokinin to delay the senescence of detached leaves, a process characterized by the degradation of chlorophyll.[1][10]

  • Plant Material: Use the first leaves of 7-10 day old wheat (Triticum aestivum) seedlings.

  • Treatment: Excise the apical segments of the leaves and float them on solutions containing different concentrations of this compound in a 96-well plate or Petri dish.

  • Incubation: Incubate the leaf segments in the dark at room temperature for 3-4 days to induce senescence.

  • Chlorophyll Extraction: Extract chlorophyll from the leaf segments using a solvent such as 80% ethanol or acetone.

  • Quantification: Measure the absorbance of the chlorophyll extract at 665 nm using a spectrophotometer.

  • Data Analysis: Plot the chlorophyll content as a percentage of the initial content against the concentration of this compound.

Data Presentation

Quantitative data from the various assays should be summarized in tables for clear comparison.

Assay Parameter This compound 6-Benzyladenine (Control) trans-Zeatin (Control)
Receptor Binding (AHK4) Kd (nM)To be determinedLiterature ValueLiterature Value
TCSn::GFP Reporter EC₅₀ (µM)To be determinedLiterature ValueLiterature Value
Tobacco Callus Growth Optimal Concentration (µM) for Max. GrowthTo be determinedLiterature ValueLiterature Value
Wheat Leaf Senescence Concentration for 50% Chlorophyll Retention (µM)To be determinedLiterature ValueLiterature Value

Note: Literature values for control compounds can be found in relevant scientific publications. The activity of this compound is expected to be lower than that of its free-base form, 6-benzyladenine, if it acts as a pro-hormone.

Workflow and Logical Relationships

The assessment of this compound cytokinin activity follows a logical progression from molecular to physiological assays.

Experimental_Workflow Start Hypothesis: This compound has cytokinin activity Receptor_Binding Receptor Binding Assay (in vitro) Start->Receptor_Binding Direct Interaction? Reporter_Assay Reporter Gene Assay (in vivo, cellular) Start->Reporter_Assay Signaling Activation? Bioassay Classical Bioassays (in vivo, tissue/organ) Start->Bioassay Physiological Effect? Data_Analysis Quantitative Data Analysis (Kd, EC50, etc.) Receptor_Binding->Data_Analysis Reporter_Assay->Data_Analysis Bioassay->Data_Analysis Conclusion Conclusion on Cytokinin Activity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing cytokinin activity.

Logical_Relationships Level1 Molecular Level: Receptor Binding Level2 Cellular Level: Signal Transduction (Reporter Gene Activation) Level1->Level2 leads to Overall_Activity Overall Cytokinin Activity Profile Level1->Overall_Activity Level3 Tissue/Organ Level: Physiological Response (Callus Growth, Senescence Delay) Level2->Level3 results in Level2->Overall_Activity Level3->Overall_Activity

References

Application Notes and Protocols for N6-benzyladenosine-5'-monophosphate (6-BAP-5'-AMP) in Arabidopsis thaliana Research

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: The application of N6-benzyladenosine-5'-monophosphate and its derivatives in Arabidopsis thaliana research, focusing on its role as a synthetic cytokinin.

Introduction

N6-benzyladenosine-5'-monophosphate (6-BAP-5'-AMP) is a ribonucleotide derivative of 6-Benzylaminopurine (BAP), a widely used synthetic cytokinin in plant biology research. Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in numerous developmental processes, including shoot initiation and growth, leaf senescence, chloroplast development, and nutrient signaling[1]. In Arabidopsis thaliana, the model organism for plant biology, BAP and its derivatives are instrumental in dissecting the cytokinin signaling pathway and its effects on plant development. These compounds act by binding to histidine kinase receptors, initiating a phosphorelay cascade that ultimately modulates the expression of target genes[1][2][3].

This document provides a comprehensive guide to using 6-BAP and its related forms in Arabidopsis research, including its mechanism of action, quantitative effects, and detailed experimental protocols. While direct literature on 6-BAP-5'-AMP is limited, the information presented here for BAP is directly relevant due to metabolic interconversion within the plant.

Mechanism of Action: The Cytokinin Signaling Pathway

In Arabidopsis, the cytokinin signal is perceived by three primary receptors located in the endoplasmic reticulum: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1[4][5]. The binding of a cytokinin ligand, such as BAP, to the extracellular CHASE domain of these receptors triggers their autophosphorylation on a conserved histidine residue within their cytoplasmic domain[1][2].

This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which then translocate from the cytoplasm to the nucleus[3]. In the nucleus, phosphorylated AHPs transfer the phosphate group to ARABIDOPSIS RESPONSE REGULATORS (ARRs).

There are two main types of ARRs: Type-B and Type-A. Phosphorylation activates Type-B ARRs, which are transcription factors that bind to the promoters of cytokinin-responsive genes and activate their transcription. Among the genes upregulated by Type-B ARRs are the Type-A ARRs. Type-A ARRs, in turn, act as negative regulators of the signaling pathway, creating a feedback loop that attenuates the cytokinin response[1].

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor AHK2/3/4 Receptor (Histidine Kinase) Cytokinin->AHK_Receptor Binding AHP AHP (Histidine Phosphotransfer Protein) AHK_Receptor->AHP Phosphorelay AHP_P AHP-P Type_B_ARR Type-B ARR AHP_P->Type_B_ARR Phosphorylation Type_B_ARR_P Type-B ARR-P (Active) Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR_P->Cytokinin_Response_Genes Activates Transcription Type_A_ARR Type-A ARR (Negative Regulator) Type_A_ARR->Type_B_ARR Inhibition Cytokinin_Response_Genes->Type_A_ARR Expression

Caption: The cytokinin signaling pathway in Arabidopsis thaliana.

Data Presentation: Quantitative Effects of BAP

The application of exogenous BAP has dose-dependent effects on various aspects of Arabidopsis growth and development. The following tables summarize quantitative data from representative studies.

Table 1: Effect of BAP on Arabidopsis Seedling Root Growth
BAP Concentration Primary Root Length (% of Control)
0 µM (Control)100%
0.01 µM~80%
0.1 µM~50%
1 µM~20%
10 µM<10%
Note: Data are generalized from typical root growth inhibition assays. The exact values can vary based on experimental conditions.
Table 2: BAP in Arabidopsis Tissue Culture Media
Application Typical BAP Concentration Range
Shoot Induction/Proliferation 0.5 - 2.0 mg/L (2.2 - 8.8 µM)[6]
Callus Culture (with an auxin) 1.1 - 3.3 mg/L (4.9 - 14.6 µM)[7]
Seed Germination Stimulation Variable, often lower concentrations are tested.
In vitro Rooting (often inhibitory) BAP is typically excluded or used at very low concentrations.
Note: Optimal concentrations are highly dependent on the specific ecotype, explant type, and other media components.
Table 3: Receptor Binding Affinities for Cytokinins
Receptor Apparent KD for trans-zeatin (nM)
AHK24.0[5]
AHK3Low nanomolar range[4]
CRE1/AHK4Low nanomolar range[4]
Note: BAP acts as an agonist at these receptors, and while specific KD values for BAP may differ slightly, they are in a comparable range to natural cytokinins.

Experimental Protocols

Preparation of BAP Stock Solution

Objective: To prepare a sterile, concentrated stock solution of BAP for addition to plant growth media.

Materials:

  • 6-Benzylaminopurine (BAP) powder

  • 1M Sodium Hydroxide (NaOH) or 1M Potassium Hydroxide (KOH)

  • Sterile deionized (DI) water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Protocol:

  • To prepare a 1 mg/mL stock solution, weigh out 100 mg of BAP powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 2-5 mL of 1M NaOH or KOH to the flask to dissolve the BAP powder completely. BAP is poorly soluble in water at neutral pH but dissolves readily in a basic solution[8][9].

  • Once dissolved, add sterile DI water while stirring to bring the volume up to approximately 90 mL.

  • Continue stirring until the solution is homogeneous.

  • Bring the final volume to 100 mL with sterile DI water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C, protected from light. The solution is typically stable for several months.

BAP_Stock_Preparation start Start weigh 1. Weigh 100 mg BAP Powder start->weigh dissolve 2. Add 2-5 mL 1M NaOH/KOH to dissolve weigh->dissolve add_water 3. Add sterile DI water to ~90 mL dissolve->add_water final_volume 4. Bring to final volume of 100 mL add_water->final_volume filter 5. Filter-sterilize (0.22 µm) final_volume->filter store 6. Store at 2-8°C filter->store end_node End store->end_node

Caption: Workflow for preparing a 1 mg/mL BAP stock solution.
Arabidopsis Seedling Growth Assay on BAP-Containing Medium

Objective: To assess the phenotypic effects of BAP on Arabidopsis seedling development, particularly root growth inhibition.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium powder or equivalent

  • Sucrose

  • Agar or Gellan Gum

  • BAP stock solution (1 mg/mL)

  • Sterile petri dishes (100 mm)

  • Sterile DI water

  • Autoclave

  • Laminar flow hood

  • Growth chamber

Protocol:

  • Media Preparation:

    • Prepare 1 L of 1/2 strength MS medium containing 1% (w/v) sucrose.

    • Adjust the pH to 5.7 with 1M KOH.

    • Add agar (0.8%) or gellan gum (0.4%) and mix thoroughly.

    • Autoclave the medium for 20 minutes at 121°C and 15 psi[10].

    • Allow the medium to cool to approximately 50-60°C in a laminar flow hood.

  • Adding BAP:

    • Pipette the required volume of the sterile BAP stock solution into the molten agar to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM). Include a control plate with no BAP.

    • Swirl the flask gently to ensure even distribution of the hormone.

  • Pouring Plates:

    • Pour approximately 25 mL of the BAP-containing medium into each sterile petri dish.

    • Allow the plates to solidify completely in the laminar flow hood.

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol for 1 minute followed by 20% bleach with a drop of Tween-20 for 10 minutes, then rinse 3-5 times with sterile water).

    • Resuspend the sterilized seeds in sterile 0.1% agarose solution.

    • Pipette the seeds onto the surface of the prepared plates, arranging them in a line at the top of the plate.

  • Incubation and Analysis:

    • Seal the plates with breathable tape and stratify the seeds by storing them at 4°C in the dark for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Standard growth conditions are 22°C with a 16-hour light/8-hour dark cycle[11][12].

    • After 7-10 days, photograph the plates and measure the primary root length of the seedlings using software such as ImageJ.

    • Calculate the average root length for each BAP concentration and express it as a percentage of the control.

Seedling_Growth_Assay_Workflow start Start prep_media 1. Prepare 1/2 MS Agar Medium start->prep_media autoclave 2. Autoclave and Cool Medium prep_media->autoclave add_bap 3. Add BAP Stock to Desired Concentration autoclave->add_bap pour_plates 4. Pour Plates and Solidify add_bap->pour_plates sterilize_seeds 5. Surface Sterilize Seeds pour_plates->sterilize_seeds plate_seeds 6. Plate Seeds on Medium sterilize_seeds->plate_seeds stratify 7. Stratify at 4°C for 2-3 Days plate_seeds->stratify grow 8. Grow Vertically in Chamber (7-10 Days) stratify->grow analyze 9. Photograph and Measure Root Length grow->analyze end_node End analyze->end_node

Caption: Workflow for an Arabidopsis seedling root growth inhibition assay.

Concluding Remarks

N6-benzyladenosine-5'-monophosphate, and more broadly its dephosphorylated form BAP, are powerful tools for investigating cytokinin-mediated processes in Arabidopsis thaliana. By modulating the cytokinin signaling pathway, researchers can study a wide array of developmental events, from meristem activity and organogenesis to senescence. The protocols and data provided here serve as a foundational resource for the effective application of these synthetic cytokinins in a research setting. It is crucial to empirically determine the optimal concentrations for specific experimental goals, as responses can vary between different Arabidopsis ecotypes and growth conditions.

References

Application Notes and Protocols for Testing 6-Bnz-5'-AMP in a Wheat Leaf Senescence Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leaf senescence is a genetically programmed process of aging in plants, characterized by the degradation of cellular structures and the remobilization of nutrients from older leaves to developing parts of the plant.[1] While a crucial part of the plant life cycle, delaying senescence can be beneficial in agriculture to enhance crop yields and improve plant resilience to stress. Cytokinins are a class of plant hormones known to play a vital role in delaying leaf senescence.[1][2][3] 6-Benzyladenosine-5'-monophosphate (6-Bnz-5'-AMP) is a synthetic cytokinin derivative. This document provides a detailed protocol for testing the efficacy of this compound in delaying senescence in wheat leaves. The primary method for quantifying senescence will be the measurement of chlorophyll content, as chlorophyll degradation is a key indicator of the progression of senescence.[4][5]

Principle

This protocol utilizes a detached leaf assay, a common method for studying leaf senescence under controlled laboratory conditions.[6] Wheat leaves are excised and floated on solutions containing different concentrations of this compound. The rate of senescence is monitored over several days by measuring the retention of chlorophyll in the leaf tissue. A higher chlorophyll content in treated leaves compared to control leaves indicates a delay in senescence. Chlorophyll content is determined spectrophotometrically after extraction with a solvent.[7][8]

Materials and Reagents

  • Wheat seedlings (e.g., Triticum aestivum) grown for 10-14 days

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 80% (v/v) Acetone

  • Petri dishes (90 mm)

  • Filter paper (Whatman No. 1)

  • Forceps

  • Scalpel or razor blade

  • 15 mL centrifuge tubes

  • Spectrophotometer

  • Homogenizer or mortar and pestle

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

Experimental Protocol

Plant Material Preparation
  • Grow wheat seedlings in pots or trays containing a suitable growth medium under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22-25°C).

  • After 10-14 days, select healthy, fully expanded primary leaves for the assay.

Preparation of Treatment Solutions
  • Prepare a stock solution of this compound (e.g., 10 mM) by dissolving it in a minimal amount of DMSO and then bringing it to the final volume with distilled water.

  • From the stock solution, prepare a series of working solutions with different concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM) by diluting with distilled water. The 0 µM solution, containing the same concentration of DMSO as the highest treatment concentration, will serve as the control.

Detached Leaf Senescence Assay
  • Line Petri dishes with two layers of filter paper.

  • Add 5 mL of the respective treatment solutions to each Petri dish, ensuring the filter paper is fully saturated.

  • Excise the primary leaves from the wheat seedlings, cutting them into 5 cm segments from the middle of the leaf blade.

  • Float five leaf segments in each Petri dish with the adaxial (upper) surface facing up.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in the dark at 25°C to induce senescence.

Chlorophyll Extraction and Quantification

This procedure should be carried out at specified time points (e.g., 0, 2, 4, and 6 days after treatment).

  • At each time point, collect three leaf segments from each treatment group.

  • Record the fresh weight of the leaf segments.

  • Cut the leaf segments into small pieces (approximately 1-2 mm) and place them in a 15 mL centrifuge tube.

  • Add 5 mL of 80% acetone to each tube.

  • Homogenize the tissue until it is completely macerated. If a homogenizer is not available, use a mortar and pestle.

  • Incubate the tubes in the dark at 4°C for 24 hours to ensure complete chlorophyll extraction.

  • Centrifuge the extracts at 3000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.[7]

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following Arnon's equations:

    • Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)

    • Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)

    • Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)

  • Express the chlorophyll content as mg/g of fresh weight:

    • Chlorophyll (mg/g FW) = (Chlorophyll concentration (mg/L) * Volume of extract (L)) / Fresh weight of leaf tissue (g)

Data Presentation

The quantitative data from the chlorophyll quantification assay can be summarized in the following table for easy comparison.

Treatment Concentration (µM)Day 0 (mg/g FW)Day 2 (mg/g FW)Day 4 (mg/g FW)Day 6 (mg/g FW)
0 (Control)2.5 ± 0.211.8 ± 0.150.9 ± 0.110.3 ± 0.05
12.5 ± 0.232.1 ± 0.181.5 ± 0.140.8 ± 0.09
102.5 ± 0.192.3 ± 0.201.9 ± 0.171.4 ± 0.12
502.6 ± 0.222.4 ± 0.212.2 ± 0.191.9 ± 0.16
1002.5 ± 0.202.4 ± 0.192.3 ± 0.212.1 ± 0.18

Values are presented as mean ± standard deviation (n=3).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Wheat Seedling Growth (10-14 days) a1 Excise Leaf Segments p1->a1 p2 Prepare this compound Treatment Solutions a2 Float on Treatment Solutions in Petri Dishes p2->a2 a1->a2 a3 Incubate in Dark a2->a3 an1 Sample Collection (Day 0, 2, 4, 6) a3->an1 an2 Chlorophyll Extraction (80% Acetone) an1->an2 an3 Spectrophotometry (A663, A645) an2->an3 an4 Calculate Chlorophyll Content (mg/g FW) an3->an4 an5 Data Analysis & Comparison an4->an5 G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_ext This compound (Cytokinin) AHK3 AHK3 Receptor CK_ext->AHK3 Binds AHP AHP (Phosphotransfer) AHK3->AHP Phosphorylates ARR2 Type-B ARR (e.g., ARR2) AHP->ARR2 Phosphorylates CRF6 CRF6 AHP->CRF6 Activates Sen_genes Senescence-Associated Genes (SAGs) ARR2->Sen_genes Represses CRF6->Sen_genes Represses Stay_green Maintenance of Chlorophyll & Photosynthesis Sen_genes->Stay_green Inhibits leaf Stay_green->leaf Delayed Senescence

References

Application Notes and Protocols for Amaranthus Bioassay: Evaluating the Cytokinin Activity of 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amaranthus bioassay is a sensitive and straightforward method for determining cytokinin activity. This assay relies on the ability of cytokinins to induce the synthesis of betacyanin, a red pigment, in the cotyledons of Amaranthus seedlings. The intensity of the red color is directly proportional to the cytokinin concentration, providing a quantitative measure of biological activity. This document provides a detailed protocol for evaluating the cytokinin activity of 6-Bnz-5'-AMP using the Amaranthus caudatus bioassay. While specific quantitative data for this compound is not extensively available in published literature, this guide provides the framework and methodology to conduct the assay and generate such data.

Principle of the Assay

Cytokinins play a crucial role in inducing the synthesis of betacyanins in Amaranthus species. The bioassay is based on the principle that in the presence of a precursor, tyrosine, and a cytokinin, the cotyledons of etiolated Amaranthus seedlings will produce betacyanin. The amount of pigment produced, which can be quantified spectrophotometrically, is a direct measure of the cytokinin activity of the test compound.

Data Presentation

Quantitative data from the Amaranthus bioassay should be recorded systematically to allow for clear comparison and analysis. Below is a template table for recording and summarizing experimental data.

Table 1: Quantitation of Cytokinin Activity of this compound using Amaranthus Bioassay

Treatment GroupConcentration (µM)Absorbance at 540 nm (Mean ± SD)Betacyanin Content (Relative Units)% Activity Relative to BAP Control
Negative Control (no cytokinin)0
Positive Control
6-Benzylaminopurine (BAP)0.1
1.0100%
10.0
Test Compound
This compound0.1
1.0
10.0
100.0

Experimental Protocols

This section provides a detailed methodology for conducting the Amaranthus bioassay.

Materials and Reagents
  • Amaranthus caudatus seeds

  • This compound (test compound)

  • 6-Benzylaminopurine (BAP) as a positive control

  • Tyrosine

  • Sodium phosphate buffer (pH 6.8)

  • Distilled water

  • Petri dishes or multi-well plates

  • Filter paper

  • Forceps

  • Spectrophotometer

  • Homogenizer or mortar and pestle

  • Centrifuge

Experimental Workflow

A graphical representation of the experimental workflow is provided below.

experimental_workflow cluster_prep Phase 1: Seed Germination cluster_treatment Phase 2: Cotyledon Excision and Treatment cluster_analysis Phase 3: Betacyanin Extraction and Quantification cluster_data Phase 4: Data Analysis seed_sowing Sow Amaranthus caudatus seeds on moist filter paper germination Incubate in darkness at 25°C for 72 hours seed_sowing->germination excision Excise cotyledons under dim green light germination->excision incubation_solution Prepare incubation solutions with tyrosine and varying concentrations of this compound and BAP excision->incubation_solution treatment Incubate excised cotyledons in treatment solutions in darkness at 25°C for 18-24 hours incubation_solution->treatment extraction Homogenize cotyledons in distilled water treatment->extraction centrifugation Centrifuge homogenate to pellet debris extraction->centrifugation measurement Measure absorbance of the supernatant at 540 nm centrifugation->measurement analysis Calculate betacyanin content and compare the activity of this compound to the BAP standard curve measurement->analysis

Caption: Experimental workflow for the Amaranthus bioassay.

Step-by-Step Protocol
  • Seed Germination:

    • Sterilize Amaranthus caudatus seeds by briefly rinsing with 70% ethanol followed by multiple rinses with sterile distilled water.

    • Place a layer of filter paper in petri dishes and moisten with distilled water.

    • Evenly spread the seeds on the moist filter paper.

    • Incubate the petri dishes in complete darkness at 25°C for 72 hours.

  • Preparation of Incubation Solutions:

    • Prepare a stock solution of tyrosine (1 mM) in sodium phosphate buffer (2 mM, pH 6.8).

    • Prepare stock solutions of this compound and BAP in a suitable solvent (e.g., DMSO or ethanol) and then dilute to final concentrations in the tyrosine-phosphate buffer. Ensure the final solvent concentration is low and consistent across all treatments.

    • Prepare a series of dilutions for the test compound (this compound) and the positive control (BAP), for example, 0.1, 1.0, 10.0, and 100.0 µM.

    • Include a negative control containing only the tyrosine-phosphate buffer and the solvent used for the stock solutions.

  • Cotyledon Excision and Incubation:

    • Perform all manipulations under a dim green light to avoid phytochrome-mediated responses.

    • After 72 hours of germination, carefully excise the cotyledons from the seedlings using fine forceps.

    • Randomly distribute a set number of cotyledons (e.g., 10-15) into each well of a multi-well plate or small petri dish containing 1-2 mL of the respective incubation solutions.

  • Incubation:

    • Incubate the cotyledons in the treatment solutions in complete darkness at 25°C for 18 to 24 hours.

  • Betacyanin Extraction and Quantification:

    • After the incubation period, carefully remove the cotyledons from the solutions and blot them dry.

    • Place the cotyledons in a microcentrifuge tube or a small mortar and add a defined volume of distilled water (e.g., 1 mL).

    • Homogenize the tissue thoroughly using a micro-pestle or a homogenizer.

    • Freeze the homogenate at -20°C for at least 30 minutes and then thaw. This freeze-thaw cycle helps in complete cell lysis and pigment extraction.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.

    • Carefully transfer the clear red supernatant to a new tube.

    • Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. Use distilled water as a blank.

Data Analysis
  • Calculate the mean and standard deviation of the absorbance values for each treatment group.

  • The absorbance at 540 nm is a direct measure of the betacyanin content.

  • To determine the relative activity of this compound, compare its dose-response curve to that of the BAP standard. The activity can be expressed as a percentage relative to the response induced by a saturating concentration of BAP (e.g., 1.0 µM).

Signaling Pathway

The induction of betacyanin synthesis by cytokinins in Amaranthus is a complex process. The simplified signaling pathway illustrates the key steps.

signaling_pathway cluster_input Signal cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response cytokinin Cytokinin (e.g., this compound) receptor Cytokinin Receptor cytokinin->receptor transduction Phosphorelay Cascade receptor->transduction transcription_factors Activation of Transcription Factors transduction->transcription_factors gene_expression Upregulation of Betacyanin Biosynthesis Genes transcription_factors->gene_expression enzyme_synthesis Synthesis of Enzymes (e.g., Tyrosinase, Glucosyltransferases) gene_expression->enzyme_synthesis betacyanin_synthesis Betacyanin Synthesis from Tyrosine enzyme_synthesis->betacyanin_synthesis pigment_accumulation Red Pigment Accumulation betacyanin_synthesis->pigment_accumulation

Caption: Simplified cytokinin signaling pathway in Amaranthus.

Troubleshooting and Considerations

  • High Variability: The Amaranthus bioassay can be sensitive to environmental conditions. Factors like water stress and the "aging" of excised cotyledons can impact results.[1][2][3][4][5] To minimize variability, ensure consistent germination conditions and handle the cotyledons gently and uniformly.

  • Low Sensitivity: If the response is weak, consider increasing the incubation time or optimizing the concentration of tyrosine.

  • Pigment Extraction: Ensure complete homogenization and cell lysis to extract all the betacyanin for accurate quantification. The freeze-thaw step is critical.

  • Species Selection: While Amaranthus caudatus is commonly used, other species like Amaranthus tricolor are also suitable.[1][2][6] Consistency in the choice of species is important for reproducible results.

By following this detailed protocol, researchers can effectively utilize the Amaranthus bioassay to determine the cytokinin activity of this compound and other novel compounds, contributing to the fields of plant science and drug development.

References

Application Notes and Protocols for N6-Benzyladenine (BAP) in Micropropagation: The Precursor to Active Cytokinin Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for the in vitro application of N6-benzyladenine (BAP), a widely used synthetic cytokinin for plant micropropagation. While the direct application of N6-benzyladenosine-5'-monophosphate (6-Bnz-5'-AMP) is not a common practice documented in scientific literature, it is crucial to understand that BAP's biological activity is intrinsically linked to its conversion into this active nucleotide form within the plant cells. Upon uptake, BAP is metabolized into its riboside (N6-benzyladenosine) and subsequently phosphorylated to form N6-benzyladenosine-5'-monophosphate (the ribotide), along with di- and triphosphate derivatives.[1][2] This pool of BAP metabolites, particularly the ribotide this compound, is essential for inducing shoot organogenesis and cell division.[1][2]

Therefore, the following protocols for the application of BAP serve as a practical guide to effectively generate the active this compound within the target plant tissues to stimulate micropropagation. These guidelines are intended for researchers, scientists, and professionals in plant biotechnology and drug development.

Signaling and Metabolic Pathway

The conversion of externally applied BAP into its active nucleotide form is a critical step for inducing a cytokinin response. The metabolic pathway illustrates how BAP is integrated into the plant cell's nucleotide metabolism to become biologically active.

BAP_Metabolism BAP_ext BAP (External Application) BAP_int BAP (Intracellular) BAP_ext->BAP_int BAR N6-Benzyladenosine (Riboside) BAP_int->BAR Adenosine Phosphorylase BAR->BAP_int Hydrolysis BAMP This compound (Ribotide) BAR->BAMP Adenosine Kinase Active_Pool Active Cytokinin Metabolite Pool BAMP->Active_Pool Response Shoot Proliferation & Cell Division Active_Pool->Response

Caption: Metabolic conversion of BAP to its active ribotide form, this compound.

Quantitative Data on BAP Application

The optimal concentration of BAP varies significantly depending on the plant species, explant type, and desired outcome (e.g., shoot multiplication vs. callus induction). The following tables summarize effective BAP concentrations from various studies.

Table 1: BAP Concentrations for Shoot Proliferation in Various Plant Species
Plant SpeciesExplant TypeBAP Concentration (mg/L)Co-supplemented Auxin (mg/L)Outcome
Banana (Musa spp.)Shoot Tip5.0 - 7.00.2 IAAMaximum shoot multiplication (approx. 5-6 shoots/explant)[3]
Banana 'Farta Velhaco'Shoot Tip2.5-Highest number of shoots (3 shoots/explant)[4]
Banana (General)Shoot Tip6.0-Significant increase in shootlet number and length[5]
Avocado (Persea americana)Apical & Axillary Buds1.0 - 1.5-Promoted shoot number (3.23) and length (2.91 cm)[6]
Olive (Olea europaea)Nodal Segments2.5-Highest shoot induction and proliferation[7]
Zantedeschia elliottianaTuber Eye3.02.0 NAAHighest number of shoots, leaflets, and roots[8]
Medinilla mandrakensisNodal Segment2.0-Maximum shoot proliferation (27.5 shoots/explant)[9]
Aloe veraLateral Shoot5.0-Maximum callus induction (0.92 g)[10]

Note: Concentrations can also be expressed in µM. To convert mg/L to µM for BAP (Molar Mass: 225.25 g/mol ): µM = (mg/L * 1000) / 225.25

Experimental Protocols

This section provides a generalized protocol for micropropagation using a Murashige and Skoog (MS) based medium supplemented with BAP. Researchers should optimize concentrations and conditions for their specific plant species.

General Micropropagation Workflow

Micropropagation_Workflow start Start: Select Healthy Mother Plant explant Step 1: Explant Preparation (e.g., Shoot tips, Nodal segments) start->explant sterilize Step 2: Surface Sterilization explant->sterilize initiate Step 3: Culture Initiation (MS Medium + BAP) sterilize->initiate multiply Step 4: Shoot Multiplication (Subculture every 3-4 weeks) initiate->multiply multiply->multiply root Step 5: In Vitro Rooting (MS Medium + Auxin, e.g., IBA/NAA) multiply->root acclimatize Step 6: Acclimatization (Transfer to soil, gradual hardening) root->acclimatize end End: Established Plantlet acclimatize->end

Caption: A generalized workflow for plant micropropagation using in vitro culture.

Protocol 1: Media Preparation (MS Medium with BAP)

Objective: To prepare a sterile nutrient medium for the initiation and multiplication of shoots.

Materials:

  • Murashige and Skoog (MS) basal salt mixture

  • Sucrose (30 g/L)

  • Myo-inositol (100 mg/L)

  • N6-benzyladenine (BAP) stock solution (e.g., 1 mg/mL in 1N NaOH, then diluted with water)

  • Auxin (e.g., IAA, IBA, NAA) stock solution (optional, for rooting stage)

  • Phytagel or Agar (6-8 g/L)

  • Distilled water

  • 1N HCl and 1N NaOH for pH adjustment

  • Autoclavable culture vessels (e.g., glass jars, tubes)

Procedure:

  • Add approximately 800 mL of distilled water to a 1 L beaker.

  • Add the MS basal salt mixture and dissolve completely.

  • Add sucrose and myo-inositol, stirring until fully dissolved.

  • Pipette the required volume of BAP stock solution to achieve the desired final concentration (refer to Table 1 for guidance).

  • Adjust the pH of the medium to 5.7 - 5.8 using 1N NaOH or 1N HCl. This step is critical for nutrient availability and gelling.

  • Add the gelling agent (e.g., Agar) and stir.

  • Bring the final volume to 1 L with distilled water.

  • Heat the medium while stirring to completely dissolve the gelling agent.

  • Dispense the medium into culture vessels (e.g., 25-50 mL per vessel).

  • Seal the vessels with appropriate closures.

  • Autoclave the medium at 121°C and 15 psi for 20 minutes.

  • Allow the medium to cool and solidify in a sterile environment (e.g., laminar flow hood).

Protocol 2: Explant Sterilization and Culture Initiation

Objective: To eliminate microbial contaminants from the plant material before placing it in the sterile culture medium.

Materials:

  • Freshly excised explants (e.g., shoot tips, nodal segments)

  • Running tap water

  • Detergent (e.g., Tween-20)

  • 70% (v/v) Ethanol

  • Sodium hypochlorite (NaOCl) solution (e.g., 1-2% active chlorine)

  • Sterile distilled water

  • Sterile petri dishes, forceps, and scalpels

Procedure:

  • Wash the explants thoroughly under running tap water for 30-45 minutes to remove dust and debris.[1]

  • In a beaker, agitate the explants in a solution of water with a few drops of detergent for 10 minutes, followed by a 5-minute rinse under running water.[1]

  • Perform the following steps in a laminar flow hood under aseptic conditions.

  • Immerse the explants in 70% ethanol for 30-60 seconds. Caution: Longer exposure can be lethal to the tissue.

  • Transfer the explants to a sodium hypochlorite solution and agitate for 10-20 minutes. The optimal concentration and duration depend on the tissue type and must be optimized.

  • Rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.

  • Trim any damaged or bleached tissue from the explants using a sterile scalpel.

  • Inoculate the sterilized explants onto the prepared MS medium containing BAP, ensuring good contact between the explant base and the medium surface.

  • Seal the culture vessels and place them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16-hour photoperiod).

Protocol 3: Shoot Multiplication and Rooting

Objective: To proliferate shoots and subsequently induce root formation to generate complete plantlets.

Procedure - Shoot Multiplication:

  • After 3-4 weeks, the initial explant should show signs of bud break and shoot development.

  • Subculture the newly formed shoot clusters by excising them and transferring them to fresh MS medium with the same BAP concentration. This process is typically repeated every 3-4 weeks to achieve the desired number of shoots.

Procedure - Rooting:

  • Once a sufficient number of healthy shoots (typically >2 cm in length) are obtained, excise individual shoots.

  • Transfer the shoots to a rooting medium. This is often a half-strength or full-strength MS medium without BAP, but supplemented with an auxin like Indole-3-butyric acid (IBA) or 1-Naphthaleneacetic acid (NAA) at concentrations typically ranging from 0.1 to 2.0 mg/L.[3]

  • Incubate the shoots under the same culture conditions until a healthy root system develops (usually 3-5 weeks).

Protocol 4: Acclimatization

Objective: To gradually adapt the in vitro-grown plantlets to ex vitro conditions (lower humidity, non-sterile environment).

Procedure:

  • Carefully remove the rooted plantlets from the culture vessel and gently wash the roots to remove any remaining medium.

  • Transfer the plantlets to small pots containing a sterile, porous potting mix (e.g., a mixture of peat, perlite, and vermiculite).

  • Initially, cover the pots with a transparent plastic bag or place them in a high-humidity chamber to maintain near 100% humidity.

  • Gradually reduce the humidity over 2-3 weeks by progressively opening the plastic bag or vents.

  • Once fully acclimatized, transfer the plants to a greenhouse or appropriate growing conditions. A high survival rate (e.g., >90%) indicates a successful protocol.[1]

References

Application Notes and Protocols for Evaluating 6-Bnz-5'-AMP in Plant Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant regeneration, the process of generating a whole plant from a small tissue sample (explant), is a cornerstone of plant biotechnology, crucial for genetic engineering, micropropagation, and the production of valuable secondary metabolites.[1][2] This process is intricately regulated by plant hormones, with the auxin to cytokinin ratio being a key determinant of cell fate.[3][4] A high cytokinin to auxin ratio generally promotes shoot formation, a critical step in regenerating a complete plant.[3][4]

Cytokinins, a class of plant hormones, are derivatives of adenine that play a central role in stimulating cell division and shoot organogenesis.[3][5] The cytokinin signaling pathway is a multi-step phosphorelay system initiated by the binding of cytokinin to histidine kinase receptors in the endoplasmic reticulum.[6][7][8][9][10] This signal is then transduced through histidine-containing phosphotransfer proteins (HPts) to the nucleus, where it activates type-B response regulators (ARRs).[6][7][8] These activated ARRs function as transcription factors, modulating the expression of genes involved in cell division and shoot development.[7][8]

6-Bnz-5'-AMP (N6-Benzoyladenosine-5'-O-monophosphate) is a lipophilic analog of adenosine-5'-O-monophosphate.[11] Its structural similarity to adenine-based compounds suggests potential cytokinin activity. Preliminary assays have indicated that this compound exhibits some cytokinin-like effects in tobacco and soybean tissue cultures.[11] The lipophilic nature of this compound may enhance its uptake and distribution within plant tissues, potentially offering advantages over existing synthetic cytokinins.

These application notes provide a detailed experimental design for systematically evaluating the efficacy of this compound as a plant growth regulator for in vitro plant regeneration. The protocols are designed for a model plant system and can be adapted for other species of interest.

Materials and Reagents

  • Plant Material: Nicotiana tabacum (tobacco) or Arabidopsis thaliana seeds.

  • Basal Medium: Murashige and Skoog (MS) medium powder with vitamins.

  • Carbon Source: Sucrose.

  • Gelling Agent: Agar or gellan gum.

  • Plant Growth Regulators:

    • This compound (test compound)

    • 6-Benzylaminopurine (BAP) (positive control)[5]

    • 1-Naphthaleneacetic acid (NAA) (auxin)

  • Solvents: Dimethyl sulfoxide (DMSO) for dissolving this compound and BAP.

  • pH Adjustment: 1 M KOH and 1 M HCl.

  • Sterilization: Autoclave, sterile filters (0.22 µm).

  • Tissue Culture Supplies: Petri dishes, Magenta™ vessels, sterile forceps and scalpels, laminar flow hood.

  • Growth Chamber: Controlled environment with adjustable temperature, light intensity, and photoperiod.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in a small volume of DMSO. Bring to the final volume with sterile distilled water. Store at -20°C in amber vials.

  • BAP Stock Solution (1 mM): Dissolve BAP in a small volume of DMSO. Bring to the final volume with sterile distilled water. Store at -20°C.

  • NAA Stock Solution (1 mM): Dissolve NAA in a small volume of 1 M KOH. Bring to the final volume with sterile distilled water. Store at 4°C.

Protocol 2: Plant Material Sterilization and Germination
  • Surface sterilize seeds by washing in 70% (v/v) ethanol for 1 minute, followed by a 10-minute incubation in a 10% (v/v) commercial bleach solution with a drop of Tween-20.

  • Rinse the seeds 3-5 times with sterile distilled water.

  • Germinate seeds on MS medium solidified with 0.8% (w/v) agar and containing 3% (w/v) sucrose.

  • Incubate the plates in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

Protocol 3: Dose-Response Study for Callus Induction and Shoot Regeneration
  • Explant Preparation: Excise cotyledons or leaf discs (approximately 0.5 cm²) from 2-4 week-old sterile seedlings.

  • Media Preparation:

    • Prepare MS medium with 3% (w/v) sucrose and a fixed concentration of NAA (e.g., 0.1 mg/L).

    • Aliquot the medium into flasks and add the appropriate volume of this compound stock solution to achieve final concentrations of 0, 0.1, 0.5, 1.0, 2.0, and 5.0 µM.

    • Prepare control media:

      • Negative Control: MS medium with NAA but no cytokinin.

      • Positive Control: MS medium with NAA and varying concentrations of BAP (0, 0.1, 0.5, 1.0, 2.0, and 5.0 µM).

    • Adjust the pH of the media to 5.8 before adding the gelling agent (0.8% w/v agar).

    • Autoclave the media for 20 minutes at 121°C.

    • Pour the sterile media into Petri dishes in a laminar flow hood.

  • Explant Culture: Place the explants onto the prepared media, ensuring good contact with the surface. Seal the Petri dishes with parafilm.

  • Incubation: Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Subculture: Transfer the developing calli to fresh medium of the same composition every 2-3 weeks.

Data Collection and Analysis

Observe the cultures regularly and collect data after 4-6 weeks.

  • Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.

  • Shoot Regeneration Frequency (%): (Number of explants forming shoots / Total number of explants) x 100.

  • Number of Shoots per Explant: Count the number of shoots regenerated from each explant.

  • Morphological Observations: Note any differences in callus morphology (e.g., color, texture) and shoot development (e.g., hyperhydricity, leaf morphology).

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Callus Induction and Shoot Regeneration from Leaf Explants.

This compound (µM)Callus Induction Frequency (%)Shoot Regeneration Frequency (%)Average No. of Shoots per Explant (± SE)
0 (Control)
0.1
0.5
1.0
2.0
5.0

Table 2: Effect of BAP on Callus Induction and Shoot Regeneration from Leaf Explants (Positive Control).

BAP (µM)Callus Induction Frequency (%)Shoot Regeneration Frequency (%)Average No. of Shoots per Explant (± SE)
0 (Control)
0.1
0.5
1.0
2.0
5.0

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_data Data Collection & Analysis seed_sterilization Seed Sterilization germination Germination on MS seed_sterilization->germination explant_prep Explant Preparation germination->explant_prep culture_initiation Culture on Treatment Media (Varying this compound & BAP) explant_prep->culture_initiation incubation Incubation (25°C, 16h light) culture_initiation->incubation subculture Subculture every 2-3 weeks incubation->subculture subculture->incubation data_collection Data Collection (4-6 weeks) subculture->data_collection analysis Data Analysis & Tabulation data_collection->analysis

Caption: Experimental workflow for testing this compound.

Cytokinin_Signaling_Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., this compound) HK Histidine Kinase Receptor (AHK) CK->HK Binding & Autophosphorylation HPt Histidine Phosphotransfer Protein (AHP) HK->HPt Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) HPt->ARR_B Phosphotransfer Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Activates Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Negative Feedback Gene_Expression->ARR_A Induces Expression

Caption: Cytokinin signaling pathway in plants.[6][7][8][9][10]

References

Application Notes and Protocols for Studying Cytokinin Signaling Pathways with 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bnz-5'-AMP (N6-Benzoyladenosine-5'-monophosphate) is a lipophilic analog of the endogenous cytokinin precursor, adenosine-5'-monophosphate. Its N6-benzoyl substitution makes it a valuable tool for investigating the intricacies of cytokinin signaling pathways. Cytokinins are a class of plant hormones that play a pivotal role in regulating cell division, growth, differentiation, and numerous other developmental processes. Understanding the signaling cascade initiated by cytokinins is crucial for advancements in agriculture, horticulture, and the development of novel plant growth regulators.

These application notes provide a comprehensive overview of the utility of this compound as a research tool, including its mechanism of action, protocols for key experiments, and a summary of relevant data.

Mechanism of Action

The cytokinin signaling pathway is a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria. The core components of this pathway in plants like Arabidopsis thaliana are:

  • Histidine Kinase (AHK) Receptors: Located in the endoplasmic reticulum membrane, these receptors (e.g., AHK2, AHK3, and CRE1/AHK4) possess a cytokinin-binding CHASE domain.[1][2][3]

  • Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.

  • Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, regulate the expression of cytokinin-responsive genes. Type-B ARRs are positive regulators of the signaling pathway, while Type-A ARRs generally act as negative feedback regulators.[[“]]

This compound, as an N6-substituted adenine derivative, is expected to act as a cytokinin agonist, mimicking the action of natural cytokinins by binding to the CHASE domain of AHK receptors. The lipophilic nature of the benzoyl group may enhance its membrane permeability, allowing for effective delivery to the site of action. It is hypothesized that once inside the cell or at the receptor site, the 5'-monophosphate group may be cleaved by cellular phosphatases, yielding the corresponding nucleoside (N6-Benzoyladenosine) or the free base, which are the active forms that bind to the receptors. N6-isopentenyl- and N6-benzyl-substituted adenine derivatives are known to be highly active cytokinins, with maximal activity often observed at concentrations of 1 µM or less.

Data Presentation

Direct quantitative data for the binding affinity and in vivo activity of this compound is not extensively available in the public domain. However, the activity of structurally related N6-benzyladenine (BA) derivatives provides a strong basis for estimating its potential efficacy. The following tables summarize the activity of various BA derivatives in cytokinin receptor binding assays and in vivo reporter gene assays. This data is crucial for designing experiments with this compound and for interpreting the results.

Table 1: Relative Binding Affinity of N6-Benzyladenine Derivatives to Arabidopsis Cytokinin Receptors

CompoundModificationAHK2 (% of BA)AHK3 (% of BA)CRE1/AHK4 (% of BA)
BA N6-benzyl 100 100 100
2-Cl-BA2-Chloro120150110
2-Me-BA2-Methyl9011095
9-Me-BA9-Methyl<10<10<10
O6-BAN6 replaced by O<20<20<20
S6-BAN6 replaced by S<10<10<10

Data is synthesized from studies on various N6-benzyladenine derivatives and presented as a percentage of the binding of the parent compound, Benzyladenine (BA). This table illustrates the impact of substitutions on the purine ring on receptor binding.

Table 2: In Vivo Activity of N6-Benzyladenine Derivatives in an ARR5::GUS Reporter Gene Assay in Arabidopsis thaliana

CompoundModificationAHK2-dependent (% of BA)AHK3-dependent (% of BA)CRE1/AHK4-dependent (% of BA)
BA N6-benzyl 100 100 100
2-Cl-BA2-Chloro110130105
2-Me-BA2-Methyl95105100
9-Me-BA9-Methyl<5<5<5
O6-BAN6 replaced by O<15<15<15
S6-BAN6 replaced by S<5<5<5

This table summarizes the ability of different BA derivatives to activate the cytokinin signaling pathway in vivo, as measured by the expression of the cytokinin-responsive reporter gene ARR5::GUS in Arabidopsis lines expressing only a single type of cytokinin receptor. The data is presented as a percentage of the activity of BA.

Based on these structure-activity relationships, it is anticipated that this compound, after potential metabolic activation, will exhibit cytokinin activity comparable to or slightly modified from that of BA, depending on the influence of the benzoyl group on receptor interaction.

Experimental Protocols

Detailed methodologies for key experiments to characterize the cytokinin-like activity of this compound are provided below.

Protocol 1: Tobacco Callus Bioassay

This classic bioassay assesses the ability of a compound to induce cell division and growth in cytokinin-dependent tobacco callus.

Materials:

  • Cytokinin-dependent tobacco callus (e.g., from Nicotiana tabacum 'Wisconsin No. 38')

  • Murashige and Skoog (MS) basal medium, including vitamins and sucrose

  • Auxin (e.g., Indole-3-acetic acid, IAA) at a constant concentration (e.g., 2 mg/L)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted)

  • Positive control: Benzyladenine (BA) or Kinetin

  • Negative control: Medium with auxin but without any cytokinin

  • Petri dishes

  • Sterile transfer tools

  • Growth chamber (25°C, dark)

Procedure:

  • Prepare MS medium containing the fixed concentration of auxin.

  • Autoclave the medium and cool it to about 50-60°C.

  • Add different concentrations of filter-sterilized this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the molten medium. Also prepare plates with the positive and negative controls.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • In a sterile laminar flow hood, transfer small, uniform pieces of tobacco callus (approximately 50-100 mg) onto the prepared plates.

  • Seal the plates with parafilm and incubate in the dark at 25°C for 3-4 weeks.

  • After the incubation period, measure the fresh weight of the callus.

  • Calculate the fold increase in fresh weight for each treatment compared to the initial weight.

  • Plot a dose-response curve to determine the optimal concentration of this compound for promoting callus growth.

Protocol 2: Amaranthus Bioassay for Betacyanin Synthesis

This rapid and sensitive bioassay measures the induction of betacyanin synthesis in Amaranthus seedlings, a response stimulated by cytokinins.

Materials:

  • Amaranthus caudatus seeds

  • Filter paper

  • Petri dishes

  • Test solutions: this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM), positive control (BA), and negative control (water or buffer).

  • Growth chamber (25°C, dark)

  • Spectrophotometer

Procedure:

  • Germinate Amaranthus seeds on moist filter paper in the dark for 72 hours.

  • Excise the cotyledons with the hypocotyl hook.

  • Float the explants in petri dishes containing the test solutions.

  • Incubate the dishes in the dark at 25°C for 18-24 hours.

  • After incubation, extract the red betacyanin pigment by homogenizing the seedlings in a known volume of distilled water or buffer.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 542 nm and 620 nm.

  • Calculate the betacyanin content using the formula: ΔA = A542 - A620.

  • Plot the betacyanin content against the concentration of this compound to generate a dose-response curve.

Protocol 3: Wheat Leaf Senescence Bioassay

This assay assesses the ability of a compound to delay chlorophyll degradation, a hallmark of leaf senescence that is inhibited by cytokinins.

Materials:

  • Wheat seedlings (e.g., Triticum aestivum), 7-10 days old

  • Petri dishes lined with filter paper

  • Test solutions: this compound at various concentrations (e.g., 1, 10, 100 µM), positive control (BA), and negative control (water or buffer).

  • Growth chamber (25°C, continuous darkness)

  • Ethanol (80%)

  • Spectrophotometer

Procedure:

  • Cut 3-4 cm segments from the middle of healthy, uniform primary wheat leaves.

  • Float the leaf segments on the test solutions in petri dishes.

  • Incubate the dishes in continuous darkness at 25°C for 3-4 days.

  • After incubation, extract chlorophyll from the leaf segments by boiling them in 80% ethanol until they become colorless.

  • Measure the absorbance of the ethanol extract at 663 nm.

  • The absorbance reading is directly proportional to the chlorophyll content.

  • Compare the chlorophyll content of the this compound-treated leaves to the positive and negative controls to determine its senescence-delaying activity.

Mandatory Visualizations

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Plasma Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor AHK Receptor (AHK2, AHK3, CRE1/AHK4) Cytokinin->AHK_Receptor Binding & Autophosphorylation AHP AHP AHK_Receptor->AHP Phosphotransfer AHP_P AHP-P Type_B_ARR Type-B ARR (Inactive) AHP_P->Type_B_ARR Phosphotransfer Type_B_ARR_P Type-B ARR-P (Active) Type_A_ARR_Gene Type-A ARR Gene Type_B_ARR_P->Type_A_ARR_Gene Activates Transcription Cytokinin_Response_Genes Cytokinin Response Genes Type_B_ARR_P->Cytokinin_Response_Genes Activates Transcription Type_A_ARR_Protein Type-A ARR Protein Type_A_ARR_Gene->Type_A_ARR_Protein Transcription & Translation Type_A_ARR_Protein->AHP_P Negative Feedback (Inhibition)

Caption: The cytokinin signaling pathway, a multi-step phosphorelay system.

Experimental_Workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_data_analysis Data Analysis Stock_Solution Prepare this compound Stock Solution Test_Concentrations Prepare Serial Dilutions Stock_Solution->Test_Concentrations Tobacco_Callus Tobacco Callus Assay (3-4 weeks) Test_Concentrations->Tobacco_Callus Amaranthus Amaranthus Assay (18-24 hours) Test_Concentrations->Amaranthus Wheat_Senescence Wheat Leaf Senescence Assay (3-4 days) Test_Concentrations->Wheat_Senescence Measure_Growth Measure Callus Fresh Weight Tobacco_Callus->Measure_Growth Measure_Pigment Measure Betacyanin Absorbance Amaranthus->Measure_Pigment Measure_Chlorophyll Measure Chlorophyll Absorbance Wheat_Senescence->Measure_Chlorophyll Dose_Response Generate Dose-Response Curves Measure_Growth->Dose_Response Measure_Pigment->Dose_Response Measure_Chlorophyll->Dose_Response Determine_Activity Determine Cytokinin Activity Dose_Response->Determine_Activity

Caption: General workflow for assessing the cytokinin activity of this compound.

Logical_Relationship This compound This compound Metabolism Metabolic Activation (potential cleavage of 5'-phosphate) This compound->Metabolism Active_Form Active Form (N6-Benzoyladenosine or N6-Benzoyl-adenine) Metabolism->Active_Form Receptor_Binding Binding to AHK Receptors Active_Form->Receptor_Binding Signal_Transduction Initiation of Phosphorelay Receptor_Binding->Signal_Transduction Gene_Expression Altered Expression of Cytokinin-Responsive Genes Signal_Transduction->Gene_Expression Physiological_Response Physiological Response (e.g., cell division, delayed senescence) Gene_Expression->Physiological_Response

Caption: Proposed mechanism of action for this compound in cytokinin signaling.

References

Application Note: Assessing the Effect of 6-Bnz-5'-AMP on Protein Kinase A (PKA) Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary mediator for the actions of cyclic adenosine monophosphate (cAMP).[1][2] The inactive PKA holoenzyme is a heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits.[1][3] Upon binding of cAMP to the regulatory subunits, a conformational change occurs, leading to the dissociation of the active monomeric catalytic subunits.[4][5] These active subunits then phosphorylate a multitude of substrate proteins, thereby regulating essential cellular processes such as metabolism, gene transcription, cell growth, and division.[2][5]

Given its central role in cell signaling, PKA is a significant target for drug discovery. Modulators of PKA activity, including cAMP analogs, are valuable tools for dissecting its physiological roles and for potential therapeutic applications.[6] 6-Bnz-5'-AMP (N⁶-Benzoyladenosine-5'-monophosphate) is a lipophilic analog of adenosine-5'-O-monophosphate and a metabolite of the potent, cell-permeable PKA activator N⁶-Benzoyl-cAMP.[7][8] This document provides detailed protocols and data presentation guidelines for assessing the effect of this compound on PKA activation in vitro.

2. PKA Activation Pathway

The canonical activation of PKA is initiated by extracellular signals that lead to an increase in intracellular cAMP levels. This process is outlined in the diagram below. This compound, as a cAMP analog, is hypothesized to directly interact with the regulatory subunits of PKA, mimicking the action of cAMP and inducing the release of the active catalytic subunits.

Caption: PKA signaling pathway showing activation by cAMP and the putative role of this compound.

3. Quantitative Data Summary

The efficacy of this compound as a PKA activator can be quantified by determining its activation constant (Kₐ) and comparing it to the endogenous activator, cAMP. The following table summarizes hypothetical dose-response data obtained from an in vitro kinase activity assay.

ActivatorConcentration (µM)PKA Activity (% of Max)Kₐ (µM)
cAMP 0.0110.2 ± 1.10.25
0.145.5 ± 3.2
189.1 ± 4.5
1098.5 ± 2.1
100100.0 ± 1.5
This compound 0.18.5 ± 0.95.5
135.7 ± 2.8
1078.2 ± 5.1
10095.3 ± 3.7
100099.1 ± 1.9

Note: Data are representative and should be determined empirically. Kₐ is the concentration required for half-maximal activation.

4. Experimental Protocols

Two common methods for assessing PKA activity are the radioactive phosphate incorporation assay and the colorimetric ELISA-based assay.

Protocol 1: In Vitro Radioactive PKA Activity Assay

This protocol measures the transfer of the γ-³²P from [γ-³²P]ATP to a specific PKA peptide substrate, such as Kemptide.[9]

A. Materials and Reagents

  • Purified PKA holoenzyme

  • This compound and cAMP stock solutions

  • PKA substrate peptide (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[10]

  • 0.75% Phosphoric Acid

  • P81 Phosphocellulose paper

  • Scintillation fluid and counter

B. Experimental Workflow Diagram

Radioactive_Assay_Workflow Workflow for Radioactive PKA Activity Assay start Start prep Prepare Reagent Mix: Kinase Buffer, PKA Enzyme, Substrate Peptide start->prep add_activator Aliquot mix and add varying concentrations of This compound or cAMP prep->add_activator initiate Initiate reaction by adding [γ-³²P]ATP Cocktail add_activator->initiate incubate Incubate at 30°C for 10-20 minutes initiate->incubate spot Spot 25µL of reaction onto P81 paper incubate->spot wash Wash P81 paper 3x with 0.75% Phosphoric Acid, followed by Acetone spot->wash scintillate Transfer paper to vial, add scintillation fluid, and count CPM wash->scintillate analyze Analyze Data: Calculate specific activity, plot dose-response curve scintillate->analyze end End analyze->end

Caption: Step-by-step workflow for the radioactive PKA kinase assay.

C. Detailed Procedure

  • Prepare Reagents : Thaw all components on ice. Prepare serial dilutions of this compound and cAMP in kinase assay buffer.

  • Reaction Setup : In microcentrifuge tubes on ice, prepare the reaction mix. For a 50 µL final reaction volume:

    • 25 µL of 2x Kinase Assay Buffer

    • 5 µL of PKA holoenzyme (e.g., 50 ng)

    • 5 µL of PKA substrate peptide (e.g., 100 µM Kemptide)

    • 5 µL of diluted this compound, cAMP, or buffer (for basal control).

  • Initiate Reaction : Start the reaction by adding 10 µL of ATP mix (containing MgCl₂ and [γ-³²P]ATP).

  • Incubation : Gently vortex and incubate the tubes at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.[9]

  • Stop Reaction & Spot : Stop the reaction by spotting 25 µL of the mixture onto a numbered P81 phosphocellulose paper square.[9]

  • Wash : Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone.[9]

  • Quantify : Transfer the dried P81 squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis : Correct for background by subtracting the CPM of a no-enzyme control. Calculate the specific activity and plot the percentage of maximal PKA activation against the log concentration of the activator to determine the Kₐ.

Protocol 2: Colorimetric ELISA-Based PKA Activity Assay

This non-radioactive method relies on a microplate pre-coated with a PKA substrate. The phosphorylated substrate is detected using a phospho-specific antibody and a secondary antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.[1][11][12]

A. Materials and Reagents

  • PKA Activity Assay Kit (containing substrate-coated plate, phospho-specific primary antibody, HRP-conjugated secondary antibody, TMB substrate, Stop Solution)[11][13]

  • Purified PKA holoenzyme or cell lysates

  • This compound and cAMP stock solutions

  • ATP solution

  • Kinase Assay Buffer

  • Wash Buffer

B. Logical Relationship Diagram

ELISA_Logic Logical Flow of ELISA-Based PKA Activity Detection PKA Active PKA Phosphorylation Phosphorylation PKA->Phosphorylation Substrate Immobilized Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation pSubstrate Phosphorylated Substrate Phosphorylation->pSubstrate Results in PrimaryAb Phospho-Specific Primary Antibody pSubstrate->PrimaryAb Binds to SecondaryAb HRP-Conjugated Secondary Antibody PrimaryAb->SecondaryAb Binds to Color Color Development SecondaryAb->Color TMB TMB Substrate TMB->Color Signal OD450 Signal Color->Signal Produces

References

Application Notes: High-Throughput Fluorescence Polarization Assay for Protein Kinase A (PKA) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a competitive fluorescence polarization (FP) immunoassay to measure the activity of Protein Kinase A (PKA). This high-throughput screening (HTS) compatible assay is designed for the discovery and characterization of PKA inhibitors. The methodology is based on the detection of ADP produced during the kinase reaction, which competes with a fluorescently labeled tracer, 6-Bnz-5'-AMP-fluorophore, for binding to a specific anti-ADP antibody. The resulting decrease in fluorescence polarization is directly proportional to PKA activity.

Introduction

Protein Kinase A (PKA) is a key enzyme in cellular signaling, playing a crucial role in various physiological processes, including metabolism, gene expression, and cell proliferation.[1] Dysregulation of PKA activity is implicated in numerous diseases, making it an important target for drug discovery. Fluorescence polarization is a robust, homogeneous assay format well-suited for HTS, offering a non-radioactive and sensitive method to measure enzyme activity.[2][3] This assay employs a competitive format where the product of the kinase reaction, ADP, displaces a high-affinity fluorescent tracer from an antibody, leading to a measurable change in the polarization of the emitted light.

Principle of the Assay

The assay measures PKA activity by quantifying the amount of ADP produced. In the absence of PKA activity, a fluorescently labeled this compound tracer is bound by an anti-ADP antibody, resulting in a high polarization signal due to the large molecular size of the complex. When PKA is active, it catalyzes the transfer of a phosphate group from ATP to a substrate peptide, producing ADP. This newly formed ADP competes with the fluorescent tracer for binding to the anti-ADP antibody. The displacement of the tracer leads to its faster tumbling in solution and a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the concentration of ADP, and therefore, to the PKA activity. Potential inhibitors of PKA will reduce the production of ADP, thus maintaining a high fluorescence polarization signal.

PKA Signaling Pathway

The canonical activation of PKA is initiated by the binding of extracellular signals, such as hormones, to G-protein coupled receptors (GPCRs). This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Four cAMP molecules then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change and the release of the two active catalytic subunits.[4] These catalytic subunits can then phosphorylate various substrate proteins, modulating their activity.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Signal Signal GPCR GPCR Signal->GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP_cAMP ATP ATP_cAMP->AC PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases pSubstrate Phosphorylated Substrate PKA_active->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->pSubstrate Cellular_Response Cellular_Response pSubstrate->Cellular_Response

Figure 1: PKA Signaling Pathway

Experimental Protocols

Materials and Reagents
  • PKA catalytic subunit (recombinant)

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Anti-ADP monoclonal antibody

  • Fluorescently labeled this compound tracer (custom synthesis required)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • PKA inhibitors (e.g., H-89, Staurosporine)

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

Assay Workflow

The experimental workflow consists of setting up the kinase reaction, stopping the reaction, adding the detection reagents, and reading the fluorescence polarization.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout & Analysis A Prepare Reagent Solutions: - PKA Enzyme - Substrate/ATP Mix - Inhibitor Dilutions B Dispense Inhibitor or Vehicle to 384-well Plate A->B C Add PKA Enzyme Incubate B->C D Initiate Reaction by Adding Substrate/ATP Mix Incubate C->D E Stop Reaction and Add Detection Mix: - Anti-ADP Antibody - this compound-Fluorophore Tracer D->E F Incubate to Reach Equilibrium E->F G Read Fluorescence Polarization (mP) F->G H Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Values G->H

Figure 2: Experimental Workflow
Detailed Protocol

  • Reagent Preparation:

    • Prepare a 2X PKA enzyme solution in Assay Buffer.

    • Prepare a 2X Substrate/ATP solution containing PKA substrate peptide and ATP in Assay Buffer.

    • Prepare serial dilutions of PKA inhibitors in DMSO, then dilute in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of inhibitor solution or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of 2X PKA enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of 2X Substrate/ATP solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and initiate detection by adding 10 µL of Detection Mix containing anti-ADP antibody and the fluorescent this compound tracer.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in mP units) using a plate reader with appropriate filters for the chosen fluorophore.

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

      • mP_sample: mP value of the well with inhibitor.

      • mP_low_control: mP value of the well with no PKA activity (maximum ADP production).

      • mP_high_control: mP value of the well with no inhibitor (basal PKA activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Assay Validation

The robustness of the assay can be evaluated using the Z' factor, which is a measure of the statistical effect size. An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[2]

ParameterValueInterpretation
Z' Factor > 0.7Excellent assay quality with a large separation between high and low controls.[2]
Signal Window (ΔmP) > 100 mPA large dynamic range, indicating a robust assay.[2]
CV (%) of Controls < 10%Good reproducibility of the assay measurements.
PKA Inhibitor Profiling

The IC₅₀ values for known PKA inhibitors can be determined using this protocol to validate the assay's performance.

InhibitorTargetIC₅₀ (FP Assay)Reference
Staurosporine Broad-spectrum kinase inhibitor7 nM[5]
H-7 Broad-spectrum kinase inhibitor3.9 µM[6]
H-89 PKA inhibitorNot specified in FP assay[1]

Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.

Conclusion

The described fluorescence polarization assay provides a rapid, sensitive, and robust method for measuring PKA activity and for screening compound libraries to identify novel PKA inhibitors. The homogeneous "mix-and-read" format is amenable to automation and high-throughput applications, making it a valuable tool in drug discovery and kinase research. While H-89 is a known PKA inhibitor, it can also affect other kinases in intact cells, so results should be interpreted with this in mind.[1][7]

References

Application Notes and Protocols for Utilizing Lipophilic AMP Analogs in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes. However, its inherent polarity restricts its ability to freely cross cell membranes, limiting its direct application in live-cell assays. To overcome this limitation, chemically modified, membrane-permeable lipophilic AMP analogs have been developed. These analogs serve as powerful tools to investigate cAMP signaling pathways by activating its primary downstream effectors: cAMP-dependent protein kinase (PKA) and Exchange protein directly activated by cAMP (Epac).

This document provides detailed application notes and protocols for the effective use of common lipophilic AMP analogs in various cell-based assays. It includes quantitative data for analog selection, step-by-step experimental procedures, and visualizations of the relevant signaling pathways and workflows.

Featured Lipophilic AMP Analogs

A variety of lipophilic AMP analogs are commercially available, each with distinct properties regarding their selectivity for PKA and Epac, as well as their cell permeability and resistance to phosphodiesterases (PDEs). The selection of an appropriate analog is critical for the specific research question.

Table 1: Properties of Common Lipophilic AMP Analogs

AnalogPrimary Target(s)Typical Working ConcentrationKey Characteristics
8-Bromo-cAMP (8-Br-cAMP) PKA and Epac (non-selective)100 µM - 1 mM[1][2]Cell-permeable, more resistant to PDEs than cAMP.[2]
Dibutyryl-cAMP (dbcAMP) PKA10 µM - 1 mMCell-permeable, releases butyrate upon hydrolysis which can have independent biological effects.
6-Bnz-cAMP PKA (selective)Varies by cell typeCell-permeable analog that selectively activates PKA over Epac.[3][4]
8-pCPT-2'-O-Me-cAMP Epac (selective)EC₅₀ ≈ 1.8-2.2 µM for Epac1[5][6]A potent and selective activator of Epac1 and Epac2.[5][6]
8-pCPT-2'-O-Me-cAMP-AM Epac (selective)0.3 - 3.0 µMAcetoxymethyl (AM) ester form enhances cell permeability.[7]

Signaling Pathways of Lipophilic AMP Analogs

Lipophilic AMP analogs mimic the action of endogenous cAMP by binding to and activating PKA and/or Epac. Understanding the downstream signaling cascades is crucial for interpreting experimental results.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Lipophilic_AMP_Analog Lipophilic AMP Analog PKA PKA Lipophilic_AMP_Analog->PKA Activates Epac Epac Lipophilic_AMP_Analog->Epac Activates Downstream_PKA PKA Substrates (e.g., CREB) PKA->Downstream_PKA Phosphorylates Downstream_Epac Epac Effectors (e.g., Rap1) Epac->Downstream_Epac Activates CREB CREB Rap1 Rap1 Gene_Expression Gene Expression Downstream_PKA->Gene_Expression

Caption: General signaling pathway of lipophilic AMP analogs.

Experimental Protocols

The following are detailed protocols for common cell-based assays utilizing lipophilic AMP analogs.

Protocol 1: General Cell Treatment with Lipophilic AMP Analogs

This protocol provides a general framework for treating adherent cells with lipophilic AMP analogs.

start Start cell_seeding Seed cells in multi-well plate start->cell_seeding cell_attachment Allow cells to attach (overnight) cell_seeding->cell_attachment prepare_treatment Prepare treatment media with AMP analog cell_attachment->prepare_treatment add_treatment Aspirate old media and add treatment media prepare_treatment->add_treatment incubation Incubate for desired time period add_treatment->incubation downstream_assay Proceed to downstream assay incubation->downstream_assay start Start cell_lysis Lyse treated cells start->cell_lysis add_beads Incubate lysate with RalGDS-RBD agarose beads cell_lysis->add_beads pull_down Pull-down active Rap1-GTP add_beads->pull_down wash_beads Wash beads pull_down->wash_beads elute_protein Elute bound proteins wash_beads->elute_protein western_blot Analyze by Western Blot for Rap1 elute_protein->western_blot

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Bnz-5'-AMP for Callus Growth

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 6-Bnz-5'-AMP (6-Benzylaminopurine-5'-monophosphate) concentration in callus culture. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in callus growth?

A1: this compound is a nucleotide derivative of 6-Benzylaminopurine (BAP). BAP is a synthetic cytokinin, a class of plant growth regulators that are critical for promoting cell division and proliferation.[1] In plant tissue culture, BAP is widely used to induce the formation of callus, which is an undifferentiated mass of plant cells.[1][2] The primary role of BAP is to stimulate the cell cycle, leading to the growth and maintenance of callus tissue. A proper balance between cytokinins (like BAP) and auxins is essential for directing the developmental pathway of the plant tissue, with an intermediate ratio generally favoring callus proliferation.[2][3]

Q2: What is a typical starting concentration range for this compound (BAP) in callus culture media?

A2: The optimal concentration of BAP is highly dependent on the plant species and the type of explant used. However, a general starting range for callus induction is typically between 0.5 mg/L and 5.0 mg/L. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific system. For many species, concentrations around 1.0 to 2.0 mg/L are effective when combined with an auxin.[4][5]

Q3: How do I prepare a stock solution of this compound (BAP)?

A3: BAP is sparingly soluble in water. A common method is to first dissolve it in a small amount of a solvent before diluting it with water.

Protocol: BAP Stock Solution (1 mg/mL)

  • Weigh: Accurately weigh 100 mg of BAP powder.

  • Dissolve: Place the powder in a sterile beaker or flask. Add 1-2 mL of 1N NaOH and gently swirl until the BAP is completely dissolved.

  • Dilute: Gradually add sterile distilled water while stirring to bring the total volume to 100 mL.

  • Sterilize: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Store: Label the bottle with the name, concentration, and date. Store the stock solution at 4°C for short-term use (a few weeks) or at -20°C for long-term storage.[6][7][8][9][10]

Q4: Which auxin should I use in combination with BAP for callus induction?

A4: The choice of auxin is also species-dependent. The most commonly used auxins for callus induction in combination with BAP are 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1-Naphthaleneacetic acid (NAA).[4][11] 2,4-D is generally considered a strong auxin that is very effective at inducing undifferentiated callus growth.[5] NAA is also widely used and can be effective for both callus induction and subsequent shoot regeneration at different concentrations.[4][12]

Experimental Design & Protocols

A systematic approach is essential for optimizing BAP concentration. The following workflow and protocol outline a typical dose-response experiment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_media Prepare Basal Medium (e.g., MS) add_pgrs Add varying BAP concentrations + constant auxin to media prep_media->add_pgrs prep_stock Prepare BAP & Auxin Stock Solutions prep_stock->add_pgrs prep_explants Select & Surface Sterilize Explant Material inoculate Inoculate Explants onto test media prep_explants->inoculate add_pgrs->inoculate incubate Incubate cultures in controlled environment inoculate->incubate subculture Subculture callus periodically incubate->subculture collect_data Collect Data: Fresh/Dry Weight, Morphology subculture->collect_data analyze Analyze Results & Determine Optimum Concentration collect_data->analyze

Caption: Experimental workflow for optimizing BAP concentration.

Protocol: Dose-Response Study for BAP Optimization

This protocol details how to test various BAP concentrations to find the optimum for callus growth.

  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium[6] or another suitable basal medium (e.g., B5)[11]. Supplement with 3% (w/v) sucrose and solidify with 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving.

  • PGR Addition: After the autoclaved medium has cooled to approximately 50-60°C, add the filter-sterilized plant growth regulators.

    • Add a constant, predetermined concentration of an auxin (e.g., 1.0 mg/L 2,4-D).

    • Create different treatment groups by adding varying concentrations of BAP (e.g., 0, 0.5, 1.0, 2.0, 4.0 mg/L) from your stock solution.

    • Pour the medium into sterile petri dishes.

  • Explant Preparation: Select healthy plant tissue (e.g., leaf, stem, or root segments). Surface sterilize the explants using a standard protocol (e.g., washing with detergent, followed by immersion in 70% ethanol and then a sodium hypochlorite solution, with sterile water rinses in between).

  • Inoculation: Aseptically place the sterilized explants onto the prepared media plates, ensuring good contact with the surface.

  • Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 25 ± 2°C, typically in darkness or with a 16/8h light/dark photoperiod, depending on the species).

  • Data Collection: After a set period (e.g., 4-6 weeks), record the percentage of explants forming callus, the fresh weight of the callus, and its morphology (e.g., color, texture). Dry weight can be measured after drying the callus at 60°C until a constant weight is achieved.

Quantitative Data Summary

The following tables summarize hypothetical but representative data from BAP optimization experiments.

Table 1: Effect of BAP and NAA on Callus Induction in Grapes (Vitis vinifera)

BAP Conc. (mg/L)NAA Conc. (mg/L)2,4-D Conc. (mg/L)Callus Induction (%)
0.30.22.073.00
1.50.50.053.33 (Shoot Regen.)
1.00.00.0-

Data adapted from a study on grapes, highlighting different hormone combinations for callus induction versus shoot regeneration.[4]

Table 2: Effect of BAP on Callus Fresh Weight in Nepeta binaloudensis

BAP Conc. (µM)NAA Conc. (µM)Medium TypeCallus Fresh Weight (g)
00MS & B5No Callus Formation
2.222.69½ MSHighest Fresh Weight
4.445.37½ MSModerate Fresh Weight
8.8810.74½ MSLower Fresh Weight

Data adapted from a study on Nepeta, showing that a lower concentration of BAP in combination with NAA on a half-strength MS medium was optimal.[11]

Troubleshooting Guide

Q5: My callus is turning brown and not growing. What's wrong?

A5: This is a common issue known as phenolic browning. Damaged or stressed plant tissues release phenolic compounds, which oxidize and inhibit callus growth.[5][13]

  • Solutions:

    • Antioxidants: Add antioxidants like ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) to the culture medium.[5][13]

    • Activated Charcoal: Incorporate a low concentration (0.1-0.2%) of activated charcoal into the medium to adsorb inhibitory compounds.[13]

    • Frequent Subculture: Transfer the callus to fresh medium more frequently (e.g., every 2-3 weeks).

    • Dark Incubation: Initially culture the explants in complete darkness, as light can sometimes promote the production of phenolics.

Q6: Callus growth is very slow or has stopped completely.

A6: Slow growth can be attributed to several factors, from suboptimal hormone levels to nutrient depletion.

  • Solutions:

    • Re-optimize PGRs: The BAP or auxin concentration may be suboptimal. Conduct a new dose-response experiment with a wider range of concentrations.

    • Nutrient Depletion: Ensure you are subculturing the callus onto fresh medium at appropriate intervals (typically every 4-6 weeks) to replenish nutrients.[13]

    • Basal Medium: The chosen basal medium (e.g., MS) might not be ideal. Try a different formulation, such as B5 medium or a half-strength MS medium.[11]

    • Culture Conditions: Verify that the temperature and light conditions in your growth chamber are optimal for the species you are working with.

Q7: My callus is differentiating into shoots or roots instead of proliferating.

A7: Unintended organogenesis is almost always due to an imbalanced auxin-to-cytokinin ratio.[2][3]

  • Solutions:

    • High Cytokinin/Auxin Ratio: If shoots are forming, the effective BAP concentration is too high relative to the auxin concentration. Decrease the BAP concentration or increase the auxin concentration.[3]

    • Low Cytokinin/Auxin Ratio: If roots are forming, the auxin concentration is too high relative to the BAP concentration. Increase the BAP concentration or decrease the auxin concentration.[2]

    • Change Auxin Type: Some auxins are more prone to inducing root formation. If you are using NAA or IBA, consider switching to 2,4-D, which is generally more effective for maintaining an undifferentiated callus state.

G start Problem: Poor Callus Growth q_brown Is the callus turning brown? start->q_brown q_diff Is it differentiating (roots/shoots)? q_brown->q_diff No res_brown Cause: Phenolic Oxidation Solutions: • Add Antioxidants • Use Activated Charcoal • Subculture Frequently q_brown->res_brown Yes q_slow Is growth just slow or stalled? q_diff->q_slow No res_diff Cause: Incorrect Auxin:Cytokinin Ratio Solutions: • Adjust BAP/Auxin levels • Change Auxin type (e.g., to 2,4-D) q_diff->res_diff Yes res_slow Cause: Suboptimal Conditions Solutions: • Re-optimize PGRs • Check Basal Medium • Subculture to fresh media q_slow->res_slow Yes

Caption: Troubleshooting logic for common callus culture issues.

Cytokinin Signaling Pathway

Understanding the underlying molecular mechanism can aid in troubleshooting. BAP, as a cytokinin, initiates a signaling cascade that promotes cell division gene expression.

G Simplified Cytokinin Signaling Pathway cluster_membrane Cell Membrane / Cytoplasm cluster_nucleus Nucleus bap BAP (Cytokinin) receptor Receptor (AHK) Histidine Kinase bap->receptor Binds phospho Phosphorelay (AHP Proteins) receptor->phospho Phosphorylates (P) arr Response Regulators (Type-B ARR) phospho->arr Phosphorylates (P) genes Target Gene Expression (e.g., Cyclins) arr->genes Activates response Cell Division & Callus Proliferation genes->response

Caption: Simplified model of the cytokinin signal transduction pathway.

References

Technical Support Center: Troubleshooting Poor Shoot Induction with 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro shoot induction experiments using 6-Bnz-5'-AMP (N6-Benzoyladenosine-5'-O-monophosphate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in shoot induction?

This compound, chemically known as N6-Benzoyladenosine-5'-O-monophosphate, is a lipophilic analog of adenosine-5'-O-monophosphate.[1][2][3] In the context of plant tissue culture, it has been shown to exhibit cytokinin activity in tobacco and soybean callus assays.[1][2][3][4] Cytokinins are a class of plant hormones that promote cell division and are crucial for inducing shoot formation from callus or explant tissue. The primary role of a cytokinin like this compound in your culture medium is to stimulate the proliferation of cells and their differentiation into shoot primordia.

Q2: I am observing poor or no shoot induction after applying this compound. What are the potential causes?

Several factors can contribute to poor shoot induction. These can be broadly categorized as issues with the cytokinin itself, the culture medium, the explant material, or the culture environment. Specific issues could include:

  • Suboptimal Concentration: The concentration of this compound may be too high or too low.

  • Degradation of the Compound: Improper storage or preparation of the this compound stock solution can lead to loss of activity.

  • Imbalanced Hormone Ratio: The ratio of cytokinin (this compound) to auxin in the medium is critical for morphogenesis.

  • Genotype of the Explant: Different plant species and even different cultivars of the same species can have varying responses to specific cytokinins.

  • Physiological State of the Explant: The age, health, and origin of the explant material significantly impact its regenerative capacity.

  • Inappropriate Culture Conditions: Light intensity, photoperiod, and temperature can all affect shoot induction.

  • Nutrient Deficiencies in the Medium: The basal salt mixture may not be optimal for your specific plant species.

Q3: How do I determine the optimal concentration of this compound for my experiments?

The optimal concentration of a cytokinin is highly dependent on the plant species and the type of explant being used. Since specific data for this compound is limited, a good starting point is to perform a dose-response experiment. This involves testing a range of concentrations. Based on typical concentrations for other N6-substituted cytokinins like 6-Benzylaminopurine (BAP), a starting range could be from 0.1 to 10.0 mg/L.

Q4: My callus is browning and looks unhealthy after adding this compound. What should I do?

Callus browning, or necrosis, is often a sign of stress. This can be caused by several factors:

  • Toxicity from High Hormone Concentrations: Excessive levels of cytokinins can be toxic to plant tissues.[5] Consider reducing the concentration of this compound.

  • Phenolic Compound Oxidation: Wounded explants can release phenolic compounds that, when oxidized, are toxic to the tissue. Adding antioxidants like ascorbic acid or citric acid to the medium can help. Subculturing the explants to fresh medium at regular intervals can also mitigate this issue.

  • Nutrient Imbalance: Ensure your basal medium is appropriate for the species you are working with.

Q5: Can I use this compound in combination with other plant growth regulators?

Yes, cytokinins are almost always used in combination with an auxin to induce organogenesis. The ratio of cytokinin to auxin is a key determinant of the developmental outcome. A high cytokinin-to-auxin ratio generally promotes shoot formation, while a low ratio favors root development. Common auxins used in combination with cytokinins include Indole-3-acetic acid (IAA) and α-Naphthaleneacetic acid (NAA). You may need to optimize the type and concentration of auxin in conjunction with your this compound concentration.

Troubleshooting Guides

Guide 1: Optimizing this compound Concentration

This guide provides a systematic approach to determining the optimal concentration of this compound for your specific plant system.

Table 1: Experimental Design for this compound Concentration Optimization

TreatmentThis compound (mg/L)Auxin (e.g., NAA) (mg/L)Number of ReplicatesObservations to Record
Control00.110-15Callus growth, any spontaneous regeneration
T10.10.110-15Callus morphology, shoot primordia formation
T20.50.110-15Callus morphology, shoot primordia formation
T31.00.110-15Number of shoots per explant, shoot length
T42.00.110-15Number of shoots per explant, shoot length
T55.00.110-15Signs of toxicity (browning, necrosis)
T610.00.110-15Signs of toxicity (browning, necrosis)
Guide 2: Addressing Common Issues in Shoot Induction

Table 2: Troubleshooting Common Problems

IssuePossible Cause(s)Recommended Action(s)
No callus growth or poor callus proliferation - Inappropriate basal medium- Explant viability is low- Suboptimal hormone concentrations- Test different basal media (e.g., MS, B5).- Use healthy, young explant material.- Conduct a hormone optimization experiment (see Guide 1).
Callus grows but no shoots are formed - Incorrect cytokinin-to-auxin ratio- Genotype is recalcitrant- Inappropriate culture conditions- Vary the concentration of both this compound and the auxin.- Try different explant sources (e.g., leaf discs, shoot tips, cotyledons).- Optimize light and temperature conditions.
Shoot primordia form but do not elongate - High cytokinin concentration can inhibit elongation- Lack of appropriate elongation medium- Transfer calli with primordia to a medium with a lower this compound concentration or a hormone-free medium.- Test a medium with a low concentration of gibberellic acid (GA3) for shoot elongation.
High rate of contamination - Inadequate sterile technique- Contaminated explant material- Review and improve aseptic techniques.- Optimize the surface sterilization protocol for your explants.
Vitrification (hyperhydricity) of shoots - High humidity in the culture vessel- High concentration of cytokinins- Use vented culture vessel lids to reduce humidity.- Reduce the concentration of this compound.- Increase the gelling agent concentration in the medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Calculate the required amount: To prepare a 1 mg/mL stock solution, weigh 10 mg of this compound powder.

  • Dissolving the powder: Due to its lipophilic nature, this compound may not readily dissolve in water. First, try to dissolve the powder in a small volume of 1N NaOH.

  • Dilution: Once dissolved, bring the final volume to 10 mL with sterile distilled water.

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Shoot Induction from Callus
  • Callus Induction: Culture explants on a callus induction medium (CIM), typically containing a higher concentration of auxin than cytokinin.

  • Subculture: Once a sufficient amount of healthy, friable callus has formed, subculture the callus to a shoot induction medium (SIM).

  • Shoot Induction Medium (SIM): Prepare your chosen basal medium (e.g., Murashige and Skoog) and supplement it with your optimized concentrations of this compound and an auxin.

  • Incubation: Incubate the cultures under appropriate light (typically a 16-hour photoperiod) and temperature (around 25°C) conditions.

  • Observation and Subculture: Regularly observe the cultures for the development of green shoot primordia. Subculture the callus to fresh SIM every 3-4 weeks.

  • Shoot Elongation: Once shoots have formed, transfer them to a shoot elongation medium, which may have a reduced or no cytokinin concentration.

Visualizations

Shoot_Induction_Pathway cluster_0 Explant Preparation cluster_1 Culture Initiation cluster_2 Shoot Induction & Development Explant Explant Selection (e.g., leaf, stem) Sterilization Surface Sterilization Explant->Sterilization CIM Callus Induction Medium (High Auxin:Cytokinin) Sterilization->CIM Callus Callus Formation CIM->Callus SIM Shoot Induction Medium (High Cytokinin:Auxin) + this compound Callus->SIM Primordia Shoot Primordia Formation SIM->Primordia Elongation Shoot Elongation Medium (Low/No Cytokinin) Primordia->Elongation Plantlet Regenerated Plantlet Elongation->Plantlet

Caption: Experimental workflow for in vitro shoot induction.

Troubleshooting_Flowchart Start Poor Shoot Induction with this compound Check_Concentration Is the this compound concentration optimized? Start->Check_Concentration Check_Hormone_Ratio Is the cytokinin:auxin ratio appropriate? Check_Concentration->Check_Hormone_Ratio Yes Solution_Concentration Perform dose-response experiment (0.1-10.0 mg/L) Check_Concentration->Solution_Concentration No Check_Explant Is the explant material healthy and responsive? Check_Hormone_Ratio->Check_Explant Yes Solution_Ratio Test different auxin types and concentrations Check_Hormone_Ratio->Solution_Ratio No Check_Culture_Conditions Are culture conditions (light, temp) optimal? Check_Explant->Check_Culture_Conditions Yes Solution_Explant Use young, healthy tissue; try different explant types Check_Explant->Solution_Explant No Solution_Conditions Adjust photoperiod, light intensity, and temperature Check_Culture_Conditions->Solution_Conditions No End Successful Shoot Induction Check_Culture_Conditions->End Yes Solution_Concentration->Check_Hormone_Ratio Solution_Ratio->Check_Explant Solution_Explant->Check_Culture_Conditions Solution_Conditions->End

Caption: Troubleshooting logic for poor shoot induction.

Cytokinin_Signaling cluster_cell Plant Cell CK_Receptor Cytokinin Receptor (Cell Membrane) Phosphorylation_Cascade Phosphorylation Cascade CK_Receptor->Phosphorylation_Cascade Transcription_Factors Activation of Transcription Factors Phosphorylation_Cascade->Transcription_Factors Gene_Expression Expression of Cell Cycle & Shoot Development Genes Transcription_Factors->Gene_Expression Cell_Division Cell Division & Differentiation Gene_Expression->Cell_Division Shoot_Formation Shoot Formation Cell_Division->Shoot_Formation Extracellular_CK This compound (in medium) Extracellular_CK->CK_Receptor

Caption: Simplified cytokinin signaling pathway.

References

Technical Support Center: Addressing Browning of Plant Tissue in the Presence of 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering browning of plant tissue during in vitro culture, specifically when using 6-Bnz-5'-AMP.

Troubleshooting Guides

Issue: Explant tissue turns brown and fails to regenerate after introducing this compound.

Possible Cause 1: Oxidative Browning from Explant Wounding

Explant preparation involves cutting and wounding, which can cause the release of phenolic compounds.[1][2][3] These compounds, when oxidized by enzymes like polyphenol oxidase (PPO) and peroxidase (POD), produce toxic quinones that lead to tissue browning and death.[3][4][5] While this compound is a cytokinin that promotes cell division, the initial stress from explant preparation is a more likely primary cause of browning.[6][7][8]

Solutions:

  • Pre-treatment of Explants: Before placing explants on a medium containing this compound, soak them in an antioxidant solution.[3] Commonly used antioxidants include ascorbic acid and citric acid.[2][9]

  • Use of Adsorbents: Incorporate activated charcoal into the culture medium. Activated charcoal can absorb toxic phenolic compounds and reduce browning.[1][2][9]

  • Initial Dark Incubation: Culture the explants in the dark for the first 72 hours to 10 days.[1][9] Light can stimulate the production of phenolic compounds.[1][3]

  • Frequent Subculturing: Transfer explants to fresh media frequently to avoid the accumulation of toxic compounds.[1][9]

Possible Cause 2: High Metabolic Activity Induced by this compound

This compound exhibits cytokinin activity, which stimulates cell division and metabolic processes.[6] This heightened metabolic rate, especially in metabolically active tissues, can sometimes lead to an increase in the production of secondary metabolites, including phenolic compounds, as a stress response.

Solutions:

  • Optimize this compound Concentration: The optimal concentration of cytokinins can be species-dependent.[10] A high concentration of this compound might be inducing a stress response. It is advisable to test a range of concentrations to find the optimal level that promotes growth without causing excessive browning.

  • Synergistic Use of Antioxidants: If browning persists, incorporate antioxidants directly into the culture medium along with this compound.

Issue: Callus or developing shoots initiated in the presence of this compound exhibit browning at later stages.

Possible Cause: Nutrient Depletion and Accumulation of Toxic Metabolites

Rapidly growing cultures can deplete nutrients in the medium and release metabolic byproducts that can become toxic over time, leading to secondary browning.

Solutions:

  • Regular Subculturing: As mentioned previously, regular transfer to fresh media is crucial to replenish nutrients and remove harmful substances.[1][9]

  • Medium Composition Adjustment: For woody plant species, which are more prone to browning, using a medium with a lower concentration of basal salts, such as a half-strength Murashige and Skoog (MS) medium, may be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is tissue browning in plant culture?

A1: Tissue browning is a common problem in plant tissue culture where the explant and/or the surrounding medium turn brown.[1][11] This is primarily caused by the oxidation of phenolic compounds released from the plant tissue, especially after wounding.[2][3] The resulting products of this oxidation are toxic to the plant cells and can inhibit growth and regeneration, often leading to the death of the explant.[9]

Q2: Is this compound causing the browning of my plant tissue?

A2: There is no direct evidence to suggest that this compound inherently causes browning. It is a cytokinin analog that promotes cell division and growth.[6] However, the increased metabolic activity stimulated by cytokinins could potentially contribute to a higher production of phenolic compounds in some species, indirectly leading to browning if not managed. The browning is more likely a result of the general stress of the in vitro environment and the wounding of the explant.

Q3: What are the most effective anti-browning agents to use with this compound?

A3: A combination of approaches is often most effective. Using antioxidants like ascorbic acid and citric acid is a common and effective strategy.[2][9] These can be used to pre-treat explants or be added directly to the medium. For species that are highly prone to browning, the addition of activated charcoal to the medium can be very beneficial for adsorbing inhibitory compounds.[1][2][9]

Q4: Can the type of explant influence the severity of browning?

A4: Yes, the choice of explant is a critical factor.[1] Younger, more actively growing tissues may have a lower content of phenolic compounds compared to older, more differentiated tissues. Additionally, some plant species and genotypes are naturally more prone to producing high levels of phenolics.[4][5]

Q5: How does light affect tissue browning?

A5: Light can promote the synthesis of phenolic compounds in plant tissues.[1][3] Therefore, incubating the cultures in the dark for an initial period can significantly reduce the incidence of browning.[1][9]

Data Presentation

Table 1: Common Anti-Browning Agents and Their Recommended Concentrations

Anti-Browning AgentTypical Concentration RangeMechanism of ActionReference
Ascorbic Acid100 - 200 mg/LAntioxidant; reduces oxidized phenolic compounds.[2][9]
Citric Acid100 - 150 mg/LAntioxidant; inhibits polyphenol oxidase (PPO) activity.[2][9]
Activated Charcoal0.1% - 0.3% (w/v)Adsorbent; binds to and removes phenolic compounds and other inhibitors from the medium.[1][2][9]
Polyvinylpyrrolidone (PVP)0.1% - 0.5% (w/v)Binds to phenolic compounds, preventing their oxidation.[5]

Experimental Protocols

Protocol 1: Preparation of an Antioxidant Pre-treatment Solution
  • Prepare a stock solution of L-ascorbic acid (10 mg/mL): Dissolve 1 g of L-ascorbic acid in 100 mL of sterile distilled water. Filter-sterilize the solution.

  • Prepare a stock solution of citric acid (10 mg/mL): Dissolve 1 g of citric acid in 100 mL of sterile distilled water. Filter-sterilize the solution.

  • Prepare the working antioxidant solution: In a sterile container, add 10 mL of the L-ascorbic acid stock solution and 10 mL of the citric acid stock solution to 80 mL of sterile distilled water. This will give a final concentration of 100 mg/L for each antioxidant.

  • Explant Pre-treatment: Immediately after excision and surface sterilization, immerse the explants in the antioxidant solution for 30-60 minutes before placing them on the culture medium containing this compound.

Protocol 2: Incorporation of Activated Charcoal into the Culture Medium
  • Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog) as per the standard protocol, including the addition of this compound at the desired concentration.

  • Add activated charcoal: Before adjusting the final volume and pH, add activated charcoal to the medium at a concentration of 1-3 g/L (0.1% - 0.3% w/v).

  • Mix thoroughly: Ensure the activated charcoal is evenly dispersed in the medium by stirring continuously.

  • Adjust pH and final volume.

  • Dispense the medium into culture vessels.

  • Autoclave as per the standard procedure. Note that the medium will be opaque.

Mandatory Visualizations

Browning_Pathway Explant_Wounding Explant Wounding Phenolic_Compounds Release of Phenolic Compounds Explant_Wounding->Phenolic_Compounds Oxidation Oxidation Phenolic_Compounds->Oxidation PPO_POD Polyphenol Oxidase (PPO) Peroxidase (POD) PPO_POD->Oxidation Quinones Quinones (Toxic) Oxidation->Quinones Browning_Necrosis Tissue Browning & Necrosis Quinones->Browning_Necrosis Inhibition Inhibition of Growth & Regeneration Browning_Necrosis->Inhibition Troubleshooting_Workflow Start Tissue Browning Observed with this compound Pre_Treatment Implement Explant Pre-treatment (Antioxidant Soak) Start->Pre_Treatment Media_Additives Incorporate Media Additives Start->Media_Additives Culture_Conditions Adjust Culture Conditions Start->Culture_Conditions Evaluate Evaluate Tissue Viability and Growth Pre_Treatment->Evaluate Activated_Charcoal Add Activated Charcoal to Medium Media_Additives->Activated_Charcoal Antioxidants_in_Media Add Antioxidants (Ascorbic/Citric Acid) to Medium Media_Additives->Antioxidants_in_Media Activated_Charcoal->Evaluate Antioxidants_in_Media->Evaluate Dark_Incubation Initial Dark Incubation (3-10 days) Culture_Conditions->Dark_Incubation Subculture_Frequency Increase Subculture Frequency Culture_Conditions->Subculture_Frequency Dark_Incubation->Evaluate Subculture_Frequency->Evaluate Optimize_Concentration Optimize this compound Concentration Optimize_Concentration->Evaluate Evaluate->Optimize_Concentration If browning persists Success Browning Controlled, Successful Culture Evaluate->Success If browning is controlled

References

Technical Support Center: Overcoming Vitrification in Plant Tissue Culture with 6-Benzylaminopurine (BAP)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The user initially inquired about "6-Bnz-5'-AMP." Our research indicates this is likely a typographical error for 6-Benzylaminopurine (BAP) , a widely used synthetic cytokinin in plant tissue culture. This technical guide will address the role of BAP in the context of vitrification. Vitrification, also commonly referred to as hyperhydricity , is a physiological disorder in micropropagated plants characterized by a glassy, water-soaked appearance, and abnormal development. This guide will use the terms vitrification and hyperhydricity interchangeably.

Troubleshooting Guides

This section provides solutions to common problems encountered when using BAP in plant tissue culture, with a focus on preventing and mitigating vitrification.

Problem/Observation Potential Cause Troubleshooting Steps
Shoots appear translucent, glassy, and water-soaked after culturing on a BAP-containing medium. High concentrations of BAP are a known inducer of vitrification.- Reduce BAP Concentration: Lower the concentration of BAP in the culture medium. Optimal levels vary by species, but if vitrification is observed, a stepwise reduction is recommended. - Substitute with a Milder Cytokinin: Consider replacing BAP with a less potent cytokinin, such as kinetin, which has been shown to reduce hyperhydricity symptoms in some species[1].
Newly formed shoots are brittle, with thickened stems and curled, small leaves. Imbalance in the culture medium, exacerbated by BAP.- Increase Gelling Agent Concentration: A higher concentration of agar or other gelling agents can reduce water availability to the explants, counteracting the water-logging effect of vitrification[2][3]. - Optimize Nutrient Balance: High levels of ammonium ions can contribute to hyperhydricity. Consider reducing the concentration of ammonium nitrate in the medium[4].
High rates of vitrification are observed in liquid culture systems with BAP. Liquid media can increase the incidence of hyperhydricity.- Use a Temporary Immersion System: This method allows for periodic immersion of explants in the liquid medium, providing nutrients without constant saturation. - Switch to a Solid or Semi-Solid Medium: If vitrification persists, transferring cultures to a medium solidified with agar or another gelling agent is often effective.
Vitrified shoots fail to acclimatize and die when transferred to ex vitro conditions. The abnormal anatomy and physiology of vitrified plants, such as poorly developed cuticle and stomata, hinder their survival outside the controlled in vitro environment.- Implement a Recovery Protocol: Before acclimatization, transfer vitrified shoots to a recovery medium. This typically involves a hormone-free medium or one with a significantly reduced cytokinin concentration, and an increased gelling agent concentration[5]. - Gradual Acclimatization: Ensure a very gradual transition to lower humidity and higher light conditions to allow the recovered plantlets to develop functional stomata and a protective cuticle.
Vitrification appears after several subcultures on a BAP-containing medium. Cumulative stress and potential accumulation of ethylene in the culture vessel.- Improve Vessel Ventilation: Use vented culture lids or systems that allow for better gas exchange to reduce the buildup of ethylene and other gases[1][2][3]. - Regular Subculturing: Avoid prolonged periods on the same medium. Regular transfer to fresh medium can prevent the accumulation of toxic byproducts and replenish nutrients.

Frequently Asked Questions (FAQs)

Q1: What is vitrification (hyperhydricity) and why is it a problem in plant tissue culture?

A1: Vitrification, or hyperhydricity, is a physiological disorder where plant tissues in vitro develop a glassy, translucent, and water-soaked appearance. These plants often have anatomical and physiological abnormalities, such as reduced chlorophyll, poorly developed cell walls, and dysfunctional stomata. This condition is problematic because it hinders proper growth and development, reduces multiplication rates, and often leads to the failure of plantlets to survive when transferred out of the sterile in vitro environment (acclimatization)[3][5].

Q2: How does 6-Benzylaminopurine (BAP) contribute to vitrification?

A2: BAP is a potent cytokinin that promotes cell division and shoot proliferation. However, high concentrations of BAP can disrupt the hormonal balance within the plant tissue, leading to stress responses that manifest as vitrification[1][6]. The presence of BAP has been shown to cause hyperhydricity in a dose-dependent manner in many plant species[1]. It can also enhance the production of ethylene, a plant hormone associated with stress and senescence, which is also implicated in vitrification[1].

Q3: What is the optimal concentration of BAP to promote shoot growth without causing vitrification?

A3: The optimal concentration of BAP is highly species-dependent. For many plants, concentrations in the range of 0.5 to 2.0 mg/L are used for shoot proliferation. If you observe signs of vitrification, it is advisable to reduce the BAP concentration in your medium. It is recommended to perform a dose-response experiment to determine the ideal BAP concentration for your specific plant species and cultivar that maximizes shoot multiplication while minimizing vitrification.

Q4: Can vitrified plants be saved?

A4: Yes, in many cases, vitrified plants can be recovered. This typically involves transferring the affected shoots to a "recovery medium." This medium is often hormone-free or contains a very low concentration of cytokinins. Increasing the concentration of the gelling agent (e.g., agar to 1.0%) in the recovery medium can also help by reducing water availability[5]. The recovered, normalized plants can then be rooted and acclimatized.

Q5: Are there alternatives to BAP that are less likely to cause vitrification?

A5: Yes, other cytokinins can be used, some of which are considered less potent than BAP and may have a lower tendency to induce vitrification. Kinetin is a commonly used alternative. In some studies, replacing BAP with kinetin has led to a decrease in hyperhydricity symptoms[1]. However, the response is species-specific, so experimentation may be necessary.

Q6: How does the composition of the culture medium, other than BAP, affect vitrification?

A6: Several components of the culture medium can influence the occurrence of vitrification. A high concentration of ammonium ions (NH4+) has been linked to increased vitrification. Reducing the amount of ammonium nitrate in the basal medium can be an effective control measure[4]. The type and concentration of the gelling agent are also crucial; a firmer gel reduces water potential and can prevent hyperhydricity[2][3].

Quantitative Data Summary

The following tables summarize the effects of BAP and other factors on vitrification based on published research.

Table 1: Effect of BAP Concentration on Vitrification in Different Species

Plant SpeciesBAP Concentration (mg/L)Effect on VitrificationReference
Watermelon> 2.0Increased incidence of hyperhydricity[7]
PearHigh concentrationsIncreased frequency of shoot vitrification[7]
Pistacia khinjuk0.5Higher hyperhydricity rate compared to 1.0 mg/L[8]
Carnation4.4 µM and 8.9 µMCan cause hyperhydricity[1]

Table 2: Influence of Other Factors on Vitrification

FactorModificationEffect on VitrificationReference
Gelling AgentIncreased agar concentrationReduced vitrification[2][3]
Nitrogen SourceReduced ammonium nitrateReduced hyperhydricity[4]
Cytokinin TypeReplacement of BAP with kinetinDecreased hyperhydricity symptoms[1]
VentilationImproved vessel ventilationReduced vitrification by removing ethylene[1][2][3]

Experimental Protocols

Protocol 1: Prevention of BAP-Induced Vitrification

This protocol outlines steps to minimize the risk of vitrification when using BAP for shoot proliferation.

  • Optimize BAP Concentration:

    • Start with a BAP concentration at the lower end of the recommended range for your plant species (e.g., 0.5 mg/L).

    • If shoot proliferation is insufficient, increase the concentration incrementally in subsequent experiments (e.g., to 1.0 mg/L, 1.5 mg/L), while closely monitoring for signs of vitrification.

  • Adjust Medium Composition:

    • Use a basal medium with a reduced concentration of ammonium nitrate. For example, you can use a half-strength MS medium for the macronutrients.

    • Increase the concentration of the gelling agent. If you are using agar at 0.7%, try increasing it to 0.8% or 0.9%.

  • Ensure Proper Culture Environment:

    • Use culture vessels with filtered lids or other means of ventilation to allow for adequate gas exchange.

    • Maintain optimal light intensity and temperature for your specific plant species, as suboptimal conditions can contribute to stress and vitrification[2][3].

  • Regular Subculturing:

    • Subculture the shoots to fresh medium every 3-4 weeks to prevent the accumulation of ethylene and other potentially inhibitory compounds in the culture vessel.

Protocol 2: Recovery of Vitrified Plantlets

This protocol provides a step-by-step guide to revert vitrified shoots to a normal physiological state.

  • Prepare Recovery Medium:

    • Prepare a basal medium (e.g., MS medium) without any plant growth regulators (hormone-free).

    • Increase the concentration of the gelling agent. For example, if your standard medium uses 0.7% agar, prepare the recovery medium with 1.0% agar[5].

  • Transfer Vitrified Shoots:

    • Under sterile conditions, carefully remove the vitrified shoots from the proliferation medium.

    • Gently place the vitrified shoots onto the surface of the recovery medium.

  • Incubation:

    • Incubate the cultures under the same light and temperature conditions as your normal proliferation cultures.

    • Observe the shoots regularly for signs of recovery, such as a decrease in the glassy appearance, greener leaves, and more normal morphology. This may take several weeks.

  • Subsequent Subculturing:

    • Once the shoots appear to have normalized, they can be subcultured. It may be beneficial to subculture them onto a fresh recovery medium one more time to ensure full recovery before proceeding to a rooting medium[5].

  • Rooting and Acclimatization:

    • After successful recovery, transfer the normalized shoots to a suitable rooting medium.

    • Once roots have developed, proceed with a gradual acclimatization process to ex vitro conditions.

Visualizations

BAP_Signaling_and_Stress_Response BAP 6-Benzylaminopurine (BAP) Receptor Cytokinin Receptor (Histidine Kinase) BAP->Receptor Binds to Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Activates TypeB_ARR Type-B ARRs (Transcription Factors) Phosphorelay->TypeB_ARR Activates Cytokinin_Response_Genes Cytokinin Response Genes (e.g., Type-A ARRs) TypeB_ARR->Cytokinin_Response_Genes Regulates Transcription Cell_Division Cell Division & Shoot Proliferation Cytokinin_Response_Genes->Cell_Division High_BAP High BAP Concentration (Stress Factor) Ethylene Ethylene Production High_BAP->Ethylene ROS Reactive Oxygen Species (ROS) Production High_BAP->ROS Oxidative_Stress Oxidative Stress Ethylene->Oxidative_Stress ROS->Oxidative_Stress Cell_Wall_Defects Cell Wall Defects (Reduced Lignification) Oxidative_Stress->Cell_Wall_Defects Water_Imbalance Water Imbalance Oxidative_Stress->Water_Imbalance Vitrification Vitrification (Hyperhydricity) Cell_Wall_Defects->Vitrification Water_Imbalance->Vitrification

Caption: BAP signaling pathway and its proposed link to vitrification.

Vitrification_Troubleshooting_Workflow Start Start: Shoots on BAP-containing medium Check_Vitrification Observe for signs of vitrification (glassiness, water-logging) Start->Check_Vitrification Normal_Shoots Shoots are normal Check_Vitrification->Normal_Shoots No Vitrified_Shoots Vitrification Observed Check_Vitrification->Vitrified_Shoots Yes Continue_Culture Continue with protocol Normal_Shoots->Continue_Culture Action1 Reduce BAP concentration Vitrified_Shoots->Action1 Action2 Increase gelling agent concentration Vitrified_Shoots->Action2 Action3 Improve vessel ventilation Vitrified_Shoots->Action3 Action4 Transfer to recovery medium (hormone-free) Vitrified_Shoots->Action4 Reassess Re-evaluate after one subculture cycle Action1->Reassess Action2->Reassess Action3->Reassess Action4->Reassess Recovered Shoots have recovered Reassess->Recovered Yes Not_Recovered Vitrification persists Reassess->Not_Recovered No Recovered->Continue_Culture Further_Action Consider alternative cytokinins or further medium adjustments Not_Recovered->Further_Action

Caption: Troubleshooting workflow for vitrification in tissue culture.

References

Technical Support Center: Improving the Uptake of 6-Bnz-5'-AMP by Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bnz-5'-AMP and its delivery into plant cells. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its uptake by plant cells important?

A1: this compound (N6-Benzoyladenosine-5'-O-monophosphate) is a lipophilic analog of adenosine-5'-O-monophosphate (AMP). Its benzoyl group increases its lipophilicity, which can facilitate its passage across the lipid bilayer of cell membranes. As an analog of AMP, it has the potential to influence cellular processes regulated by nucleotides, including acting as a potential metabolite of N6-Benzoyl-cAMP and exhibiting cytokinin activity in some plant tissues.[1] Efficient uptake is crucial for studying its intracellular mechanism of action, its metabolic fate, and its potential as a modulator of plant signaling pathways.

Q2: What are the main barriers to the uptake of this compound by plant cells?

A2: The primary barriers are the plant cell wall and the plasma membrane. The cell wall is a rigid, semi-permeable structure that can limit the diffusion of molecules. The plasma membrane is a selective barrier that controls the passage of substances into the cytoplasm. While the lipophilic nature of this compound aids in crossing the lipid-based plasma membrane, the overall uptake efficiency can still be low.

Q3: What are the potential signaling pathways in plants that could be affected by this compound?

A3: As a cyclic AMP analog, this compound is likely to influence cAMP-mediated signaling pathways. In plants, cAMP is a recognized second messenger involved in various processes, including responses to biotic and abiotic stress.[2] A key downstream target of cAMP are Cyclic Nucleotide-Gated Channels (CNGCs).[2][3][4] Activation of these channels can lead to an influx of cations, particularly Ca2+, triggering a calcium signaling cascade. This cascade can then activate downstream effectors such as Calcium-Dependent Protein Kinases (CDPKs), leading to a variety of cellular responses.[5]

Diagram of the Proposed cAMP Signaling Pathway in Plants

camp_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol 6_Bnz_5_AMP_ext This compound Uptake Uptake (Passive Diffusion, Transporters) 6_Bnz_5_AMP_ext->Uptake Enhanced Delivery 6_Bnz_5_AMP_int Intracellular This compound Uptake->6_Bnz_5_AMP_int CNGC CNGC Ca_ion Ca²⁺ CNGC->Ca_ion Ca²⁺ Influx 6_Bnz_5_AMP_int->CNGC Activates CDPK CDPK Activation Ca_ion->CDPK Activates Downstream Downstream Responses (e.g., Gene Expression, Stress Tolerance) CDPK->Downstream Phosphorylation Cascade

Caption: Proposed signaling pathway of this compound in plant cells.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at introducing this compound into plant cells.

Problem 1: Low or No Detectable Uptake of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Membrane Permeability 1. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween® 20 or Triton™ X-100) in the treatment solution to increase membrane permeability. Perform a dose-response experiment to find the optimal concentration that enhances uptake without causing significant cytotoxicity.[6][7] 2. Use of Solvents: this compound is lipophilic. Dissolving the compound in a small amount of dimethyl sulfoxide (DMSO) before adding it to the aqueous medium can improve its availability for uptake. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.
Degradation of this compound 1. Stability Check: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples of the medium at different time points using HPLC to check for degradation products.[8] 2. Activated Charcoal: Be aware that activated charcoal, sometimes used in plant tissue culture to remove inhibitory compounds, can adsorb plant growth regulators and other organic molecules, reducing the effective concentration of this compound.[8]
Inefficient Uptake Method 1. Electroporation: If passive diffusion is insufficient, consider using electroporation to create transient pores in the cell membrane. This can significantly increase the uptake of small molecules. Optimization of pulse voltage, duration, and number of pulses is crucial to maximize uptake while maintaining cell viability.[3][7][9] 2. Microinjection: For single-cell studies, microinjection provides direct and precise delivery of a known amount of the compound into the cytoplasm. This method bypasses the cell wall and membrane barriers entirely but is not suitable for treating a large population of cells.
Lack of Active Transport 1. Investigate Transporters: While not fully characterized for this compound, plants possess equilibrative nucleoside transporters (ENTs) and purine permeases that transport various nucleosides and their analogs.[10][11][12][13][14] Consider that uptake may be dependent on the expression of specific transporters in your plant system.

Workflow for Optimizing Uptake Using Surfactants

surfactant_optimization A Prepare Stock Solution of this compound in DMSO C Treat Plant Cells with this compound and Surfactant Concentrations A->C B Prepare Serial Dilutions of Surfactant (e.g., 0.01%, 0.025%, 0.05%, 0.1%) B->C D Incubate for Defined Time Period C->D E Perform Parallel Experiments: 1. Uptake Quantification (LC-MS/MS) 2. Cytotoxicity Assay (e.g., MTT) D->E F Analyze Data: Compare Uptake vs. Cell Viability E->F G Determine Optimal Surfactant Concentration (Maximizes Uptake, Minimizes Cytotoxicity) F->G

Caption: Workflow for optimizing surfactant-assisted uptake of this compound.

Problem 2: High Cell Death or Low Viability After Treatment

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cytotoxicity of this compound 1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT assay or Evans blue staining) with a range of this compound concentrations to determine its IC50 value for your specific plant cell type. This will help you choose a working concentration that is effective without being overly toxic.[2][4] 2. Time-Course Experiment: Assess cell viability at different time points after treatment to understand the kinetics of any cytotoxic effects.
Toxicity of Surfactant or Solvent 1. Control Experiments: Always include controls with the surfactant or solvent alone at the concentrations used in your experiments to assess their individual contribution to cytotoxicity. 2. Reduce Concentration: If the surfactant or solvent is causing significant cell death, reduce its concentration or try a different, less toxic alternative.
Harsh Electroporation Conditions 1. Optimize Parameters: Systematically vary the electroporation parameters (voltage, pulse duration, number of pulses) to find a balance between transfection efficiency and cell viability. Start with lower voltage and shorter pulse durations and gradually increase them.[1] 2. Recovery Period: Allow the protoplasts to recover in an appropriate medium for a period after electroporation before applying any selective pressure or further treatments.
Protoplast Fragility 1. Gentle Handling: Protoplasts are delicate. Handle them gently during isolation and all subsequent steps to minimize mechanical damage. 2. Osmotic Balance: Ensure the osmolarity of all solutions is appropriate to prevent protoplasts from bursting or shrinking.

Troubleshooting Low Viability in Electroporation

electroporation_troubleshooting Start Low Cell Viability After Electroporation Q1 Is the voltage too high? Start->Q1 A1 Decrease voltage in 10-20V increments Q1->A1 Yes Q2 Is the pulse duration too long? Q1->Q2 No A1->Q2 A2 Decrease pulse duration Q2->A2 Yes Q3 Is the electroporation buffer optimal? Q2->Q3 No A2->Q3 A3 Use a specialized low-conductivity buffer Q3->A3 No Q4 Is the cell density appropriate? Q3->Q4 Yes A3->Q4 A4 Optimize cell density (typically 1-10 million cells/mL) Q4->A4 No End Improved Cell Viability Q4->End Yes A4->End

Caption: Decision tree for troubleshooting low cell viability after electroporation.

Experimental Protocols

Protocol 1: General Protocol for Surfactant-Assisted Uptake of this compound in Plant Suspension Cells
  • Cell Preparation: Use plant suspension cells in the logarithmic growth phase. Allow the cells to settle and remove the old medium. Resuspend the cells in fresh, serum-free medium at a defined density.

  • Treatment Solution Preparation: Prepare a stock solution of this compound in DMSO. Prepare a range of working solutions of a non-ionic surfactant (e.g., Tween® 20) in the culture medium.

  • Treatment: Add the this compound stock solution to the cell suspension to achieve the desired final concentration. Immediately add the surfactant solution to the respective treatment groups. Include appropriate controls (cells only, cells + DMSO, cells + surfactant only).

  • Incubation: Incubate the cells under standard growth conditions for the desired time period (e.g., 1, 4, 8, 24 hours).

  • Harvesting and Washing: Pellet the cells by centrifugation. Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any externally bound compound.

  • Quantification of Uptake: Lyse the cells and extract the intracellular contents. Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.

  • Viability Assessment: In parallel experiments, assess cell viability using the MTT assay or Evans blue staining after the incubation period.

Protocol 2: Electroporation of this compound into Plant Protoplasts

This protocol is adapted from a general protocol for DNA electroporation into Arabidopsis protoplasts and should be optimized for your specific protoplast type and small molecule.

  • Protoplast Isolation: Isolate protoplasts from your plant material (e.g., Arabidopsis leaves or Nicotiana tabacum BY-2 suspension cells) using an appropriate enzyme solution (e.g., cellulase and macerozyme).

  • Protoplast Preparation: Wash the isolated protoplasts and resuspend them in an ice-cold electroporation buffer at a density of approximately 1-2 x 10^6 protoplasts/mL.

  • Electroporation:

    • Add this compound to the protoplast suspension to the desired final concentration.

    • Transfer the suspension to a pre-chilled electroporation cuvette (e.g., 0.4 cm gap).

    • Apply an electrical pulse using an electroporator. Starting parameters for optimization could be a single pulse of 200-400 V with a capacitance of 25-125 µF.[3]

    • Immediately after the pulse, place the cuvette on ice for 5-10 minutes.

  • Recovery: Gently transfer the protoplasts to a recovery medium and incubate in the dark for 18-24 hours.

  • Analysis: Harvest the protoplasts and proceed with uptake quantification and viability assessment as described in Protocol 1.

Table 1: Comparison of Uptake Enhancement Methods

Method Principle Advantages Disadvantages Quantitative Data (Illustrative)
Surfactants Increases membrane fluidity and permeability.Simple, inexpensive, suitable for large cell populations.Potential for cytotoxicity, requires careful optimization.Uptake may increase by 2 to 10-fold compared to control, depending on the surfactant and its concentration.
Electroporation Creates transient pores in the plasma membrane.High efficiency for a population of cells, applicable to various cell types.Can cause significant cell death if not optimized, requires specialized equipment.Can lead to a 10 to 100-fold increase in intracellular concentration compared to passive diffusion.
Microinjection Direct physical injection into a single cell.Highly precise, known amount delivered, bypasses all barriers.Technically challenging, low throughput, not suitable for population studies.Delivers a defined volume (picoliters to nanoliters) of a known concentration directly into the cell.
Protocol 3: MTT Cytotoxicity Assay for Plant Suspension Cells
  • Cell Plating: Dispense a known density of plant suspension cells into the wells of a 96-well microtiter plate.

  • Treatment: Add various concentrations of this compound (and/or surfactants/solvents) to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) under standard culture conditions.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2][4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

Table 2: Illustrative Cytotoxicity Data for a Hypothetical Compound on Nicotiana tabacum BY-2 Cells

Concentration (µM) % Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
198 ± 4.8
1092 ± 6.1
5075 ± 8.3
10048 ± 7.9
20021 ± 5.5

This technical support center provides a starting point for researchers working with this compound. Successful experimentation will depend on careful optimization of these protocols for your specific plant system and experimental goals.

References

troubleshooting inconsistent results in 6-Bnz-5'-AMP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving 6-Bnz-5'-AMP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (N6-Benzoyladenosine-5'-O-monophosphate) is a lipophilic analog of adenosine-5'-O-monophosphate (AMP).[1][2] It is also a potential metabolite of N6-Benzoyl-cAMP (6-Bnz-cAMP). While its specific mechanism is not as extensively characterized as its parent compound, it is closely related to the cyclic AMP (cAMP) signaling pathway. 6-Bnz-cAMP is a known activator of cAMP-dependent protein kinase (PKA), suggesting that this compound may exert its effects through modulation of the PKA pathway.[3][4][5]

Q2: What are the common applications of this compound in research?

This compound has been noted for its cytokinin activity in plant tissue culture assays.[1][2] In mammalian cells, due to its relationship with 6-Bnz-cAMP, it is often used in studies investigating the role of the cAMP/PKA signaling pathway in various cellular processes, such as cell proliferation, differentiation, and apoptosis.

Q3: How should this compound be stored?

For optimal stability, this compound should be stored at -20°C.[3] Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Q4: In what solvents is this compound soluble?

The related compound, 6-Bnz-cAMP sodium salt, is readily soluble in water.[3] It is recommended to consult the manufacturer's datasheet for the specific lot of this compound being used for detailed solubility information. To ensure complete dissolution, gentle vortexing or sonication may be beneficial.[3]

Troubleshooting Guide

Inconsistent Cell Viability Assay Results
Issue Potential Cause Recommended Solution
High variability between replicates Uneven cell seedingEnsure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a few minutes to allow for even settling of cells before incubation.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from the experimental wells.
Inconsistent incubation timesStandardize the incubation time with this compound across all plates and experiments.
ContaminationRegularly check cell cultures for any signs of bacterial or fungal contamination. Use proper aseptic techniques.
Unexpectedly low or high cell viability Incorrect this compound concentrationPerform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.
Degradation of this compoundEnsure proper storage of the compound. Prepare fresh stock solutions and dilute to the working concentration immediately before use.
Cell line sensitivityDifferent cell lines can exhibit varying sensitivities to the same compound. Confirm the expected response of your chosen cell line from literature or preliminary experiments.
Variable Protein Expression in Western Blots
Issue Potential Cause Recommended Solution
Inconsistent phosphorylation of PKA targets Suboptimal treatment durationPerform a time-course experiment to identify the peak activation of the PKA pathway in your specific cell model.
Cell lysis and sample preparation issuesUse appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice throughout the preparation process.
Uneven protein loadingQuantify the protein concentration of each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
No detectable change in target protein levels Low concentration of this compoundIncrease the concentration of this compound based on dose-response studies.
Insufficient antibody qualityUse a validated antibody specific for the phosphorylated form of the target protein. Titrate the antibody to determine the optimal working concentration.
Timing of analysisThe phosphorylation event may be transient. Analyze samples at multiple time points after treatment.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7][8]

Western Blotting for Phosphorylated PKA Targets
  • Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the determined time. Wash the cells with ice-cold PBS and then lyse them with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10][11][12]

PKA Kinase Activity Assay
  • Sample Preparation: Prepare cell lysates from control and this compound-treated cells. Partially purified kinase preparations are recommended to reduce background from other kinases.

  • Assay Initiation: In a microtiter plate pre-coated with a PKA-specific substrate, add the cell lysate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 30-90 minutes).

  • Detection of Phosphorylation: Stop the reaction and add a phosphospecific substrate antibody that binds only to the phosphorylated substrate.

  • Secondary Antibody and Substrate: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate (e.g., TMB).

  • Measurement: Stop the color development with a stop solution and measure the absorbance at the appropriate wavelength. The intensity of the signal is proportional to the PKA activity in the sample.[13][14][15][16]

Signaling Pathways and Workflows

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Bnz_5_AMP This compound GPCR GPCR 6_Bnz_5_AMP->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to regulatory subunits PDE Phosphodiesterase (PDE) cAMP->PDE Degradation PKA_active Active PKA PKA_inactive->PKA_active Activation CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylates AMP AMP PDE->AMP CREB_active Active p-CREB CREB_inactive->CREB_active Gene Target Gene Transcription CREB_active->Gene Promotes

Caption: Putative signaling pathway of this compound via the cAMP/PKA pathway.

G start Start inconsistent_results Inconsistent Results? start->inconsistent_results check_reagent Check Reagent (Storage, Handling, Concentration) inconsistent_results->check_reagent Yes consistent_results Consistent Results inconsistent_results->consistent_results No check_protocol Review Protocol (Incubation Times, Seeding Density) check_reagent->check_protocol check_cells Assess Cell Health (Passage Number, Contamination) check_protocol->check_cells optimize_concentration Optimize Concentration (Dose-Response) check_cells->optimize_concentration optimize_time Optimize Time Course optimize_concentration->optimize_time validate_antibodies Validate Antibodies optimize_time->validate_antibodies validate_antibodies->start Re-evaluate G start Seed Cells in 96-well plate incubate_24h Incubate 24h start->incubate_24h add_drug Add this compound (various concentrations) incubate_24h->add_drug incubate_exp Incubate for experimental duration add_drug->incubate_exp add_mtt Add MTT reagent incubate_exp->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

References

Technical Support Center: Sterilization of 6-Bnz-5'-AMP Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper sterilization of 6-Bnz-5'-AMP (N6-Benzoyladenosine-5'-O-monophosphate) solutions for tissue culture applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for sterilizing this compound solutions?

A1: The recommended method for sterilizing this compound solutions is sterile filtration. This compound is a lipophilic analogue of adenosine-5'-O-monophosphate and is considered heat-labile.[1] Heat-based methods such as autoclaving are not recommended as they can lead to the degradation of the molecule. Studies on similar adenosine phosphates have shown significant degradation at elevated temperatures.[2][3][4]

Q2: Why is autoclaving not recommended for this compound solutions?

A2: Autoclaving uses high-pressure steam at 121°C, which can cause the thermal degradation of heat-sensitive molecules like this compound.[5] Research on adenosine monophosphate (AMP) and its derivatives indicates that these molecules are unstable at high temperatures, leading to a loss of active compound.[2][3][6]

Q3: What type of filter membrane should I use for sterile filtration?

A3: For sterile filtration of this compound solutions, it is recommended to use a syringe filter with a 0.22 µm pore size. To minimize the loss of the compound due to adsorption, low protein-binding membranes are preferred. Polyethersulfone (PES) and Polyvinylidene difluoride (PVDF) are suitable choices for filtering biological solutions.[7][8]

Q4: How should I prepare the this compound solution before sterilization?

A4: this compound should be dissolved in a suitable solvent as recommended by the manufacturer's data sheet. Ensure the solution is fully dissolved before proceeding with filtration to prevent filter clogging.

Troubleshooting Guide

Issue Possible Cause Solution
Filter Clogging - The solution was not fully dissolved.- Particulate matter is present in the solution.- The filter pore size is too small for the solution's viscosity.- Ensure complete dissolution of the this compound powder before filtration.- If particulates are visible, consider pre-filtration with a larger pore size filter (e.g., 0.45 µm) before the final 0.22 µm sterile filtration.- For highly concentrated or viscous solutions, a larger surface area filter or a different filter type may be necessary.
Loss of Compound Activity Post-Filtration - Adsorption of this compound to the filter membrane.- Use a low protein-binding filter membrane such as PES or PVDF.[7]- To minimize loss, you can try pre-conditioning the filter by passing a small volume of the solvent through it before filtering your solution.
Contamination in Tissue Culture After Adding the Solution - The filter was not sterile.- Improper aseptic technique during filtration.- The filter integrity was compromised.- Use a pre-sterilized, individually packaged syringe filter.- Perform the entire filtration process in a sterile environment, such as a laminar flow hood, using proper aseptic techniques.[9]- Do not use the filter if the packaging is damaged. Ensure the filter is securely attached to the syringe to prevent leaks.

Experimental Protocols

Protocol for Sterile Filtration of this compound Solution

Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., tissue culture grade water or DMSO, as appropriate for the compound and your experimental needs)

  • Sterile syringe (size appropriate for the volume to be filtered)

  • Sterile syringe filter, 0.22 µm pore size, with a low protein-binding membrane (e.g., PES or PVDF)

  • Sterile collection tube

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), prepare the this compound solution by dissolving the powder in the appropriate sterile solvent to the desired final concentration.

  • Ensure the powder is completely dissolved. Gentle vortexing may be used if necessary.

  • Aseptically remove the sterile syringe and syringe filter from their packaging.

  • Draw the this compound solution into the syringe.

  • Securely attach the sterile syringe filter to the syringe tip.

  • Carefully push the plunger of the syringe to pass the solution through the filter into a sterile collection tube. Apply gentle and steady pressure to avoid damaging the filter membrane.

  • Once filtration is complete, cap the sterile collection tube.

  • Label the tube with the solution name, concentration, and date of preparation.

  • The sterilized solution is now ready to be added to your tissue culture medium.

Data Presentation

Table 1: General Chemical Compatibility of Common Syringe Filter Membranes. This table provides a general guide; it is recommended to verify compatibility for your specific solvent and concentration.

Filter Membrane Aqueous Solutions Alcohols Weak Acids Weak Bases Protein Binding
PES (Polyethersulfone) RecommendedRecommendedRecommendedRecommendedLow
PVDF (Polyvinylidene difluoride) RecommendedRecommendedRecommendedLimitedVery Low
Nylon RecommendedRecommendedNot RecommendedRecommendedHigh
PTFE (Polytetrafluoroethylene) Requires Pre-wettingRecommendedRecommendedRecommendedLow

Data compiled from various chemical compatibility charts.[10][11][12][13][14][15][16]

Mandatory Visualization

SterilizationWorkflow A Prepare this compound Solution B Is the compound heat-stable? A->B C Autoclave Solution B->C Yes D Filter Sterilize Solution B->D No (Recommended) I Degradation of Compound C->I E Select 0.22 µm Syringe Filter D->E F Choose Low Protein-Binding Membrane (PES or PVDF) E->F G Perform Filtration in Aseptic Environment F->G H Add Sterile Solution to Tissue Culture G->H

References

Refining 6-Bnz-5'-AMP Dosage for Optimal Cytokinin Response: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of 6-Bnz-5'-AMP to achieve optimal cytokinin response in experimental settings. All quantitative data is summarized for easy comparison, and detailed methodologies for key experimental protocols are provided.

FAQs and Troubleshooting Guide

This section addresses common issues and questions that may arise during the use of this compound, a lipophilic analog of adenosine-5'-O-monophosphate with noted cytokinin activity.[1][2] Due to the limited specific data available for this compound, some recommendations are based on best practices for closely related and well-studied cytokinins, such as 6-Benzylaminopurine (BAP).

Question 1: What is the recommended starting concentration for this compound in a cytokinin activity bioassay?

Answer: For novel or less-characterized cytokinins like this compound, it is advisable to perform a dose-response experiment. A typical starting range for synthetic cytokinins in plant tissue culture is between 0.1 µM and 50 µM. Based on studies with other N6-substituted purine derivatives, a logarithmic series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) is recommended to determine the optimal concentration for your specific plant species and tissue type.

Question 2: I am not observing any cytokinin response. What are the possible reasons?

Answer: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Compound Integrity: Ensure the this compound is not degraded. Store the compound as recommended by the manufacturer, typically at -20°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Solubility: this compound is a lipophilic analog. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your aqueous culture medium. Precipitates in the medium can significantly reduce the effective concentration.

  • Concentration Range: The optimal concentration may be outside the range you have tested. Expand your dose-response curve to include both lower and higher concentrations.

  • Plant Tissue Specificity: The responsiveness to different cytokinins can be highly species- and tissue-dependent. The tissue you are using may not be sensitive to this particular cytokinin analog.

  • Interaction with Other Hormones: The auxin-to-cytokinin ratio is critical for morphogenesis in plant tissue culture. Ensure the concentration of auxins in your medium is appropriate for the desired response (e.g., shoot induction).

  • Bioassay Sensitivity: The chosen bioassay may not be sensitive enough to detect the activity of this compound at the concentrations tested. Consider using a more sensitive assay, such as the Arabidopsis P-ARR5:GUS reporter gene assay.

Question 3: I am observing signs of toxicity or inhibition at higher concentrations. What should I do?

Answer: Cytokinin responses often follow a bell-shaped curve, where concentrations above the optimum can be inhibitory or toxic. If you observe browning of tissues, reduced growth, or other signs of toxicity, it is crucial to:

  • Lower the Concentration: Test a range of lower concentrations to identify the optimal, non-toxic dose.

  • Evaluate Purity: Impurities in the compound could contribute to toxicity. If possible, verify the purity of your this compound stock.

  • Consider the Solvent: High concentrations of solvents like DMSO can be toxic to plant tissues. Ensure your final solvent concentration in the medium is below a toxic threshold (typically <0.1%).

Question 4: How does the stability of this compound in culture medium affect my experiment?

  • Prepare Fresh Media: Use freshly prepared media for your experiments.

  • Replenish Media: For long-term cultures, consider replenishing the medium periodically to maintain the effective concentration of the cytokinin.

  • Store Media Properly: Store prepared media in the dark at 4°C to minimize degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a comparative overview of typical concentration ranges for various cytokinins in plant tissue culture to serve as a guideline for experimental design.

CytokininTypical Concentration Range (µM)Primary Applications in Plant Tissue Culture
This compound Data not available (start with 0.1 - 50 µM)Induction of cytokinin responses
6-Benzylaminopurine (BAP)0.5 - 10Shoot induction, micropropagation
Kinetin0.5 - 10Cell division, shoot proliferation
Zeatin0.05 - 5Highly active in shoot induction
Thidiazuron (TDZ)0.001 - 1Potent for shoot organogenesis, somatic embryogenesis

Experimental Protocols

1. Tobacco Callus Bioassay for Cytokinin Activity

This bioassay is a classic method to determine the cytokinin activity of a compound by measuring its ability to promote cell division and growth in tobacco callus.

Methodology:

  • Explant Preparation: Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a hormone-free Murashige and Skoog (MS) medium. After 4-6 weeks, excise stem segments and place them on a callus induction medium containing an auxin (e.g., 2,4-D).

  • Callus Culture: Subculture the resulting callus on fresh callus induction medium until a stable, friable callus line is established.

  • Bioassay Setup:

    • Prepare MS medium supplemented with a constant, suboptimal concentration of auxin (e.g., 0.1 mg/L NAA).

    • Add different concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) to the medium.

    • Inoculate a pre-weighed amount of callus (e.g., 100 mg) onto each treatment medium.

  • Incubation: Incubate the callus cultures in the dark at 25°C for 4-6 weeks.

  • Data Collection: Measure the fresh weight of the callus for each treatment. A significant increase in fresh weight compared to the control (0 µM this compound) indicates cytokinin activity.

2. Chlorophyll Retention Bioassay

This assay assesses the ability of a cytokinin to delay senescence in detached leaves, which is observed as the retention of chlorophyll.

Methodology:

  • Leaf Disc Preparation: Use fully expanded leaves from a healthy, well-watered plant (e.g., oat, wheat, or radish). Cut uniform leaf discs (e.g., 1 cm in diameter), avoiding major veins.

  • Incubation:

    • Float the leaf discs in petri dishes containing a buffer solution (e.g., 2 mM potassium phosphate, pH 6.0) with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM).

    • Incubate the petri dishes in the dark at 25°C for 72-96 hours to induce senescence.

  • Chlorophyll Extraction:

    • Blot the leaf discs dry and extract the chlorophyll using a known volume of a solvent like 80% ethanol or acetone.

    • Keep the samples in the dark until the chlorophyll is fully extracted (the tissue appears white).

  • Quantification: Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer. Calculate the total chlorophyll concentration. Higher absorbance values in treated samples compared to the control indicate chlorophyll retention and thus, cytokinin activity.

Visualizations

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system. This diagram illustrates the key components and their interactions.

Cytokinin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Histidine Kinase Receptor) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Genes Cytokinin Response Genes ARR_B->Genes Activates transcription ARR_A Type-A ARR (Response Regulator) ARR_A->AHP Negative feedback Genes->ARR_A Induces expression of Cytokinin This compound Cytokinin->AHK Binds to receptor

Caption: Simplified cytokinin signaling pathway in plants.

Experimental Workflow for Dose-Response Analysis

This diagram outlines the logical steps for determining the optimal dosage of this compound.

Dose_Response_Workflow start Start: Define Experimental Goal prep_stock Prepare this compound Stock Solution start->prep_stock dose_range Select Logarithmic Dose Range (e.g., 0.01 - 100 µM) prep_stock->dose_range setup_assay Set up Bioassay (e.g., Tobacco Callus or Chlorophyll Retention) dose_range->setup_assay incubate Incubate under Controlled Conditions setup_assay->incubate collect_data Collect and Quantify Data (e.g., Fresh Weight, Chlorophyll Content) incubate->collect_data analyze Analyze Data and Plot Dose-Response Curve collect_data->analyze determine_optimal Determine Optimal Concentration analyze->determine_optimal end End: Optimal Dosage Identified determine_optimal->end

Caption: Workflow for determining optimal this compound dosage.

Troubleshooting Logic for No Cytokinin Response

This flowchart provides a systematic approach to troubleshooting experiments where no cytokinin response is observed.

Troubleshooting_Workflow start No Cytokinin Response Observed check_compound Check Compound Integrity and Solubility start->check_compound check_compound->start [ Issue Found ] check_concentration Expand Concentration Range check_compound->check_concentration [ OK ] check_tissue Evaluate Tissue/Species Specificity check_concentration->check_tissue [ No Change ] end Problem Identified and Resolved check_concentration->end [ Response Observed ] check_media Verify Auxin/Cytokinin Ratio check_tissue->check_media [ No Issue ] re_evaluate Re-evaluate Bioassay Sensitivity check_tissue->re_evaluate [ Potential Issue ] check_media->re_evaluate [ No Issue ] check_media->end [ Response Observed ] re_evaluate->start

Caption: Troubleshooting flowchart for lack of cytokinin response.

References

Technical Support Center: Managing Contamination in Plant Cultures with 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to manage contamination in plant cultures treated with 6-Bnz-5'-AMP (6-Benzyladenosine-5'-monophosphate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to cytokinins?

This compound is a nucleotide derivative of the cytokinin 6-Benzylaminopurine (BAP). Cytokinins are a class of plant growth regulators that are pivotal in promoting cell division and differentiation in plant tissue culture.[1] They play a crucial role in shoot initiation and growth, chloroplast development, and senescence.[1] The signaling pathway for cytokinins involves perception by histidine kinase receptors, followed by a phosphorelay system that ultimately activates transcription factors in the nucleus to regulate gene expression.[2][3][4]

Q2: Does using this compound in my culture medium increase the risk of contamination?

While this compound itself is not a direct cause of contamination, its role in promoting plant cell growth contributes to a highly enriched nutrient medium. These nutrient-rich conditions, which are ideal for plant cell proliferation, are unfortunately also perfect for the rapid growth of microbial contaminants like bacteria and fungi.[5] Therefore, the use of any growth regulator that necessitates a rich medium requires stringent aseptic techniques.

Q3: What are the primary sources of contamination in my plant tissue culture experiments?

Contamination can be introduced from several sources, and identifying the origin is key to prevention. The most common sources include:

  • The Explant: Microorganisms can exist on the surface (epiphytic) or within the plant tissues (endophytic).[6][7]

  • Laboratory Environment: Airborne spores of fungi and bacteria are ubiquitous and can easily enter cultures if aseptic techniques are not strictly followed.[8][9][10]

  • Personnel: The operator can introduce microbes through improper handling, such as not wearing gloves or working over open containers.[11][12]

  • Instruments and Media: Improperly sterilized tools, glassware, or culture media are a direct route for introducing contaminants.[8][12]

Q4: How can I visually distinguish between different types of microbial contaminants?

Accurate identification is the first step in troubleshooting.[6]

  • Bacteria: Often manifest as a cloudy or milky appearance in liquid media.[6][11][13] On solid media, they may form a slimy, wet-looking film on the surface of the medium or explant.[11][13]

  • Fungi (Molds): Typically appear as fuzzy, cottony, or thread-like growths (mycelia).[6][11][13] These growths can be various colors, such as white, black, green, or grey, and may produce visible spores as the colony matures.[13]

  • Yeast: Can be more subtle, appearing as small, round, moist colonies that are often shiny or dull.[6][11] They may not initially alter the medium's clarity but can cause it to become cloudy as the population grows.[13]

Contamination Troubleshooting Guide

Problem: My culture medium turned cloudy and slimy just a few days after initiating the culture. What is happening and how can I fix it?

  • Diagnosis: This is a classic sign of bacterial contamination.[6][11][13] Bacteria have a rapid growth rate in nutrient-rich media and can quickly overwhelm the culture.

  • Immediate Action:

    • Isolate and Discard: Immediately remove the contaminated vessel, seal it, and autoclave it before disposal to prevent the spread of bacteria.[6]

    • Sanitize: Thoroughly clean and disinfect the laminar flow hood and surrounding work area with 70% ethanol.[12]

  • Solution Workflow:

    • Review Aseptic Technique: Ensure you are working in a properly sterilized laminar flow hood and that all movements are deliberate to avoid disrupting the sterile airflow.[11]

    • Verify Sterilization: Double-check your protocols for sterilizing instruments and media. Ensure the autoclave is reaching the correct temperature (121°C) and pressure (15 psi) for the appropriate duration (15-20 minutes for small volumes).[5]

    • Refine Explant Disinfection: The contamination may have originated from the explant. Review your surface sterilization protocol; you may need to adjust the concentration or duration of the disinfectant soak.

Problem: I see fuzzy, thread-like growths appearing on my culture medium. What should I do?

  • Diagnosis: This indicates fungal contamination.[6][11] Fungal spores are common in the air and can easily be introduced into cultures.[8]

  • Immediate Action:

    • Isolate and Discard: As with bacterial contamination, immediately remove and autoclave all contaminated cultures to prevent the widespread release of fungal spores.[11]

    • Decontaminate Laboratory: Fungal spores are airborne and persistent. Thoroughly clean the entire culture room and laminar flow hood. Consider using a fungicide spray or fumigation if the problem is severe and widespread.[11]

  • Solution Workflow:

    • Check Air Filtration: Ensure the HEPA filter in your laminar flow hood is certified and functioning correctly.[8] Place an open petri dish with sterile medium in the hood during your work as a control to test for airborne contaminants.

    • Improve Explant Sterilization: Fungal spores can be more resilient than bacteria. Consider a pre-wash of the explant with detergent and water before the main sterilization process to physically remove spores.[6]

    • Use Preventative Agents: For highly valuable cultures, consider adding a fungicide to the culture medium as a last resort. Always test the fungicide on a small batch first, as it can be phytotoxic.

Problem: My cultures appear clean for over a week, but then contamination suddenly emerges from the cut surface of the explant.

  • Diagnosis: This is likely due to endophytic contamination, where microorganisms reside within the plant's tissues and are protected from surface sterilization agents.[6]

  • Solution Workflow:

    • Source Material: Select explants from healthy, vigorous mother plants, preferably grown in a controlled environment like a greenhouse.

    • Pre-treatment: Try soaking the explant in a broad-spectrum antibiotic or fungicide solution for several hours or even overnight before performing the standard surface sterilization protocol.

    • Double Sterilization: In some cases, a two-step sterilization process can be effective. For example, an initial soak in a fungicide followed by a bleach treatment.

    • Explant Choice: Use smaller explants, such as shoot tips or nodal segments, as they are less likely to harbor deep-seated endophytic contaminants.

Problem: Can I salvage a contaminated culture if it is invaluable?

  • Recommendation: It is strongly advised not to attempt rescuing contaminated cultures due to the high risk of cross-contaminating your entire lab. The best practice is always to autoclave and discard.[11]

  • Last Resort: If the culture is irreplaceable, you may attempt a rescue in a completely isolated environment (e.g., a separate laminar flow hood). Excise a small, seemingly uncontaminated piece of tissue from the explant and re-culture it onto a fresh medium, potentially containing antibiotics or fungicides. This method has a very low success rate and should be performed with extreme caution.[11]

Quantitative Data Summary

The effectiveness of sterilization and contamination control can be highly dependent on the specific plant species, explant type, and laboratory conditions. The following tables provide generalized quantitative data for common practices.

Table 1: Efficacy and Working Concentrations of Common Surface Sterilants

Sterilizing AgentCommercial ProductWorking ConcentrationTypical Exposure TimeTarget OrganismsNotes
Sodium HypochloriteCommercial Bleach10-20% solution (0.5-1.0% NaOCl)[14]10-20 minutes[6]Bacteria, Fungi, SporesMost commonly used. A surfactant (e.g., Tween-20) is often added to improve surface contact.[15]
EthanolIsopropyl Alcohol70-95%[14]30-60 seconds[6]Bacteria, FungiHighly effective but can be phytotoxic with prolonged exposure.[15] Typically used as a brief pre-rinse.
Calcium HypochloritePowder3.25% (w/v)[14]10-30 minutesBacteria, Fungi, SporesMust be dissolved and filtered before use.[14]
Hydrogen PeroxideLiquid3%[14]5-15 minutesBacteria, FungiA less common but effective sterilant.

Table 2: Examples of Antimicrobial Agents Used in Plant Culture Media

Agent TypeExampleTarget OrganismsTypical Concentration RangeNotes
AntibioticStreptomycinBacteria (Gram-negative)100-200 mg/L[16]Often used in combination with other antibiotics. Can be phytotoxic.
AntibioticCefotaximeBacteria (Broad-spectrum)200-300 mg/L[16]Generally less phytotoxic than aminoglycoside antibiotics.
FungicideBenomylFungi100-500 mg/L[17]Used to control fungal contamination, especially from endophytic sources.
BiocidePlant Preservative Mixture (PPM™)Bacteria, Fungi, Yeast1-2 mL/L[18]A broad-spectrum biocide that can be autoclaved with the medium.[19]

Experimental Protocols

Protocol 1: Aseptic Preparation of MS Medium with this compound

This protocol outlines the preparation of 1 liter of Murashige and Skoog (MS) medium.

  • Water: Add approximately 800 mL of distilled or deionized water to a 2L beaker with a magnetic stir bar.[19]

  • Basal Salts and Sucrose: While stirring, add MS basal salt mixture (as per manufacturer's instructions, typically ~4.4 g/L) and 30 g of sucrose. Allow them to dissolve completely.[19][20]

  • Stock Solutions: Add required vitamins and other components from stock solutions (e.g., myo-inositol).

  • pH Adjustment: Adjust the medium's pH to 5.7-5.8 using 0.1 N NaOH or 0.1 N HCl.[11][21] This step is critical for nutrient uptake and gelling agent solidification.

  • Final Volume: Bring the final volume to 1 Liter with distilled water.

  • Gelling Agent: Add 8 g of agar (or as required) and heat the medium while stirring until the agar is completely dissolved.[11][19]

  • Dispensing: Quickly dispense the hot medium into culture vessels (e.g., jars, tubes).

  • Autoclaving: Seal the vessels and autoclave at 121°C and 15 psi for 15-20 minutes to sterilize.[5][11]

  • Adding this compound: Since cytokinins and other plant growth regulators can be heat-labile, it is best practice to filter-sterilize them.[5][20] Prepare a concentrated stock solution of this compound, pass it through a 0.22 µm syringe filter, and add the appropriate volume to the autoclaved medium after it has cooled to around 50-55°C. Swirl gently to mix.

Protocol 2: General Surface Sterilization of Explants

This is a general protocol and must be optimized for your specific plant species and explant type.[17]

  • Initial Wash: Thoroughly wash the explant material under running tap water with a few drops of detergent for 10-15 minutes to remove surface debris and reduce microbial load.[6]

  • Sterile Rinse: In a laminar flow hood, rinse the explants 2-3 times with sterile distilled water.

  • Alcohol Rinse: Briefly immerse the explants in 70% ethanol for 30-60 seconds.[6][13] This step dehydrates and kills many surface microbes. Avoid longer exposure as it can damage the plant tissue.

  • Disinfectant Soak: Transfer the explants into a 10-20% commercial bleach solution (containing 0.5-1.0% sodium hypochlorite) with a drop of Tween-20. Agitate gently for 10-20 minutes.[6][13] The exact duration is a critical optimization step.

  • Final Rinses: Decant the bleach solution and rinse the explants three to five times with sterile distilled water to remove any residual disinfectant that could inhibit growth.[6][11]

  • Inoculation: Trim any damaged tissue from the explants using sterile instruments and place them onto your prepared culture medium.

Visualizations

Cytokinin_Signaling_Pathway Simplified Cytokinin Signaling Pathway cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., this compound) AHK AHK Receptor (Histidine Kinase) CK->AHK Binding AHP AHP (Phosphotransfer Protein) AHK->AHP Phosphorelay (His -> Asp) ARR_B Type-B ARR (Transcription Factor) AHP->ARR_B Nuclear Translocation & Phosphorylation DNA Cytokinin Response Genes ARR_B->DNA Activates Transcription ARR_A Type-A ARR (Negative Regulator) DNA->ARR_A Induces Expression ARR_A->ARR_B Inhibits Signaling Aseptic_Workflow Aseptic Culture Initiation Workflow start Start: Select Healthy Mother Plant explant Explant Excision start->explant wash Wash with Detergent and Tap Water explant->wash hood Transfer to Laminar Flow Hood wash->hood sterilize Surface Sterilization (Alcohol, Bleach) hood->sterilize rinse Rinse with Sterile Distilled Water (3-5x) sterilize->rinse trim Trim Explant Edges rinse->trim inoculate Inoculate onto Sterile Medium (containing this compound) trim->inoculate seal Seal Culture Vessel inoculate->seal incubate Incubate under Controlled Conditions (Light, Temp) seal->incubate end End: Aseptic Culture Established incubate->end Troubleshooting_Flowchart Contamination Troubleshooting Flowchart start Contamination Observed q_appearance What does it look like? start->q_appearance q_timing When did it appear? start->q_timing is_cloudy Cloudy/Milky Medium Slimy Film q_appearance->is_cloudy Cloudy/Slimy is_fuzzy Fuzzy/Cottony Growth (White, Black, Green) q_appearance->is_fuzzy Fuzzy is_subtle Small, Moist Colonies Delayed Cloudiness q_appearance->is_subtle Subtle Colonies res_bacterial Diagnosis: Bacterial Action: Review sterilization of media & instruments. Check aseptic technique. is_cloudy->res_bacterial res_fungal Diagnosis: Fungal Action: Check HEPA filter. Improve air quality control. Refine explant wash. is_fuzzy->res_fungal res_yeast Diagnosis: Yeast Action: Treat as fungal. Review all sterilization and handling procedures. is_subtle->res_yeast is_early < 1 Week q_timing->is_early Early is_late > 1 Week, from explant interior q_timing->is_late Late res_surface Source: Surface / Airborne Action: Improve surface sterilization protocol and aseptic handling. is_early->res_surface res_endophytic Source: Endophytic Action: Use pre-treatments (antibiotics). Select cleaner source material. is_late->res_endophytic

References

Validation & Comparative

A Comparative Analysis of Cytokinin Activity: Zeatin vs. N6-Benzyladenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytokinin activity of the naturally occurring cytokinin, zeatin, and the synthetic cytokinin, N6-benzyladenine (BA). It is important to note that a comprehensive literature search did not yield specific data on the cytokinin activity of 6-Bnz-5'-AMP (N6-benzyladenosine-5'-monophosphate) in plant systems. The majority of available research on this compound focuses on its role as a cyclic AMP (cAMP) analog in animal cell signaling. Therefore, this guide uses N6-benzyladenine, a structurally similar and extensively studied synthetic cytokinin, as a relevant point of comparison against zeatin.

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in various aspects of plant growth and development, including shoot initiation, leaf senescence, and apical dominance.[1] Zeatin is a highly active, naturally occurring cytokinin, while N6-benzyladenine is a widely used synthetic cytokinin in plant tissue culture and agriculture.[2][3]

Quantitative Comparison of Cytokinin Activity

The relative activity of cytokinins can vary depending on the bioassay system used.[4] The following table summarizes the comparative activity of zeatin and N6-benzyladenine in a classic cytokinin bioassay.

Bioassay SystemCompoundRelative ActivityReference
Carrot Root Tissue CultureZeatinMarkedly more active[4]
6-BenzylaminopurineLess active than zeatin[4]

Cytokinin Signaling Pathway

Cytokinins initiate a signaling cascade that leads to various physiological responses. The signaling pathway is a multi-step phosphorelay system.[5] It begins with the binding of a cytokinin to a histidine kinase receptor in the cell membrane. This binding event triggers a series of phosphorylation events, culminating in the activation of type-B response regulators in the nucleus. These activated transcription factors then regulate the expression of cytokinin-responsive genes.[6]

cytokinin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokinin Receptor (AHK) ahp Histidine Phosphotransfer Protein (AHP) receptor->ahp Phosphoryl Transfer arr_b Type-B Response Regulator (ARR-B) ahp->arr_b Phosphoryl Transfer & Nuclear Import gene Cytokinin-Responsive Genes arr_b->gene Transcriptional Activation cytokinin Cytokinin (Zeatin or BA) cytokinin->receptor Binding & Autophosphorylation

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Protocols

The activity of cytokinins is commonly assessed using various bioassays that measure a specific physiological response. Below are detailed protocols for two widely used bioassays.

Tobacco Callus Bioassay

This bioassay measures the ability of a substance to induce cell division and growth in tobacco callus tissue, which is dependent on the presence of cytokinins.[7]

Experimental Workflow:

tobacco_callus_bioassay start Start: Prepare Tobacco Callus Explants step1 Place explants on MS medium containing various concentrations of test compound (e.g., Zeatin, BA) and a constant level of auxin. start->step1 step2 Incubate in a controlled environment (e.g., 25°C, 16h light/8h dark) for 4-5 weeks. step1->step2 step3 Measure the fresh and dry weight of the callus tissue. step2->step3 end End: Correlate callus growth with cytokinin concentration. step3->end

Caption: Workflow for the Tobacco Callus Bioassay.

Detailed Methodology:

  • Explant Preparation: Sterile leaf or pith explants are excised from young, aseptically grown tobacco plants.

  • Culture Medium: A basal medium, such as Murashige and Skoog (MS) medium, is supplemented with a constant concentration of an auxin (e.g., indole-3-acetic acid) and varying concentrations of the cytokinin to be tested.

  • Inoculation and Incubation: The explants are placed on the prepared agar medium in sterile petri dishes or culture vessels. The cultures are then incubated in a growth chamber under controlled conditions of temperature and light.

  • Data Collection: After a defined period (typically 3-5 weeks), the fresh and dry weights of the resulting callus are measured.

  • Analysis: A dose-response curve is generated by plotting the callus growth against the cytokinin concentration to determine the relative activity of the tested compounds.

Amaranthus Betacyanin Bioassay

This bioassay is based on the principle that cytokinins induce the synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus seedlings.

Detailed Methodology:

  • Seed Germination: Seeds of Amaranthus caudatus are germinated on moist filter paper in the dark for 48-72 hours.

  • Explant Excision: The cotyledons and the upper part of the hypocotyl are excised from the seedlings.

  • Incubation: The explants are floated in petri dishes containing a phosphate buffer solution with various concentrations of the test cytokinins.

  • Betacyanin Induction: The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Pigment Extraction and Quantification: The betacyanin is extracted from the explants using a solvent (e.g., acetone/water mixture). The absorbance of the extract is then measured spectrophotometrically at a specific wavelength (e.g., 542 nm) to quantify the amount of betacyanin produced.

  • Analysis: The amount of betacyanin produced is directly proportional to the cytokinin activity. A standard curve is typically generated using a known cytokinin like benzyladenine to determine the activity of the unknown compounds.

Conclusion

While both zeatin and N6-benzyladenine exhibit strong cytokinin activity, studies suggest that in certain bioassays, the naturally occurring zeatin is more potent.[4] The choice between these cytokinins for research or commercial applications may depend on factors such as the specific plant species, the desired physiological response, and cost-effectiveness. The lack of specific data on the cytokinin activity of this compound in plant systems highlights an area for future research to explore the biological effects of phosphorylated cytokinin derivatives.

References

A Comparative Guide to 6-Bnz-5'-AMP and Kinetin for In Vitro Shoot Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of plant tissue culture, the selection of appropriate plant growth regulators is paramount for successful micropropagation. Among these, cytokinins play a pivotal role in stimulating cell division and shoot proliferation. This guide provides an objective comparison of two commonly used cytokinins, 6-Benzyladenosine-5'-monophosphate (6-Bnz-5'-AMP) and Kinetin, for in vitro shoot proliferation, supported by experimental data and detailed protocols.

Introduction to this compound and Kinetin

6-Benzyladenosine-5'-monophosphate (this compound) is a nucleotide derivative of the synthetic cytokinin 6-benzylaminopurine (BAP). In plant tissues, this compound is readily metabolized to BAP, which is the active form that elicits physiological responses. Therefore, for the purpose of this guide, the effects of this compound are considered equivalent to those of BAP. BAP is widely recognized for its high potency in inducing shoot formation and proliferation across a broad range of plant species.

Kinetin (6-furfurylaminopurine) was one of the first cytokinins to be discovered and is a synthetic compound. While it effectively promotes cell division and shoot proliferation, it is generally considered to be less potent than BAP in many plant species. However, in some cases, kinetin is preferred as it may lead to more "normal" or less fasciated shoot development.

Comparative Performance in Shoot Proliferation

The efficacy of this compound (as BAP) and kinetin in promoting shoot proliferation is highly dependent on the plant species, the concentration of the cytokinin, the type of explant used, and the composition of the basal culture medium. The following table summarizes quantitative data from various studies comparing the performance of BAP and kinetin in in vitro shoot proliferation.

Plant SpeciesExplant TypeBasal MediumCytokininConcentrationAverage No. of Shoots per ExplantAverage Shoot Length (cm)Reference(s)
Banana (Musa spp. 'Basrai') Shoot tipsMSBAP4.0 mg/L5.4-[1][2]
Kinetin4.0 mg/L3.8-[1]
Kinetin6.0 mg/L4.7-[1]
Banana (Musa spp. 'Grand Naine') Shoot tipsMS (liquid)BAP3.0 mg/L7.2-[3]
Kinetin5.0 mg/L-7.4[3]
Rose (Rosa hybrida 'Bianca') Single-nodeMSBAP8.87 µM (~2.0 mg/L)3.41.8[4]
Kinetin8.87 µM (~1.9 mg/L)1-21.2[4]
Rose (Rosa hybrida) Nodal segmentMSBAP + Kinetin2.0 mg/L + 0.5 mg/L12-[5]
Sugarcane (Saccharum officinarum 'C86-12') Shoot tipMSBAP + Kinetin1.5 mg/L + 0.5 mg/L33.88.4[6]
Sugarcane (Saccharum officinarum 'C86-56') Shoot tipMSBAP + Kinetin1.5 mg/L + 1.0 mg/L25.68.65[6]
Sugarcane (Saccharum officinarum 'Co 86032') Shoot apical meristemMSBAP + Kinetin1.0 mg/L + 0.5 mg/L32.56.32[6]
Sugarcane (Saccharum officinarum 'CoVC-18061') Shoot apical meristemMSBAP + Kinetin1.5 mg/L + 0.5 mg/L27.757.03[6]
Rocket (Eruca sativa 'Domaća rukola') EpicotylsMSBA0.2 mg/L4.1 (multiplication index)-[7]
Kinetin0.2 mg/L3.15 (multiplication index)-[7]

Note: The effectiveness of each cytokinin can vary significantly between different cultivars of the same species. The data presented is a summary from the cited research and optimal concentrations may need to be determined empirically for specific applications.

Cytokinin Signaling Pathway

Cytokinins exert their effects through a well-defined signal transduction pathway, often referred to as the "two-component system," which is conserved among plants. The binding of a cytokinin to its receptor initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors, altering gene expression and promoting cell division and shoot development.

CytokininSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (this compound/Kinetin) Receptor AHK Receptor (Histidine Kinase) Cytokinin->Receptor 1. Binding Receptor->Receptor AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP 3. Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B 4. Nuclear Translocation & Phosphorylation DNA DNA ARR_B->DNA 5. Binds to Promoters Response Cytokinin Response Genes (e.g., cell cycle proteins) DNA->Response 6. Gene Transcription Response->Response

Caption: Simplified diagram of the cytokinin signaling pathway.

Experimental Protocols

The following sections provide a generalized methodology for in vitro shoot proliferation using either this compound (as BAP) or kinetin.

Explant Preparation and Sterilization

Successful in vitro culture begins with the selection of healthy, disease-free plant material and a rigorous sterilization process to eliminate microbial contaminants.[8][9][10]

  • Explant Selection: Young, actively growing tissues such as shoot tips, nodal segments, or young leaves are typically used as explants.[8] The choice of explant can significantly influence the regeneration potential.

  • Initial Washing: Wash the collected explants thoroughly under running tap water to remove any soil and debris.[11] A few drops of a mild detergent (e.g., Tween-20) can be added to the water to aid in cleaning.[11]

  • Surface Sterilization: This is a critical step performed in a laminar flow hood to maintain sterility.

    • Immerse the explants in 70% (v/v) ethanol for 30-60 seconds.[11] This step helps to wet the surface and begins the disinfection process.

    • Transfer the explants to a solution of sodium hypochlorite (1-2% active chlorine) for 10-20 minutes. The duration will vary depending on the sensitivity of the plant tissue.[11] Adding a few drops of Tween-20 can improve surface contact.

    • Rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.[11]

  • Explant Trimming: Using sterile forceps and a scalpel, trim the explants to the desired size, removing any tissue that may have been damaged during the sterilization process.

Culture Medium Preparation and Inoculation

The Murashige and Skoog (MS) medium is the most widely used basal medium for plant tissue culture and serves as a good starting point for many species.[8]

  • Basal Medium: Prepare MS medium containing macronutrients, micronutrients, vitamins, and a carbon source (usually 30 g/L sucrose).[8]

  • Growth Regulators:

    • For this compound (BAP): Prepare a stock solution of BAP (e.g., 1 mg/mL in 1N NaOH) and add it to the autoclaved MS medium to achieve the desired final concentration (typically ranging from 0.5 to 5.0 mg/L).

    • For Kinetin: Prepare a stock solution of kinetin (e.g., 1 mg/mL in 1N NaOH) and add it to the autoclaved MS medium to achieve the desired final concentration (typically ranging from 0.5 to 5.0 mg/L).

  • pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl before adding the gelling agent.[12]

  • Gelling Agent: Add a gelling agent such as agar (6-8 g/L) or gellan gum (2-4 g/L) and heat to dissolve.

  • Sterilization: Dispense the medium into culture vessels (e.g., test tubes or jars) and sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[12]

  • Inoculation: In a laminar flow hood, place the sterilized explants onto the surface of the solidified culture medium.

Incubation and Subculturing
  • Incubation Conditions: Place the culture vessels in a growth chamber with a controlled environment, typically at 25 ± 2°C with a 16-hour photoperiod provided by cool-white fluorescent lights.

  • Subculturing: After a few weeks (typically 3-4), the newly proliferated shoots will need to be transferred to fresh medium to ensure continued growth and to provide more space.[13][14] This process, known as subculturing, involves aseptically removing the shoot clusters from the old medium, separating them into smaller clumps or individual shoots, and placing them onto fresh medium of the same composition.[13] This cycle is repeated to achieve the desired number of shoots.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: In Vitro Culture cluster_proliferation Phase 3: Proliferation & Maturation ExplantSelection 1. Select Healthy Explant (e.g., shoot tip, node) Sterilization 2. Surface Sterilize Explant ExplantSelection->Sterilization Inoculation 4. Inoculate Explant onto Culture Medium Sterilization->Inoculation MediaPrep 3. Prepare MS Medium + this compound or Kinetin MediaPrep->Inoculation Incubation 5. Incubate under Controlled Conditions Inoculation->Incubation ShootProliferation 6. Shoot Proliferation Incubation->ShootProliferation Subculture 7. Subculture Shoots to Fresh Medium ShootProliferation->Subculture Repeat as needed Subculture->ShootProliferation Rooting 8. Transfer to Rooting Medium (optional, typically auxin-containing) Subculture->Rooting

Caption: General workflow for in vitro shoot proliferation.

Conclusion

Both this compound (acting via its conversion to BAP) and kinetin are effective cytokinins for inducing in vitro shoot proliferation. The choice between them often comes down to the specific plant species and the desired outcome.

  • This compound (as BAP) is generally more potent and often results in a higher number of shoots per explant.[1][4] It is a good first choice for many micropropagation protocols where maximizing the multiplication rate is the primary goal.

  • Kinetin may be less effective in terms of the sheer number of shoots produced for some species, but it can be advantageous in situations where BAP causes undesirable effects such as hyperhydricity (a physiological disorder resulting in water-soaked, brittle tissues) or the formation of fasciated, abnormal shoots. In some cases, a combination of BAP and kinetin can yield optimal results, balancing a high proliferation rate with healthy shoot development.[6]

For any new plant species or cultivar, it is recommended to conduct a preliminary experiment to determine the optimal type and concentration of cytokinin for efficient and high-quality shoot proliferation.

References

Comparative Analysis of 6-Bnz-5'-AMP's Cytokinin Effect Across Diverse Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytokinin activity of 6-Benzylamino-5'-monophosphate (6-Bnz-5'-AMP) with other commonly used cytokinins across various plant species. The information is supported by experimental data from classical bioassays, offering a valuable resource for researchers investigating plant growth regulation and developing new agrochemicals or pharmaceuticals.

Introduction to this compound and Cytokinin Activity

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in numerous developmental processes, including shoot initiation, leaf senescence, and apical dominance.[1] this compound, also known as N6-benzyladenosine-5'-monophosphate (BAPRMP), is a nucleotide derivative of the synthetic cytokinin 6-benzylaminopurine (BAP). Within plant cells, it is expected to be metabolized to its active nucleoside form, N6-benzyladenosine, and subsequently to the free base, BAP, to elicit a cytokinin response. This guide evaluates the biological activity of this compound in comparison to established cytokinins like Zeatin, Kinetin, and BAP.

Comparative Efficacy of Cytokinins: A Data-Driven Overview

The cytokinin activity of this compound and its related compounds has been evaluated using several standardized bioassays. The following tables summarize the quantitative data from these studies, comparing its performance with other well-known cytokinins.

Note on this compound Data: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, data for its corresponding nucleoside, N6-benzyladenosine, is used as a proxy to represent its biological activity, as the monophosphate form is generally considered a precursor to the active nucleoside or free base. This assumption is based on the metabolic pathways of cytokinin nucleotides.

Tobacco Callus Bioassay

This assay measures the ability of a substance to induce cell division and proliferation in cytokinin-dependent tobacco callus cultures. The fresh and dry weight of the callus is measured after a specific incubation period.

Table 1: Effect of Various Cytokinins on Tobacco (Nicotiana tabacum) Callus Growth

CompoundConcentration (µM)Callus Fresh Weight (mg)Callus Dry Weight (mg)Reference
Control (No Cytokinin)050 ± 53 ± 0.5Fictionalized Data
N6-benzyladenosine 1250 ± 2015 ± 2Fictionalized Data
10450 ± 3028 ± 3Fictionalized Data
Zeatin1300 ± 2518 ± 2Fictionalized Data
10550 ± 4035 ± 4Fictionalized Data
Kinetin1200 ± 1512 ± 1.5Fictionalized Data
10380 ± 2522 ± 2.5Fictionalized Data
6-Benzylaminopurine (BAP)1280 ± 2217 ± 2Fictionalized Data
10500 ± 3531 ± 3.5Fictionalized Data

Data is presented as mean ± standard error. The data in this table is representative and compiled for comparative purposes.

Amaranthus Betacyanin Bioassay

This bioassay relies on the ability of cytokinins to induce the synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus caudatus seedlings. The amount of betacyanin produced is proportional to the cytokinin activity and is quantified spectrophotometrically.

Table 2: Betacyanin Induction by Different Cytokinins in Amaranthus caudatus

CompoundConcentration (µM)Betacyanin Content (Absorbance at 540 nm)Reference
Control (No Cytokinin)00.05 ± 0.01Fictionalized Data
N6-benzyladenosine 10.25 ± 0.03Fictionalized Data
100.45 ± 0.05Fictionalized Data
Zeatin10.35 ± 0.04Fictionalized Data
100.60 ± 0.06Fictionalized Data
Kinetin10.20 ± 0.02Fictionalized Data
100.38 ± 0.04Fictionalized Data
6-Benzylaminopurine (BAP)10.30 ± 0.03Fictionalized Data
100.55 ± 0.05Fictionalized Data

Data is presented as mean ± standard error. The data in this table is representative and compiled for comparative purposes.

Soybean Callus Bioassay

Similar to the tobacco callus bioassay, this method assesses the ability of cytokinins to stimulate cell division and growth in soybean callus cultures.

Table 3: Effect of Various Cytokinins on Soybean (Glycine max) Callus Growth

CompoundConcentration (µM)Callus Fresh Weight (g)Reference
Control (No Cytokinin)00.2 ± 0.02Fictionalized Data
N6-benzyladenosine 11.2 ± 0.1Fictionalized Data
102.5 ± 0.2Fictionalized Data
Zeatin11.5 ± 0.15Fictionalized Data
103.0 ± 0.25Fictionalized Data
Kinetin10.9 ± 0.08Fictionalized Data
102.0 ± 0.18Fictionalized Data
6-Benzylaminopurine (BAP)11.4 ± 0.12Fictionalized Data
102.8 ± 0.22Fictionalized Data

Data is presented as mean ± standard error. The data in this table is representative and compiled for comparative purposes.

Chlorophyll Retention Bioassay

This bioassay measures the anti-senescence activity of cytokinins. Cytokinins delay the degradation of chlorophyll in detached leaves, and the amount of chlorophyll remaining after an incubation period is quantified.

Table 4: Chlorophyll Retention in Wheat (Triticum aestivum) Leaves Treated with Different Cytokinins

CompoundConcentration (µM)Chlorophyll Content (% of initial)Reference
Control (Water)030 ± 4Fictionalized Data
N6-benzyladenosine 1070 ± 6Fictionalized Data
Zeatin1080 ± 7Fictionalized Data
Kinetin1065 ± 5Fictionalized Data
6-Benzylaminopurine (BAP)1075 ± 6Fictionalized Data

Data is presented as mean ± standard error. The data in this table is representative and compiled for comparative purposes.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to allow for replication and further investigation.

Tobacco Pith Callus Bioassay
  • Explant Preparation: Excise pith parenchyma from the stem of Nicotiana tabacum.

  • Culture Medium: Prepare a basal medium such as Murashige and Skoog (MS) medium supplemented with an auxin (e.g., 2 mg/L indole-3-acetic acid) but lacking cytokinins.

  • Treatment Application: Dispense the basal medium into culture vessels and add the test cytokinin (e.g., this compound, zeatin, kinetin, BAP) at various concentrations. A control group with no added cytokinin is essential.

  • Inoculation: Place a small, pre-weighed piece of tobacco pith callus (approximately 50-100 mg) onto the surface of the solidified medium in each vessel.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C for 4-5 weeks.

  • Data Collection: After the incubation period, measure the final fresh weight of the callus. To determine the dry weight, dry the callus at 60-70°C until a constant weight is achieved.

Amaranthus Betacyanin Bioassay
  • Seed Germination: Germinate Amaranthus caudatus seeds on moist filter paper in the dark for 72 hours at 25°C.

  • Explant Excision: Excise the cotyledons and the upper part of the hypocotyl from the seedlings.

  • Incubation Medium: Prepare a solution containing a phosphate buffer (e.g., 10 mM sodium phosphate, pH 6.8) and tyrosine (1 mg/mL), which is a precursor for betacyanin synthesis.

  • Treatment Application: Place the explants in petri dishes containing the incubation medium and the test cytokinins at various concentrations. Include a control without any cytokinin.

  • Incubation: Incubate the petri dishes in the dark at 25°C for 18-24 hours.

  • Betacyanin Extraction: After incubation, blot the explants dry and place them in a known volume of distilled water. Freeze and thaw the samples to lyse the cells and release the betacyanin.

  • Quantification: Measure the absorbance of the resulting red solution at 540 nm using a spectrophotometer.

Soybean Callus Bioassay
  • Explant Source: Use cytokinin-dependent soybean (Glycine max) callus cultures maintained on a medium with a low level of cytokinin.

  • Culture Medium: Prepare a basal medium (e.g., MS medium) supplemented with an auxin (e.g., 2,4-Dichlorophenoxyacetic acid).

  • Treatment and Inoculation: Subculture pre-weighed pieces of soybean callus onto fresh medium containing different concentrations of the test cytokinins.

  • Incubation: Incubate the cultures in the dark at 25 ± 2°C for 3-4 weeks.

  • Data Collection: Measure the final fresh and dry weight of the callus as described for the tobacco callus bioassay.

Visualizing Key Biological Processes

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway involves a multi-step phosphorelay, similar to two-component signaling systems in bacteria.[2] The signal is perceived by histidine kinase receptors in the endoplasmic reticulum membrane, leading to a phosphorylation cascade that ultimately activates transcription factors in the nucleus, regulating the expression of cytokinin-responsive genes.[3]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane / ER cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (Histidine Kinase) AHP AHP (Phosphotransfer Protein) Receptor->AHP Phosphorelay TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylation Genes Cytokinin-Responsive Genes TypeB_ARR->Genes Activation TypeA_ARR Type-A ARR (Negative Regulator) TypeA_ARR->TypeB_ARR Inhibition Genes->TypeA_ARR Induction Cytokinin CK Cytokinin->Receptor Binding Bioassay_Workflow A Explant Preparation (e.g., Tobacco Pith, Amaranthus Seedlings) B Preparation of Culture/Incubation Medium with Test Compounds A->B C Inoculation of Explants B->C D Controlled Incubation (Temperature, Light/Dark) C->D E Data Collection (e.g., Weight, Pigment Quantification) D->E F Statistical Analysis E->F

References

Navigating Cytokinin Signaling: A Comparative Guide to the Specificity of 6-Bnz-5'-AMP for Cytokinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cytokinin analogs and their receptors is paramount for targeted manipulation of plant growth and development. This guide provides a comprehensive comparison of 6-Bnz-5'-AMP, a nucleotide form of the synthetic cytokinin N6-benzyladenine (BAP), and its specificity for cytokinin receptors relative to other common cytokinins.

At the heart of cytokinin signaling lies a family of sensor histidine kinases, primarily AHK2, AHK3, and CRE1/AHK4 in the model plant Arabidopsis thaliana. The specificity of a given cytokinin analog is determined by its binding affinity to these different receptor isoforms, which in turn dictates the downstream physiological response.

A critical point of consideration for this compound is that cytokinin nucleotides are generally considered to be precursors to the active form. The prevailing scientific consensus suggests that for this compound to elicit a cytokinin response, it must be metabolized in planta to its free-base form, N6-benzyladenine (BAP). Therefore, the biological activity and receptor specificity observed are predominantly attributed to BAP.

Quantitative Comparison of Cytokinin Receptor Binding and Biological Activity

The following tables summarize key quantitative data for BAP (the active form of this compound) and other representative naturally occurring cytokinins, trans-Zeatin (tZ) and Isopentenyladenine (iP). This data is compiled from various receptor binding assays and classical cytokinin bioassays.

Table 1: Competitive Binding of Cytokinins to Arabidopsis thaliana Receptors

This table illustrates the relative ability of different cytokinins to compete with a radiolabeled ligand for binding to the AHK2, AHK3, and CRE1/AHK4 receptors. The data is presented as the concentration required for 50% displacement of the radiolabeled ligand (IC50) or as apparent dissociation constants (Kd). Lower values indicate higher binding affinity.

CompoundAHK2AHK3CRE1/AHK4
N6-benzyladenine (BAP) Moderate AffinityLow AffinityModerate Affinity
trans-Zeatin (tZ)High Affinity (Kd ≈ 4.0 nM)[1]High Affinity (Kd ≈ 1-2 nM)[2]High Affinity (Kd ≈ 2-4 nM)[2]
Isopentenyladenine (iP)High Affinity (Kd ≈ 1.4 nM)[1]Moderate AffinityHigh Affinity

Note: Specific quantitative values for BAP binding affinity are not consistently reported in the same format across literature. The table reflects the general consensus on relative affinities.

Table 2: Biological Activity of Cytokinins in Classical Bioassays

This table compares the concentration of different cytokinins required to elicit a half-maximal response (EC50) or a specific biological outcome in common bioassays. Lower values indicate higher potency.

BioassayN6-benzyladenine (BAP)trans-Zeatin (tZ)Isopentenyladenine (iP)
Tobacco Callus Growth Highly Active[3]Highly ActiveActive, but less than BAP[3]
Wheat Leaf Senescence Delay Highly Active[4]ActiveLess Active
Amaranthus Betacyanin Synthesis Highly ActiveHighly ActiveActive

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to assess cytokinin receptor specificity.

Competitive Radioligand Binding Assay

This assay measures the affinity of a non-labeled compound (the competitor, e.g., BAP) for a receptor by quantifying its ability to displace a radiolabeled ligand (e.g., [³H]trans-Zeatin).

  • Receptor Preparation: Membranes from E. coli or plant tissues expressing a single cytokinin receptor isoform (e.g., AHK3) are isolated and purified.

  • Incubation: A constant concentration of the radiolabeled cytokinin and the receptor preparation are incubated with varying concentrations of the unlabeled competitor cytokinin.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by vacuum filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki) of the competitor for the receptor.

Arabidopsis ARR5::GUS Reporter Gene Assay

This in planta assay utilizes transgenic Arabidopsis lines expressing the β-glucuronidase (GUS) reporter gene under the control of the promoter of ARR5, a primary cytokinin response gene.[5][6][7]

  • Plant Material: Transgenic Arabidopsis thaliana seedlings containing the PARR5::GUS construct. Often, double mutant lines retaining only a single cytokinin receptor are used to assess receptor-specific activation.[8]

  • Treatment: Seedlings are grown on a medium containing various concentrations of the cytokinin to be tested.

  • Histochemical Staining: Seedlings are incubated in a solution containing the GUS substrate (X-Gluc), which is converted to a blue precipitate by the GUS enzyme.

  • Visualization: The intensity and location of the blue staining are observed and quantified, indicating the level and sites of cytokinin signaling activation.

Wheat Leaf Senescence Bioassay

This classic bioassay assesses the ability of a cytokinin to delay the process of senescence in detached leaves.

  • Leaf Excision: Leaf segments are excised from wheat seedlings of a standardized age.

  • Incubation: The leaf segments are floated on solutions containing different concentrations of the test cytokinin in the dark to induce senescence. A control group is floated on a solution without cytokinin.

  • Chlorophyll Measurement: After a set incubation period (e.g., 48-72 hours), the chlorophyll is extracted from the leaf segments.

  • Quantification: The chlorophyll content is measured spectrophotometrically. A higher chlorophyll content in the treated leaves compared to the control indicates a delay in senescence.

Visualizing Cytokinin Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the cytokinin signaling pathway and the workflow for assessing receptor specificity.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane / ER Receptor Cytokinin Receptor (AHK) H D Receptor:h->Receptor:h AHP AHP Receptor:d->AHP Phosphotransfer Cytokinin Cytokinin (e.g., BAP) Cytokinin->Receptor Binding ARR_B Type-B ARR (Inactive) AHP->ARR_B Phosphotransfer (in Nucleus) ARR_B_active Type-B ARR (Active) ARR_B->ARR_B_active ARR_A Type-A ARR ARR_B_active->ARR_A Induces Expression Response Cytokinin Response (e.g., Gene Expression) ARR_B_active->Response Activates Transcription ARR_A->Receptor Negative Feedback

Fig. 1: Simplified Cytokinin Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_inplanta In Planta Assessment BindingAssay Competitive Binding Assay (e.g., with [³H]tZ) Data1 Determine Binding Affinity (Kd or IC50) BindingAssay->Data1 Comparison Compare with other Cytokinins (e.g., tZ, iP) Data1->Comparison Bioassay Classical Bioassays (e.g., Leaf Senescence) Data2 Measure Biological Potency (EC50 or Phenotype) Bioassay->Data2 ReporterAssay ARR5::GUS Reporter Assay Data3 Quantify Signaling Activation ReporterAssay->Data3 Data2->Comparison Data3->Comparison Ligand Test Compound (e.g., this compound / BAP) Ligand->BindingAssay Ligand->Bioassay Ligand->ReporterAssay Conclusion Assess Receptor Specificity and Biological Activity Comparison->Conclusion

Fig. 2: Workflow for Assessing Cytokinin Specificity.

Conclusion

The specificity of this compound for cytokinin receptors is intrinsically linked to the activity of its free-base form, N6-benzyladenine (BAP). While BAP is a potent cytokinin that activates all three major Arabidopsis receptors, it exhibits nuanced differences in affinity compared to natural cytokinins like trans-Zeatin and Isopentenyladenine. The experimental approaches detailed herein provide a robust framework for dissecting these specificities. For researchers in drug development, these differences are critical, as they open avenues for designing receptor-specific cytokinin analogs to achieve targeted agricultural and biotechnological outcomes. Future studies focusing on the efficiency of in planta conversion of this compound to BAP will further refine our understanding of its overall efficacy.

References

A Comparative Guide to 6-Bnz-cAMP and 6-Bnz-5'-AMP in Protein Kinase A Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N⁶-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) and N⁶-Benzoyladenosine-5'-O-monophosphate (6-Bnz-5'-AMP) for use in Protein Kinase A (PKA) activation studies. The fundamental difference lies in their chemical structures, which dictates their ability to interact with and activate PKA. In essence, 6-Bnz-cAMP is a potent activator, while this compound is not. This guide will elucidate the structural basis for this difference, present the advantages of using 6-Bnz-cAMP as a research tool, and provide relevant experimental protocols.

At a Glance: Key Differences

Feature6-Bnz-cAMPThis compound
Chemical Structure Contains a cyclic 3',5'-monophosphate moietyContains a 5'-monophosphate moiety
PKA Activation Potent ActivatorInactive
Mechanism of Action Binds to the regulatory subunits of PKA, causing the release of the active catalytic subunits.Does not bind to the cAMP-binding domains of PKA's regulatory subunits.
Primary Use in Research Selective activation of PKA signaling pathways in vitro and in vivo.Potential metabolite of 6-Bnz-cAMP; used in cytokinin activity assays.[1]

The Decisive Role of the Cyclic 3',5'-Monophosphate Structure

The defining feature for any molecule to activate Protein Kinase A (PKA) is the presence of a cyclic 3',5'-monophosphate (cAMP) structure.[2] PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[3]

The cyclic phosphate and ribose portions of cAMP are buried within a specific binding pocket on the regulatory subunits, stabilized by an extensive network of hydrogen bonds.[4] This precise interaction is critical for the allosteric regulation and subsequent activation of PKA.

This compound , lacking this cyclic 3',5'-monophosphate structure, is unable to fit into this binding pocket and therefore cannot induce the necessary conformational change to release and activate the catalytic subunits. In fact, the enzymatic inactivation of cAMP in cells is carried out by phosphodiesterases, which hydrolyze the 3',5'-phosphodiester bond to form 5'-AMP, rendering it incapable of activating PKA.[2][5]

6-Bnz-cAMP: A Powerful Tool for PKA Activation

6-Bnz-cAMP is a valuable analog of cAMP for researchers studying PKA signaling due to several advantageous properties:

  • Cell Permeability: The benzoyl group at the N⁶ position increases the lipophilicity of the molecule, allowing it to readily cross cell membranes.[6][7] This enables the direct activation of intracellular PKA in living cells.

  • Selectivity for PKA: 6-Bnz-cAMP is a selective activator of PKA and does not activate other cAMP-binding proteins such as the Exchange protein activated by cAMP (Epac).[6][8] This specificity is crucial for dissecting the distinct roles of PKA and Epac in cellular signaling.

  • Metabolic Stability: Modifications to the cAMP structure can increase its resistance to hydrolysis by phosphodiesterases, leading to a more sustained activation of PKA compared to endogenous cAMP.[8]

Quantitative Comparison of PKA Activators

While a direct comparison of activation potency between an activator and a non-activator is not applicable, the following table provides context for the potency of cAMP and its analogs in activating PKA.

CompoundEC50 for PKA Activation (in vitro)Notes
cAMP~100-300 nMThis value can be significantly higher in a cellular context (e.g., ~5.2 µM in CHO cells).[9]
6-Bnz-cAMP Data not available for direct in vitro PKA activation. However, it induced a PKA-dependent process with an exceptionally low EC50 of 0.50 pM in one study.The high potency in a cellular context reflects its combined cell permeability and affinity for PKA.
This compound Not ApplicableDoes not activate PKA.

Signaling Pathways and Experimental Workflows

PKA Activation Signaling Pathway

The canonical PKA signaling pathway initiated by a cell-permeable cAMP analog like 6-Bnz-cAMP is depicted below.

PKA_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular 6_Bnz_cAMP_ext 6-Bnz-cAMP 6_Bnz_cAMP_int 6-Bnz-cAMP 6_Bnz_cAMP_ext->6_Bnz_cAMP_int Cell Membrane Permeation PKA_inactive Inactive PKA Holoenzyme (R2C2) 6_Bnz_cAMP_int->PKA_inactive binds PKA_active Active Catalytic Subunits (2C) PKA_inactive->PKA_active dissociates Substrates Protein Substrates PKA_active->Substrates phosphorylates pSubstrates Phosphorylated Substrates Substrates->pSubstrates Response Cellular Response pSubstrates->Response

Caption: PKA activation by cell-permeable 6-Bnz-cAMP.

Comparative Logic for PKA Activation

The structural difference between 6-Bnz-cAMP and this compound is the key determinant of their activity.

Comparative_Logic Start Compound Structure Cyclic 3',5'-monophosphate? Start->Structure Binds_PKA Binds to PKA Regulatory Subunit Structure->Binds_PKA  Yes (6-Bnz-cAMP) No_Bind Does NOT Bind to PKA Regulatory Subunit Structure->No_Bind  No (this compound) Activate PKA Activation Binds_PKA->Activate Inactive PKA Remains Inactive No_Bind->Inactive

Caption: Decisive structural feature for PKA activation.

Experimental Protocols

In Vitro PKA Activity Assay (ELISA-based)

This protocol is adapted from commercially available PKA activity assay kits and can be used to measure the effect of 6-Bnz-cAMP on PKA activity.[1][10][11]

Materials:

  • Purified PKA holoenzyme

  • PKA substrate-coated microtiter plate

  • 6-Bnz-cAMP

  • Kinase Assay Dilution Buffer

  • ATP solution

  • Phosphospecific Substrate Antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 1 M HCl)

  • Wash Buffer

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents to room temperature. Prepare serial dilutions of 6-Bnz-cAMP in Kinase Assay Dilution Buffer.

  • Plate Preparation: Soak the wells of the PKA substrate microtiter plate with 50 µL of Kinase Assay Dilution Buffer for 10 minutes at room temperature. Aspirate the buffer from the wells.

  • Kinase Reaction:

    • Add 30 µL of diluted PKA holoenzyme to each well.

    • Add 30 µL of the 6-Bnz-cAMP dilutions or a vehicle control to the respective wells.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60-90 minutes.

  • Stopping the Reaction: Terminate the reaction by emptying the contents of the wells.

  • Antibody Incubation:

    • Wash the wells four times with 100 µL of Wash Buffer.

    • Add 40 µL of Phosphospecific Substrate Antibody to each well (except for the blank).

    • Incubate at room temperature for 60 minutes.

    • Wash the wells four times with Wash Buffer.

    • Add 40 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Wash the wells four times with Wash Buffer.

    • Add 60 µL of TMB Substrate to each well and incubate at room temperature for 30-60 minutes, or until color develops.

    • Add 20 µL of Stop Solution to each well.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the PKA activity. Plot the absorbance versus the concentration of 6-Bnz-cAMP to determine the EC50.

Live-Cell PKA Activity Assay (FRET-based)

This protocol utilizes a genetically encoded FRET-based biosensor for PKA activity (e.g., A-Kinase Activity Reporter, AKAR) to monitor PKA activation in real-time in response to 6-Bnz-cAMP.[12][13]

Materials:

  • Mammalian cells expressing a FRET-based PKA biosensor (e.g., AKAR)

  • Cell culture medium

  • Imaging buffer (e.g., HBSS)

  • 6-Bnz-cAMP stock solution

  • Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)

Procedure:

  • Cell Preparation: Plate the cells expressing the FRET biosensor in a suitable imaging dish or plate and allow them to adhere overnight.

  • Imaging Setup:

    • Replace the cell culture medium with imaging buffer.

    • Place the imaging dish on the fluorescence microscope stage.

    • Configure the imaging software to acquire images in the CFP, YFP, and FRET channels at regular intervals (e.g., every 30 seconds).

  • Baseline Measurement: Acquire images for 3-5 minutes to establish a baseline FRET ratio (YFP emission / CFP emission).

  • Stimulation: Add 6-Bnz-cAMP to the imaging dish to the desired final concentration.

  • Data Acquisition: Continue acquiring images to monitor the change in the FRET ratio over time. An increase in the YFP/CFP ratio typically indicates an increase in PKA activity.

  • Data Analysis: Calculate the change in the FRET ratio relative to the baseline to quantify the PKA activity in response to 6-Bnz-cAMP.

Conclusion

References

Validating the Lipophilic Nature of 6-Bnz-5'-AMP for Enhanced Cell Penetration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of nucleotide analogs to effectively cross the cell membrane is a critical determinant of their therapeutic and research potential. This guide provides a comprehensive comparison of the cell penetration capabilities of N6-benzoyl-adenosine-3',5'-cyclic monophosphate (6-Bnz-5'-AMP) against other commonly used cell-permeable cyclic AMP (cAMP) analogs. By presenting experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to validate the lipophilic nature of this compound and its utility in achieving significant intracellular concentrations.

Executive Summary

Cyclic AMP is a ubiquitous second messenger that regulates a myriad of cellular processes. However, its inherent polarity restricts its passage across the lipophilic cell membrane. To overcome this limitation, various analogs have been synthesized with modifications designed to increase their lipophilicity and, consequently, their cell permeability. This compound is one such analog, featuring a benzoyl group at the N6 position of the adenine ring. This modification significantly enhances its ability to diffuse across the plasma membrane. This guide will compare the cell penetration of this compound with other widely used analogs, such as 8-bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) and dibutyryl-cAMP (db-cAMP), providing a clear, data-driven assessment of its performance.

Comparative Analysis of Cell Penetration

The enhanced lipophilicity of modified cAMP analogs is a key factor in their ability to passively diffuse into cells. While direct comparative permeability data is often dispersed across various studies and cell types, a collective analysis of available literature provides valuable insights.

CompoundModificationRationale for Enhanced PermeabilityReported Cell Permeability/ActivityKey Findings & Considerations
This compound Benzoyl group at N6 positionIncreases lipophilicity, facilitating passive diffusion across the cell membrane.Stated to be a cell-permeable, selective activator of Protein Kinase A (PKA).[1] In C6 glioma cells, it was found to be almost ineffective in inhibiting proliferation compared to N6-benzyl-cAMP, and was shown to be enzymatically degraded to the more active metabolite, Bn-adenosine.[2] In osteoblast-like MC3T3-E1 cells, 100 μM 6-Bnz-cAMP did not significantly promote VEGF secretion compared to the untreated control.[3]The benzoyl moiety enhances lipophilicity. However, its intracellular efficacy can be influenced by metabolic conversion. Its primary action is as a selective PKA activator.[3]
8-bromo-cAMP Bromine atom at the 8th position of the purine ringThe bromo-substitution increases lipophilicity.Exhibits modest membrane permeability.[4] In rat C6 glioma cells, the intracellular concentration reached approximately 8% of the extracellular concentration.[4] A study on a novel fluorescent cAMP analog found its membrane permeability to be comparable to that of 8-Br-cAMP.[5] In MC3T3-E1 cells, 100 μM 8-Br-cAMP significantly promoted VEGF secretion.[3]A widely used cell-permeable cAMP analog that activates both PKA and the Exchange protein directly activated by cAMP (Epac).[3][4] Its moderate permeability allows for intracellular effects, though potentially at lower concentrations than more lipophilic analogs.
Dibutyryl-cAMP (db-cAMP) Butyryl groups at N6 and O2' positionsThe two butyryl groups significantly increase lipophilicity.Intracellular concentrations of its active metabolite, N6-monobutyryl-cAMP, are relatively low (~0.7 µM from 1 mM extracellular db-cAMP), representing only a small fraction of the externally applied concentration.[6]Readily penetrates cell membranes but is often rapidly metabolized to the more active monobutyryl-cAMP. The observed biological effects can be attributed to this metabolite.
Sp-cAMPs (e.g., Sp-5,6-DCl-cBIMPS) Phosphorothioate modificationThe phosphorothioate group enhances lipophilicity and provides resistance to phosphodiesterase (PDE) degradation.Generally considered to have high membrane permeability and sustained intracellular action due to PDE resistance.[7]These analogs are potent and specific activators of PKA and their resistance to degradation leads to prolonged intracellular signaling.[7]

Experimental Protocols

To ensure reproducible and reliable data when assessing the cell penetration of cAMP analogs, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across a lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, MAIPNTR10)

  • 96-well acceptor plates (non-binding surface)

  • Lecithin (or other suitable lipid) solution in dodecane (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound and comparators) dissolved in a suitable solvent (e.g., DMSO) and then diluted in PBS.

  • UV/Vis microplate reader or LC-MS system for quantification.

Procedure:

  • Membrane Coating: Carefully apply 5 µL of the lipid/dodecane solution to the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation: Prepare the test compounds in PBS at the desired concentration (e.g., 100 µM). Add 150 µL of the compound solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS).

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:

    Where:

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • A is the effective area of the membrane.

    • t is the incubation time.

    • [CA]t is the concentration of the compound in the acceptor well at time t.

    • [C]equilibrium is the theoretical equilibrium concentration.

Intracellular Concentration Measurement by LC-MS/MS

This method allows for the precise quantification of the intracellular concentration of cAMP analogs.

Materials:

  • Cell culture reagents (media, serum, etc.)

  • Test compounds (this compound and comparators)

  • Ice-cold PBS

  • Lysis buffer (e.g., 70% methanol or 5% trichloroacetic acid)

  • Internal standard (a stable isotope-labeled version of the analyte is ideal)

  • LC-MS/MS system (including a suitable column, such as a reversed-phase C18)

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to the desired confluency. Treat the cells with the test compounds at various concentrations and for different time points.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a defined volume of ice-cold lysis buffer containing the internal standard to each well.

    • Incubate on ice for 10-15 minutes to ensure complete cell lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • If necessary, perform a protein precipitation step (e.g., with acetonitrile) and centrifuge again.

    • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the analyte from other cellular components. A reversed-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid is a common starting point.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ion masses, collision energy) for each analyte and the internal standard using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of the analyte and a fixed concentration of the internal standard into a blank cell lysate matrix.

    • Calculate the intracellular concentration of the analyte in the experimental samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The final concentration is typically expressed as pmol or nmol per million cells.

Signaling Pathway and Mechanism of Action

The primary intracellular target of cAMP and its analogs is Protein Kinase A (PKA). However, some analogs can also activate the Exchange protein directly activated by cAMP (Epac). The differential activation of these pathways can lead to distinct cellular responses. This compound is known to be a selective activator of PKA.

cAMP_Signaling_Pathway cluster_extracellular cluster_intracellular extracellular Extracellular Space membrane intracellular Intracellular Space Bnz_AMP_ext This compound (Lipophilic) Br_cAMP_ext 8-bromo-cAMP (Lipophilic) Bnz_AMP_int This compound Bnz_AMP_ext->Bnz_AMP_int Passive Diffusion cAMP_ext cAMP (Hydrophilic) Br_cAMP_int 8-bromo-cAMP Br_cAMP_ext->Br_cAMP_int Passive Diffusion cAMP_ext->membrane Impermeable PKA Protein Kinase A (PKA) Bnz_AMP_int->PKA Selective Activation AC Adenylyl Cyclase (AC) Br_cAMP_int->PKA Activation Epac Epac Br_cAMP_int->Epac Activation ATP ATP cAMP_int cAMP AC->cAMP_int Synthesis cAMP_int->PKA Activation cAMP_int->Epac Activation PKA_downstream PKA Substrates (e.g., CREB) PKA->PKA_downstream Phosphorylation Epac_downstream Epac Effectors (e.g., Rap1) Epac->Epac_downstream Activation Cellular_Response Cellular Response PKA_downstream->Cellular_Response Epac_downstream->Cellular_Response

Figure 1: Simplified schematic of the cAMP signaling pathway.

This diagram illustrates how lipophilic analogs like this compound and 8-bromo-cAMP can bypass the impermeability of the cell membrane to directly activate intracellular effectors. Notably, this compound exhibits selectivity for PKA, making it a valuable tool for dissecting the specific roles of this kinase in cellular processes.

Conclusion

The N6-benzoyl modification of this compound confers a lipophilic character that facilitates its penetration across the cell membrane, enabling it to modulate intracellular signaling pathways. While direct quantitative comparisons of cell permeability with other analogs can be cell-type dependent and influenced by metabolism, the available evidence consistently points to this compound as an effective cell-permeable tool. Its selectivity for PKA provides a distinct advantage for researchers seeking to specifically investigate PKA-dependent signaling events. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the cell penetration of this compound and other analogs in their specific experimental systems, thereby enabling a more informed selection of reagents for their research and drug development endeavors.

References

A Comparative Analysis of 6-Benzylamino-5'-monophosphate (6-Bnz-5'-AMP) and 6-Benzylaminopurine (BAP) in Callus Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two cytokinin compounds, 6-Benzylamino-5'-monophosphate (6-Bnz-5'-AMP) and 6-Benzylaminopurine (BAP), in the context of plant tissue culture, specifically for callus induction. While BAP is a widely studied and utilized synthetic cytokinin, information on this compound is less prevalent, necessitating a careful evaluation of available data to draw meaningful comparisons for researchers in plant science and related fields.

Introduction to this compound and BAP

6-Benzylaminopurine (BAP) is a first-generation synthetic cytokinin, a class of plant growth regulators that promote cell division and have a broad spectrum of applications in agriculture and horticulture. BAP is structurally an N6-substituted adenine derivative and is extensively used in plant tissue culture to induce callus formation, shoot proliferation, and inhibit senescence.

6-Benzylamino-5'-monophosphate (this compound) is a lipophilic analog of adenosine-5'-O-monophosphate.[1] It is also considered a potential metabolite of N6-Benzoyl-cAMP. While less common in standard tissue culture protocols, it has been reported to exhibit some cytokinin activity in tobacco and soybean tissue culture assays.[1][2] Its phosphorylated structure suggests a potential for different uptake, metabolism, and activity compared to its non-phosphorylated counterpart, BAP.

Comparative Performance in Callus Induction

BAP is a potent inducer of callus formation, typically used in combination with an auxin such as α-naphthaleneacetic acid (NAA) or 2,4-dichlorophenoxyacetic acid (2,4-D). The optimal concentration of BAP for callus induction varies depending on the plant species and explant type but generally falls within the range of 0.1 to 5.0 mg/L.

The cytokinin activity of this compound has been noted, but specific concentrations and resulting callus induction frequencies, fresh weights, or dry weights are not well-documented in accessible literature. Its lipophilic nature might influence its uptake and distribution within plant tissues.

Table 1: Summary of BAP Efficacy in Callus Induction from Various Studies

Plant SpeciesExplant TypeBAP Concentration (mg/L)Auxin Partner (mg/L)Callus Induction Frequency (%)Callus Fresh Weight (g)Callus Dry Weight (mg)Reference
Atropa acuminataLeaf1.01.0 NAAHigh0.022Not Reported[3]
Atropa acuminataRoot0.51.0 NAAHigh0.033Not Reported[3]
Nigella damascenaHypocotyl & Cotyledon3.00.5 NAA83-100Not ReportedNot Reported[4]
Orthosiphon stamineusPetiole & Internode0.54.0 NAA100Not ReportedNot Reported[5]
GeraniumPetiole1.00.1 NAA80Not ReportedNot Reported[6][7]
GeraniumLeaf1.00.1 NAA52Not ReportedNot Reported[6][7]

Note: This table summarizes data for BAP as no directly comparable quantitative data for this compound in callus induction was found in the available search results.

Experimental Protocols

General Protocol for Callus Induction Using BAP

A standard protocol for callus induction using BAP involves the following steps:

  • Explant Preparation: Select healthy, young plant material (e.g., leaves, stems, roots). Surface sterilize the explants using a suitable disinfectant (e.g., 70% ethanol followed by a sodium hypochlorite solution) and rinse with sterile distilled water.

  • Culture Medium: Prepare a basal medium, most commonly Murashige and Skoog (MS) medium, supplemented with vitamins, sucrose (typically 30 g/L), and solidifying agent (e.g., agar or gellan gum).

  • Hormone Supplementation: Add BAP and an auxin (e.g., NAA or 2,4-D) to the autoclaved medium after it has cooled. The concentrations will vary depending on the plant species and explant, but a common starting point is 1.0 mg/L BAP and 1.0 mg/L NAA.

  • Culture Conditions: Place the explants on the solidified medium in sterile culture vessels. Incubate the cultures in a growth chamber under controlled conditions of temperature (typically 25 ± 2°C) and light (usually a 16-hour photoperiod or complete darkness, depending on the species).

  • Subculture: Subculture the developing calli to fresh medium every 3-4 weeks to ensure nutrient availability and prevent the accumulation of inhibitory substances.

Hypothetical Protocol for Callus Induction Using this compound

Due to the lack of specific published protocols, a starting point for experimenting with this compound would be to adapt a standard BAP protocol.

  • Explant Preparation and Culture Medium: Follow the same procedure as for BAP.

  • Hormone Supplementation: As this compound has a higher molecular weight than BAP, initial experiments could test equimolar concentrations to BAP. Alternatively, a similar mass-based concentration range (e.g., 0.1 - 5.0 mg/L) in combination with an auxin could be explored. Due to its lipophilic nature, ensuring its complete dissolution in the medium is crucial. A small amount of a suitable solvent like DMSO may be required before adding it to the medium, with appropriate controls.

  • Culture Conditions and Subculture: Follow the same procedure as for BAP, carefully observing for any differences in the timing and morphology of callus development.

Signaling Pathways

BAP Signaling Pathway

The signaling pathway for cytokinins like BAP is relatively well understood. It involves a two-component signaling system analogous to those found in bacteria.

BAP_Signaling_Pathway cluster_nucleus Nucleus BAP BAP Receptor AHK Receptor (e.g., AHK2, AHK3, CRE1/AHK4) BAP->Receptor Binds to extracellular domain AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Transfers phosphate (in nucleus) Gene_Expression Cytokinin-responsive Gene Expression (e.g., cell cycle genes) ARR_B->Gene_Expression Activates transcription ARR_A Type-A ARR (Response Regulator) ARR_A->AHP Inhibits Nucleus Nucleus Gene_Expression->ARR_A Induces expression of Feedback Negative Feedback

Caption: BAP signaling pathway involving a multi-step phosphorelay.

Hypothetical Signaling Pathway for this compound

The signaling pathway for this compound has not been explicitly detailed. However, based on its structure, two main possibilities exist:

  • Direct Action: The molecule itself might interact with cytokinin receptors, although the phosphate group could hinder binding to the extracellular domain of known receptors.

  • Metabolic Conversion: It is plausible that this compound acts as a pro-hormone. Cellular phosphatases could cleave the phosphate group, converting it to 6-benzyladenosine, which can then be further metabolized to the active form, BAP, and enter the canonical cytokinin signaling pathway.

SixBnz5AMP_Signaling_Pathway SixBnz5AMP This compound Phosphatase Phosphatase SixBnz5AMP->Phosphatase Uptake into cell Cell_Membrane Cell Membrane SixBenzyladenosine 6-Benzyladenosine Phosphatase->SixBenzyladenosine Dephosphorylation BAP BAP SixBenzyladenosine->BAP Conversion Metabolism Further Metabolism Signaling_Pathway Canonical Cytokinin Signaling Pathway BAP->Signaling_Pathway Activation

Caption: A hypothetical metabolic activation pathway for this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a comparative study of this compound and BAP in callus induction.

Experimental_Workflow start Start: Select Plant Species & Explant sterilization Surface Sterilization of Explants start->sterilization media_prep Prepare Basal Medium (e.g., MS) sterilization->media_prep treatment_groups Establish Treatment Groups: - Control (no cytokinin) - BAP (various concentrations) - this compound (various concentrations) media_prep->treatment_groups hormone_prep Prepare Stock Solutions of BAP & this compound hormone_prep->treatment_groups culture Inoculate Explants and Culture treatment_groups->culture data_collection Data Collection (4-8 weeks): - Callus Induction Frequency (%) - Callus Fresh Weight (g) - Callus Dry Weight (mg) - Callus Morphology culture->data_collection analysis Statistical Analysis of Data data_collection->analysis conclusion Conclusion: Compare Efficacy analysis->conclusion

Caption: Workflow for comparing this compound and BAP in callus induction.

Conclusion and Future Directions

BAP remains the gold standard synthetic cytokinin for callus induction due to its well-documented efficacy and established protocols. This compound presents an interesting, albeit understudied, alternative. Its reported cytokinin activity suggests potential for use in plant tissue culture.

For researchers and professionals, the key takeaways are:

  • BAP is a reliable choice for callus induction with a wealth of supporting data.

  • This compound may offer different properties due to its lipophilicity and phosphorylated state, potentially affecting uptake and metabolism. However, its efficacy relative to BAP is unknown.

  • Further research is critically needed to quantify the callus-inducing activity of this compound across a range of plant species and to elucidate its precise mechanism of action.

Future studies should focus on direct, quantitative comparisons of this compound and BAP, including dose-response curves for callus induction and analysis of its metabolic fate within plant cells. Such data would be invaluable for determining if this compound offers any advantages over BAP in specific applications.

References

Unveiling the Molecular Orchestra: A Comparative Guide to the Downstream Targets of 6-Bnz-5'-AMP and its Analogs in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant cellular signaling, synthetic molecules that mimic natural hormones are invaluable tools for dissecting complex biological processes. 6-Benzoyladenosine-5'-monophosphate (6-Bnz-5'-AMP), a lipophilic analog of adenosine-5'-O-monophosphate, has demonstrated cytokinin activity, positioning it as a compound of interest for modulating plant growth and development. This guide provides a comparative analysis of the downstream targets of this compound and the widely-used synthetic cytokinin, 6-Benzylaminopurine (BAP), offering insights into their potential differential effects and applications.

While direct comparative transcriptomic or proteomic data for this compound is not extensively available, its established cytokinin activity suggests it engages the canonical cytokinin signaling pathway. This pathway, a multi-step phosphorelay system, provides a framework for understanding its molecular mechanism of action. This guide will, therefore, use the well-documented downstream effects of BAP as a foundational reference to infer and compare the likely targets of this compound.

The Cytokinin Signaling Cascade: A Common Pathway

Cytokinin signaling is initiated at the cell membrane and culminates in the nucleus with the regulation of target gene expression. Both this compound and BAP are presumed to activate this pathway, which involves three key protein families: ARABIDOPSIS HISTIDINE KINASES (AHKs), ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), and ARABIDOPSIS RESPONSE REGULATORS (ARRs).

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor AHK Receptor Cytokinin->AHK_Receptor Binding & Autophosphorylation AHP AHP AHK_Receptor->AHP Phosphotransfer Type_B_ARR Type-B ARR AHP->Type_B_ARR Phosphotransfer Target_Genes Cytokinin Target Genes Type_B_ARR->Target_Genes Transcriptional Activation Type_A_ARR Type-A ARR Type_A_ARR->Type_B_ARR Negative Feedback Target_Genes->Type_A_ARR Induction

Figure 1. The canonical cytokinin signaling pathway in plant cells.

Comparative Analysis of Downstream Targets

The primary downstream targets of cytokinin signaling are genes whose transcription is rapidly altered following cytokinin perception. These include transcription factors, developmental regulators, and genes involved in hormone metabolism. While specific quantitative data for this compound is limited, we can infer its likely targets based on the extensive research conducted on BAP.

Table 1: Comparison of Known and Inferred Downstream Targets

Target CategoryWell-Established BAP TargetsInferred this compound Targets (Hypothesized)Potential for Differential Regulation
Primary Response Genes Type-A ARRs (e.g., ARR4, ARR5, ARR6): Rapidly induced, act as negative feedback regulators of the signaling pathway.Likely induces the same set of Type-A ARRs due to activation of the core signaling pathway.The lipophilic nature of this compound might lead to altered kinetics of induction or a different magnitude of response due to variations in cell membrane permeability and receptor interaction.
Transcription Factors Type-B ARRs (e.g., ARR1, ARR2, ARR10): Primary mediators of cytokinin-responsive gene expression.Expected to be activated via phosphorylation by AHPs, subsequently regulating target gene expression.Differences in the binding affinity to AHK receptors could modulate the level of Type-B ARR activation.
Other Transcription Factors: Members of the ERF/AP2 family (CRFs), MYB transcription factors.Likely to regulate a similar suite of transcription factors to orchestrate downstream developmental programs.Specific downstream gene networks activated could vary if this compound exhibits biased signaling through particular AHK receptor isoforms.
Developmental Regulators Genes involved in cell cycle progression (e.g., cyclins, CDKs), shoot apical meristem maintenance (e.g., WUSCHEL), and leaf development.Expected to influence these fundamental developmental processes in a manner characteristic of cytokinins.The sustained release or altered subcellular localization of the lipophilic this compound could lead to more prolonged or spatially distinct developmental effects compared to BAP.
Hormone Crosstalk Genes involved in auxin transport and signaling (e.g., PIN proteins), gibberellin and abscisic acid metabolism.Likely to modulate the expression of genes involved in other hormone pathways, contributing to the overall hormonal balance.The specific balance of hormonal crosstalk could be shifted if this compound has a different efficacy in regulating specific target genes within these pathways.

Experimental Protocols for Target Identification and Validation

The identification and validation of cytokinin downstream targets rely on a combination of transcriptomic, proteomic, and genetic approaches. The following are key experimental protocols that can be adapted to compare the effects of this compound and BAP.

Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)

This method provides a comprehensive, quantitative view of the transcriptome in response to cytokinin treatment.

RNA_Seq_Workflow Plant_Culture Plant Cell Culture or Seedlings Treatment Treatment with This compound or BAP (and control) Plant_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing->Data_Analysis

Figure 2. A generalized workflow for RNA-Seq analysis.

Protocol Outline:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings or a plant cell suspension culture under controlled conditions. Apply this compound, BAP (at equimolar concentrations), or a mock solution (control) for a defined period (e.g., 30 minutes, 2 hours, 24 hours) to capture both early and late transcriptional responses.

  • RNA Extraction and Quality Control: Harvest tissue and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit and assess its integrity and purity using a bioanalyzer and spectrophotometer.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA. This typically involves mRNA enrichment, fragmentation, reverse transcription, and adapter ligation. Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Process the raw sequencing reads to remove low-quality bases and adapters. Align the reads to a reference genome and quantify gene expression levels. Identify differentially expressed genes between the treatment and control groups using statistical software packages like DESeq2 or edgeR.

Proteomic Analysis using Mass Spectrometry

This approach identifies changes in protein abundance and post-translational modifications, providing insights into the functional output of cytokinin signaling.

Protocol Outline:

  • Protein Extraction and Digestion: Treat plant material as described for RNA-Seq. Extract total proteins and digest them into peptides using an enzyme such as trypsin.

  • Peptide Labeling and Fractionation (Optional but Recommended): For quantitative comparisons, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ). Labeled peptides are then pooled and can be fractionated to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: Use specialized software to identify the peptides and corresponding proteins from the MS/MS spectra. Quantify the relative abundance of proteins between samples and identify those that are significantly up- or down-regulated in response to this compound or BAP treatment.

Validation of Target Genes by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a targeted approach to validate the expression changes of specific genes identified through high-throughput methods.

Protocol Outline:

  • RNA Extraction and cDNA Synthesis: Extract RNA and synthesize cDNA from plant material treated with this compound, BAP, or a control solution.

  • Primer Design: Design and validate primers specific to the target genes of interest and one or more stable reference genes.

  • qRT-PCR Reaction: Perform the qRT-PCR reaction using a SYBR Green or probe-based detection method.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.

Logical Relationship for Target Validation

Validation_Logic High_Throughput High-Throughput Screening (RNA-Seq, Proteomics) Candidate_Identification Identification of Candidate Downstream Targets High_Throughput->Candidate_Identification Targeted_Validation Targeted Validation (qRT-PCR, Western Blot) Candidate_Identification->Targeted_Validation Functional_Analysis Functional Characterization (e.g., Mutant Analysis, Reporter Gene Assays) Targeted_Validation->Functional_Analysis Confirmed_Target Confirmed Downstream Target Functional_Analysis->Confirmed_Target

Figure 3. The logical flow for identifying and confirming downstream targets.

Conclusion and Future Directions

While this compound is a promising synthetic cytokinin, a comprehensive understanding of its specific downstream effects at the molecular level requires further investigation. The experimental frameworks outlined in this guide provide a roadmap for researchers to directly compare the transcriptomic and proteomic landscapes induced by this compound and other cytokinin analogs like BAP. Such studies will be instrumental in elucidating the unique properties of lipophilic cytokinins and their potential for targeted applications in agriculture and drug development. Future research should focus on quantitative comparisons of receptor binding affinities, the kinetics of downstream signaling events, and the long-term developmental consequences of treatment with these different classes of synthetic cytokinins. This will ultimately allow for a more precise and effective manipulation of plant growth and development.

validating the findings of 6-Bnz-5'-AMP research in a new plant model

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the findings of 6-Bnz-5'-AMP research in a new plant model. It offers a comparative analysis of this compound against other common cytokinins, detailed experimental protocols for validation, and visualizations of the key biological pathways and workflows.

Introduction to this compound

This compound (N6-Benzoyladenosine-5'-O-monophosphate) is a synthetic, lipophilic analog of adenosine-5'-O-monophosphate.[1] It has been reported to exhibit cytokinin activity in plant tissue culture assays, specifically in tobacco and soybean.[1] As a member of the N6-substituted adenine derivatives, it is expected to influence a variety of plant growth and development processes, including cell division and differentiation.

Comparative Analysis of Cytokinin Activity

Table 1: Comparison of Common Cytokinins in Plant Tissue Culture

CytokininChemical ClassTypical Concentration Range (mg/L)Primary Effects in Tissue CultureNotes
This compound Synthetic N6-substituted adenine nucleotide analogTo be determined experimentallyReported to have cytokinin activity[1]Lipophilic nature may influence uptake and metabolism.
6-Benzylaminopurine (BAP) Synthetic N6-substituted adenine0.1 - 5.0Promotes shoot proliferation, axillary bud development.[2]Widely used and cost-effective. High concentrations can inhibit root formation.
Zeatin Natural isoprenoid cytokinin0.05 - 2.0High activity in promoting cell division and shoot regeneration.[3]Often considered the most active natural cytokinin. Can be less stable than synthetic alternatives.
Kinetin (N6-furfuryladenine) Synthetic N6-substituted adenine0.1 - 5.0Promotes cell division and shoot formation.[4]One of the first cytokinins to be discovered.
Thidiazuron (TDZ) Phenylurea derivative0.01 - 1.0Very high activity in inducing shoot organogenesis, often at lower concentrations than adenine-type cytokinins.[2]Can be potent and may lead to abnormal shoot development if not used at optimal concentrations.
meta-Topolin (mT) Aromatic cytokinin0.1 - 5.0Promotes shoot proliferation with reduced risk of hyperhydricity compared to BAP.[2]Considered a "safer" alternative to BAP in some species.

Experimental Protocols for Validation

To validate the cytokinin activity of this compound in a new plant model, a standardized bioassay is essential. The tobacco callus bioassay is a classic and reliable method for this purpose.

Tobacco Callus Bioassay

Objective: To quantify the cytokinin activity of this compound by measuring its effect on the growth of cytokinin-dependent tobacco callus, and to compare its activity with other cytokinins.

Materials:

  • Cytokinin-dependent tobacco callus (e.g., from Nicotiana tabacum 'Wisconsin No. 38')

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Agar

  • Auxin (e.g., Indole-3-acetic acid, IAA)

  • Stock solutions of this compound and other cytokinins (BAP, Zeatin, Kinetin) in an appropriate solvent (e.g., DMSO or ethanol)

  • Sterile petri dishes

  • Sterile filter paper

  • Growth chamber with controlled temperature (25-28°C) and light conditions (16h light/8h dark photoperiod)

Procedure:

  • Prepare Media: Prepare MS medium containing 3% (w/v) sucrose, a standard concentration of auxin (e.g., 2 mg/L IAA), and solidified with 0.8% (w/v) agar. Autoclave the medium and cool to 45-50°C.

  • Add Cytokinins: To the cooled medium, add filter-sterilized stock solutions of this compound and other cytokinins to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1.0, 5.0, 10.0 µM). Pour the media into sterile petri dishes.

  • Inoculate Callus: Weigh small, uniform pieces of tobacco callus (approximately 50-100 mg fresh weight) and place one piece on the surface of the solidified medium in each petri dish.

  • Incubation: Seal the petri dishes and incubate in a growth chamber under controlled conditions for 4-6 weeks.

  • Data Collection: After the incubation period, measure the final fresh and dry weight of the callus from each treatment.

  • Analysis: Plot the mean callus weight against the logarithm of the cytokinin concentration to generate dose-response curves. Compare the concentration of this compound required to achieve a half-maximal response with that of the other cytokinins.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for understanding and replicating research. The following diagrams, created using the DOT language, illustrate the expected signaling pathway of this compound and a typical workflow for its validation.

Cytokinin Signaling Pathway

As an N6-substituted adenine derivative, this compound is expected to act through the canonical cytokinin signaling pathway. This multi-step phosphorelay system is initiated by the binding of cytokinin to a receptor histidine kinase in the cell membrane.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK (Receptor Histidine Kinase) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorelay Gene_Expression Cytokinin Response Gene Expression ARR_B->Gene_Expression Activation ARR_A Type-A ARR (Response Regulator) ARR_A->AHK Negative Feedback Gene_Expression->ARR_A Induction Cytokinin This compound Cytokinin->AHK Binding & Activation

Caption: Expected signaling pathway of this compound.

Experimental Workflow for Validation

The following workflow outlines the key steps for a researcher to validate the findings of this compound in a new plant model.

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A1 Select Plant Model A2 Procure this compound & Controls A1->A2 A3 Optimize Tissue Culture Conditions A2->A3 B1 Perform Dose-Response Bioassay A3->B1 B2 Collect Morphological & Growth Data B1->B2 B3 Conduct Molecular Analysis (e.g., qPCR) B2->B3 C1 Statistical Analysis of Data B3->C1 C2 Compare Efficacy with Controls C1->C2 C3 Draw Conclusions on Activity C2->C3

Caption: A typical experimental workflow for validation.

Conclusion

Validating the cytokinin activity of this compound in a new plant model requires a systematic and comparative approach. By employing standardized bioassays, such as the tobacco callus assay, and comparing its performance against established cytokinins, researchers can generate robust and reliable data. The provided protocols and visualizations serve as a comprehensive guide to facilitate this process, ultimately contributing to a deeper understanding of this synthetic plant growth regulator and its potential applications in research and agriculture.

References

A Comparative Guide to Synthetic Cytokinins: Evaluating 6-Bnz-5'-AMP and Other Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cytokinin 6-Bnz-5'-AMP with other widely used alternatives. By presenting supporting experimental data from various bioassays, this document aims to assist researchers in selecting the appropriate cytokinin for their specific applications in plant tissue culture, agriculture, and drug development. While quantitative data for this compound is limited in publicly available literature, this guide contextualizes its known activity alongside detailed performance metrics of other common synthetic cytokinins.

Introduction to Synthetic Cytokinins

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and influence various other physiological processes, including shoot initiation and growth, leaf senescence, and apical dominance.[1][2] Synthetic cytokinins are widely utilized in commercial applications due to their stability and cost-effectiveness compared to their natural counterparts.[3] this compound (N6-Benzoyladenosine-5'-O-monophosphate) is a lipophilic analogue of adenosine-5'-O-monophosphate that has demonstrated cytokinin activity in tobacco and soybean tissue culture assays.[4] This guide compares its performance profile with that of other key synthetic cytokinins such as 6-Benzylaminopurine (BAP), Kinetin, Thidiazuron (TDZ), and Zeatin isomers.

Performance Comparison of Synthetic Cytokinins

The efficacy of different cytokinins can vary significantly depending on the plant species, the specific bioassay used, and the desired outcome. The following tables summarize quantitative data from key cytokinin bioassays.

Tobacco Callus Bioassay

The tobacco callus bioassay is a standard method for assessing cytokinin activity, measuring the ability of a compound to promote cell division and callus growth.

CytokininConcentration (µM)Callus Fresh Weight (mg)Relative ActivityReference
Control (No Cytokinin) 0~50-[5]
This compound -Exhibits activityData not available[4]
6-Benzylaminopurine (BAP) 1~400+++[5]
Kinetin 1~250++[5]
trans-Zeatin 1~500++++[6]
Thidiazuron (TDZ) 0.1~450++++[5]

Note: The data presented is an approximation derived from graphical representations in the cited literature and is intended for comparative purposes. "Relative Activity" is a qualitative summary.

Soybean Callus Bioassay

Similar to the tobacco callus assay, the soybean callus bioassay measures the stimulation of cell division and callus proliferation.

CytokininConcentration (µM)Callus Fresh Weight (g)Relative ActivityReference
Control (No Cytokinin) 0~0.2-[7][8]
This compound -Exhibits activityData not available[4]
Kinetin 1~1.2++[7]
6-Benzylaminopurine (BAP) 2 mg/L (~8.9 µM)~1.53+++[8]
Zeatin Riboside -High activity++++[1]

Note: The data is extracted from various studies and conditions may differ. "Relative Activity" provides a general comparison.

Leaf Senescence Bioassay

This bioassay assesses the ability of cytokinins to delay the degradation of chlorophyll in detached leaves, a hallmark of senescence.

CytokininConcentration (µM)Chlorophyll Retention (%)Relative ActivityReference
Control (Water) 0~20-[9]
6-Benzylaminopurine (BAP) 1~80+++[5][9]
Kinetin 10~70++
meta-Topolin 10~85++++[10]
Thidiazuron (TDZ) 10~90++++[10]

Note: Chlorophyll retention is estimated from graphical data relative to the initial chlorophyll content. "Relative Activity" is a qualitative summary.

Cytokinin Signaling Pathway

The biological effects of cytokinins are mediated through a well-defined signaling pathway. Understanding this pathway is crucial for the development of novel cytokinin analogs and for interpreting experimental results. The pathway is initiated by the binding of a cytokinin to a receptor histidine kinase located in the endoplasmic reticulum. This binding event triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors and the regulation of cytokinin-responsive genes.[9][11][12]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK_Receptor AHK Receptor (Histidine Kinase) Cytokinin->AHK_Receptor 1. Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) AHK_Receptor->AHP 2. Phosphorelay Type_B_ARR Type-B ARR (Response Regulator) AHP->Type_B_ARR 3. Nuclear Translocation & Phosphorylation Gene_Expression Cytokinin-Responsive Gene Expression Type_B_ARR->Gene_Expression 4. Transcriptional Activation Type_A_ARR Type-A ARR (Response Regulator) Type_A_ARR->Type_B_ARR 5. Negative Feedback Gene_Expression->Type_A_ARR Induces expression of

Fig. 1: Simplified Cytokinin Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of cytokinin activity.

Tobacco Callus Bioassay Protocol

This protocol is adapted from established methods for assessing cytokinin-induced cell division.[13][14]

Tobacco_Callus_Bioassay Start Start Explant_Preparation 1. Prepare Tobacco Leaf Explants Start->Explant_Preparation Sterilization 2. Surface Sterilize Explants Explant_Preparation->Sterilization Inoculation 3. Inoculate on MS Medium + Auxin + Test Cytokinin Sterilization->Inoculation Incubation 4. Incubate in Dark (25°C, 4 weeks) Inoculation->Incubation Measurement 5. Measure Callus Fresh Weight Incubation->Measurement End End Measurement->End

Fig. 2: Workflow for the Tobacco Callus Bioassay.

Methodology:

  • Explant Preparation: Young, healthy leaves from aseptically grown tobacco ( Nicotiana tabacum ) plantlets are excised.

  • Surface Sterilization: The leaves are surface sterilized, typically using a sequence of 70% ethanol and a dilute bleach solution, followed by rinsing with sterile distilled water.

  • Inoculation: Leaf discs of a uniform size are placed on a Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., NAA or 2,4-D) and varying concentrations of the test cytokinin.

  • Incubation: The cultures are maintained in the dark at approximately 25°C for 4 weeks.

  • Data Collection: The fresh weight of the induced callus is measured to quantify the cytokinin activity.

Soybean Callus Bioassay Protocol

This bioassay is another common method for determining cytokinin activity, particularly noted for its sensitivity.[6][7]

Soybean_Callus_Bioassay Start Start Callus_Initiation 1. Initiate Soybean Callus from Cotyledons Start->Callus_Initiation Subculture 2. Subculture Callus to Deplete Endogenous Hormones Callus_Initiation->Subculture Inoculation 3. Inoculate Callus Pieces on Test Medium Subculture->Inoculation Incubation 4. Incubate in Low Light (25°C, 28 days) Inoculation->Incubation Measurement 5. Measure Callus Fresh and Dry Weight Incubation->Measurement End End Measurement->End

Fig. 3: Workflow for the Soybean Callus Bioassay.

Methodology:

  • Callus Initiation: Callus is initiated from cotyledon explants of soybean (Glycine max) on a suitable initiation medium.

  • Subculturing: The established callus is subcultured for several passages on a medium lacking cytokinins to deplete endogenous hormones.

  • Inoculation: Small, uniform pieces of the cytokinin-starved callus are transferred to the bioassay medium containing a standard auxin concentration and the test cytokinin concentrations.

  • Incubation: The cultures are incubated under low light conditions at 25°C for 28 days.[7]

  • Data Collection: The fresh and dry weights of the callus are measured to determine the growth-promoting activity of the cytokinin.

Leaf Senescence Bioassay Protocol

This assay quantifies the ability of cytokinins to delay the natural process of senescence in detached leaves.[5][9]

Leaf_Senescence_Bioassay Start Start Leaf_Excision 1. Excise Leaf Discs from Healthy Plants Start->Leaf_Excision Incubation 2. Float Discs on Test Solutions in Petri Dishes Leaf_Excision->Incubation Dark_Incubation 3. Incubate in the Dark (Several Days) Incubation->Dark_Incubation Chlorophyll_Extraction 4. Extract Chlorophyll (e.g., with Ethanol) Dark_Incubation->Chlorophyll_Extraction Measurement 5. Measure Absorbance Spectrophotometrically Chlorophyll_Extraction->Measurement End End Measurement->End

References

Validating 6-Bnz-5'-AMP's Precursor, 6-Bnz-cAMP, as a Selective PKA Activator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Bnz-cAMP, a potent and selective activator of Protein Kinase A (PKA), with other commonly used PKA activators. While 6-Bnz-5'-AMP is a potential metabolite of 6-Bnz-cAMP, the latter is the well-characterized, cell-permeable compound used to stimulate PKA activity in experimental settings.[1] This document offers a framework for validating the role of 6-Bnz-cAMP as a PKA activator through objective performance comparisons, supporting experimental data, and detailed protocols.

Comparative Analysis of PKA Activators

The efficacy of various PKA activators can be compared based on their mechanism of action and potency, typically measured by the half-maximal effective concentration (EC50) or the activation constant (Ka). The following table summarizes available data for 6-Bnz-cAMP and other common PKA activators. It is important to note that EC50 values can vary depending on the specific experimental conditions and cell type used.

ActivatorTypeMechanism of ActionPotency (EC50/Ka)Selectivity
6-Bnz-cAMP cAMP AnalogDirectly binds to the regulatory subunits of PKA, causing the release of the catalytic subunits.[2][3]EC50: ~0.50 pM (for inducing a PKA-dependent process)Selective for PKA over other cAMP effectors like Epac.[4][5]
8-Bromo-cAMP cAMP AnalogDirectly binds to and activates PKA.[6][7]Ka: ~0.13 µMActivates PKA.
Dibutyryl-cAMP (db-cAMP) cAMP AnalogCell-permeable analog that is converted to an active form to activate PKA.[8][9]Qualitatively described as a potent activator.[9]Activates PKA.
Forskolin Adenylyl Cyclase ActivatorIndirectly activates PKA by increasing intracellular cAMP levels through the activation of adenylyl cyclase.EC50: >50 µM (for direct cAMP accumulation)Activates adenylyl cyclase, leading to non-specific elevation of cAMP.

PKA Signaling Pathway and Experimental Validation Workflow

The activation of PKA by an agonist like 6-Bnz-cAMP initiates a signaling cascade that culminates in the phosphorylation of downstream target proteins, such as the transcription factor CREB (cAMP response element-binding protein). Validating a compound as a PKA activator involves demonstrating this chain of events.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 6-Bnz-cAMP_ext 6-Bnz-cAMP 6-Bnz-cAMP_int 6-Bnz-cAMP 6-Bnz-cAMP_ext->6-Bnz-cAMP_int crosses membrane PKA_inactive Inactive PKA (R2C2) 6-Bnz-cAMP_int->PKA_inactive binds PKA_active Active PKA (C subunits) PKA_inactive->PKA_active dissociates Substrate Substrate (e.g., CREB) PKA_active->Substrate phosphorylates ATP ATP ADP ADP ATP->ADP pSubstrate Phosphorylated Substrate (pCREB) Substrate->pSubstrate nucleus Nucleus pSubstrate->nucleus translocates gene_expression Gene Expression nucleus->gene_expression regulates

Canonical PKA signaling pathway initiated by 6-Bnz-cAMP.

A typical experimental workflow to validate a PKA activator involves a multi-tiered approach, starting from in vitro biochemical assays to cell-based assays that measure downstream effects.

Experimental_Workflow cluster_validation Validation of 6-Bnz-cAMP as a PKA Activator cluster_invitro Direct PKA Activation cluster_cellbased Cellular PKA Activity cluster_downstream Physiological Response in_vitro In Vitro Kinase Assay cell_based Cell-Based Assays in_vitro->cell_based Confirms direct PKA activation elisa ELISA-based Kinase Assay in_vitro->elisa radioactive Radioactive Kinase Assay in_vitro->radioactive downstream Downstream Functional Assays cell_based->downstream Demonstrates cellular efficacy western Western Blot for pCREB cell_based->western translocation PKA Translocation Assay cell_based->translocation gene_reporter Gene Reporter Assay downstream->gene_reporter functional_outcome Cellular Phenotype Analysis downstream->functional_outcome

Experimental workflow for validating a PKA activator.

Experimental Protocols

Here are detailed methodologies for key experiments to validate 6-Bnz-cAMP as a PKA activator.

In Vitro PKA Kinase Assay (ELISA-based)

This assay quantitatively measures the activity of purified PKA in the presence of an activator.

Materials:

  • Purified recombinant PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide) coated on a microplate

  • 6-Bnz-cAMP and other activators

  • ATP solution

  • Phospho-specific antibody against the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Protocol:

  • Prepare serial dilutions of 6-Bnz-cAMP and other PKA activators.

  • Add the diluted activators to the wells of the substrate-coated microplate.

  • Add the purified PKA enzyme to each well.

  • Initiate the kinase reaction by adding a fixed concentration of ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Wash the plate three times with wash buffer to remove ATP and non-bound reagents.

  • Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance against the activator concentration to determine the EC50 value.

Western Blot for Phospho-CREB (Ser133)

This cell-based assay determines the ability of a compound to induce the phosphorylation of a key downstream target of PKA.

Materials:

  • Cell line of interest (e.g., HEK293T, PC12)

  • 6-Bnz-cAMP and other activators

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-CREB (Ser133) and mouse anti-total CREB

  • HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 6-Bnz-cAMP or other activators for a specified time (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total CREB to normalize for protein loading.

  • Quantify the band intensities to determine the fold-change in CREB phosphorylation.

By employing these comparative analyses and experimental protocols, researchers can rigorously validate the role of 6-Bnz-cAMP as a selective and potent PKA activator, providing a solid foundation for its use in studying PKA-mediated signaling pathways.

References

Dose-Response Comparison: 6-Bnz-5'-AMP and Other Cytokinins in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of 6-Bnz-5'-AMP and other key cytokinins, supported by experimental data and detailed protocols.

Introduction

Cytokinins are a class of plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including cell division, differentiation, and senescence. 6-Benzyl-5'-AMP (this compound) is a nucleotide derivative of the synthetic cytokinin 6-benzylaminopurine (BAP or BA). In plant systems, cytokinin nucleotides are generally considered storage or transport forms and are typically less active than their corresponding nucleoside or free-base counterparts. The biological activity of this compound is largely attributed to its conversion to the more active forms, 6-benzyladenosine and ultimately 6-benzylaminopurine. This guide provides a comparative analysis of the dose-response relationships of these active forms against other widely studied cytokinins, namely zeatin and kinetin.

Quantitative Data Comparison

While direct quantitative dose-response data for this compound is limited in publicly available literature, extensive research has been conducted on its active form, 6-benzylaminopurine (BAP), as well as other common cytokinins. The following tables summarize the effective concentrations of these cytokinins in various standard bioassays.

Table 1: Dose-Response in Tobacco Callus Bioassay

CytokininOptimal Concentration for Callus Growth (μM)Reference for General Range
6-Benzylaminopurine (BAP)0.1 - 10[General knowledge from multiple sources]
Zeatin0.01 - 1[General knowledge from multiple sources]
Kinetin0.1 - 10[General knowledge from multiple sources]

Table 2: Dose-Response in Amaranthus Betacyanin Bioassay

CytokininConcentration for Significant Betacyanin Induction (μM)Reference for General Range
6-Benzylaminopurine (BAP)1 - 10[General knowledge from multiple sources]
Zeatin0.01 - 1[General knowledge from multiple sources]
Kinetin1 - 10[General knowledge from multiple sources]

Table 3: Dose-Response in Leaf Senescence Bioassay

CytokininConcentration for Delaying Senescence (μM)Reference for General Range
6-Benzylaminopurine (BAP)10 - 50[General knowledge from multiple sources]
Zeatin1 - 10[General knowledge from multiple sources]
Kinetin10 - 50[General knowledge from multiple sources]

Cytokinin Signaling Pathway

Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, which is initiated by the binding of the cytokinin to a histidine kinase receptor in the cell membrane. This binding triggers a cascade of phosphorylation events that ultimately leads to the activation of transcription factors in the nucleus, altering gene expression and eliciting a physiological response.

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) AHP AHP Receptor->AHP Phosphotransfer TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphotransfer TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR->TypeA_ARR Activates Transcription of DNA DNA TypeB_ARR->DNA Binds to DNA TypeA_ARR->Receptor Negative Feedback TypeA_ARR->AHP Negative Feedback Gene_Expression Gene_Expression DNA->Gene_Expression Alters Gene Expression Cytokinin Cytokinin Cytokinin->Receptor Binding Physiological_Response Physiological_Response Gene_Expression->Physiological_Response Leads to ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A1 Prepare Stock Solutions of Cytokinins A2 Prepare Bioassay Media with Serial Dilutions A1->A2 B1 Inoculate Explants onto Test Media A2->B1 A3 Prepare Plant Explants A3->B1 B2 Incubate under Controlled Conditions B1->B2 C1 Measure Biological Response (e.g., weight, pigment, chlorophyll) B2->C1 C2 Plot Dose-Response Curves C1->C2 C3 Determine EC50 Values and Compare Potency C2->C3

Unveiling the Cytokinin Potential of Novel Adenine Derivatives: A Comparative Guide to 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cytokinin Activity

The cytokinin activity of adenine derivatives is significantly influenced by the nature of the substituent at the N6 position and the presence of modifications on the purine ring, such as ribosylation and phosphorylation. Generally, the free base form of a cytokinin, like BAP, exhibits the highest biological activity in plant bioassays. The corresponding riboside and nucleotide forms are often less active, as their activity typically relies on their metabolic conversion to the free base within the plant tissue.

Below is a summary of expected and known cytokinin activities for 6-Bnz-5'-AMP and related compounds.

CompoundChemical StructureExpected/Known Cytokinin ActivityReceptor Binding Affinity (Arabidopsis)
This compound N6-benzyladenosine-5'-monophosphateExpected to be low to moderate. Activity is likely dependent on in-planta conversion to 6-benzyladenosine and subsequently to 6-benzylaminopurine.Expected to have low direct affinity for AHK receptors.
6-Benzylaminopurine (BAP) N6-benzyladenineHigh. A potent synthetic cytokinin widely used as a positive control in bioassays.[1][2]Shows strong affinity for cytokinin receptors, particularly AHK3 and CRE1/AHK4.[3]
N6-Benzyladenosine 6-benzylaminopurine ribosideModerate. Generally less active than BAP in direct application.[4] Its activity is often attributed to its conversion to BAP.Lower affinity than BAP.
Kinetin N6-furfuryladenineModerate to High. A well-characterized synthetic cytokinin.Binds to cytokinin receptors.
trans-Zeatin A natural, highly active isoprenoid cytokinin.Very High. One of the most active natural cytokinins.Binds with high affinity to all three Arabidopsis cytokinin receptors (AHK2, AHK3, CRE1/AHK4).

Experimental Protocols for Assessing Cytokinin Activity

To empirically determine the cytokinin activity of a novel compound like this compound, a series of standardized bioassays and molecular interaction studies are typically employed.

Tobacco Callus Bioassay

This classic bioassay measures the ability of a compound to induce cell division and growth in cytokinin-dependent tobacco callus tissue.[5]

  • Protocol:

    • Prepare sterile tobacco callus cultures on a nutrient-rich agar medium lacking cytokinins.

    • Aseptically transfer small, uniform pieces of callus to fresh medium supplemented with a range of concentrations of the test compound (e.g., 0.01 µM to 100 µM). Include a negative control (no cytokinin) and a positive control (e.g., BAP).

    • Incubate the cultures in the dark at a controlled temperature (e.g., 25°C) for 4-6 weeks.

    • Determine the fresh and dry weight of the callus tissue for each treatment.

    • Plot a dose-response curve to determine the optimal concentration for growth promotion and compare the activity to the positive control.

Wheat Leaf Senescence Bioassay

This assay assesses the ability of a compound to delay chlorophyll degradation, a hallmark of leaf senescence.

  • Protocol:

    • Excise segments from the primary leaves of young wheat seedlings.

    • Float the leaf segments on solutions containing different concentrations of the test compound in the dark. Include a water control and a BAP control.

    • After a set incubation period (e.g., 72-96 hours), extract chlorophyll from the leaf segments using a solvent like ethanol or acetone.

    • Measure the absorbance of the chlorophyll extract spectrophotometrically at 645 nm and 663 nm.

    • Calculate the chlorophyll concentration and compare the retention in treated leaves to the controls.

Amaranthus Betacyanin Synthesis Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings.[5]

  • Protocol:

    • Germinate Amaranthus caudatus seeds in the dark.

    • Excise the cotyledons and hypocotyls from the seedlings and incubate them in solutions with varying concentrations of the test compound.

    • After incubation in the dark for 18-24 hours, extract the betacyanin pigment.

    • Measure the absorbance of the extract at 542 nm.

    • Quantify the betacyanin content and compare it to controls.

Cytokinin Receptor Binding Assay

This in vitro assay determines the ability of a compound to bind to cytokinin receptors, providing insight into its mechanism of action at the molecular level.[6]

  • Protocol:

    • Express and purify the extracellular CHASE domain of cytokinin receptors (e.g., Arabidopsis AHK3 or CRE1/AHK4).

    • Perform a competitive binding assay using a radiolabeled cytokinin (e.g., [³H]trans-zeatin) and varying concentrations of the unlabeled test compound.

    • Incubate the receptor protein with the radiolabeled ligand and the competitor compound.

    • Separate the bound and free radioligand and quantify the radioactivity.

    • Calculate the concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50), which is indicative of its binding affinity.

Visualizing the Molecular Pathway and Experimental Process

To better understand the context of cytokinin activity, the following diagrams illustrate the canonical cytokinin signaling pathway and a generalized workflow for evaluating novel adenine derivatives.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP AHP CK_Receptor->AHP Phosphotransfer Type_B_ARR Type-B ARR AHP->Type_B_ARR Nuclear Translocation & Phosphotransfer Gene_Expression Cytokinin Response Genes Type_B_ARR->Gene_Expression Activation of Transcription Type_A_ARR Type-A ARR Type_A_ARR->Type_B_ARR Negative Feedback Gene_Expression->Type_A_ARR Induction Cytokinin CK Cytokinin->CK_Receptor Binding & Autophosphorylation

Caption: The canonical multistep phosphorelay cytokinin signaling pathway in plants.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays In Planta Bioassays cluster_molecular Molecular & In Vitro Assays cluster_analysis Data Analysis & Comparison Compound Novel Adenine Derivative (e.g., this compound) Tobacco Tobacco Callus Growth Assay Compound->Tobacco Senescence Leaf Senescence Delay Assay Compound->Senescence Amaranthus Amaranthus Betacyanin Synthesis Assay Compound->Amaranthus Receptor Cytokinin Receptor Binding Assay Compound->Receptor Docking Molecular Docking Studies Compound->Docking Analysis Comparative Analysis of Activity vs. Controls Tobacco->Analysis Senescence->Analysis Amaranthus->Analysis Receptor->Analysis Docking->Analysis

Caption: A generalized experimental workflow for confirming the cytokinin activity of novel adenine derivatives.

References

Safety Operating Guide

Proper Disposal of 6-Bnz-5'-AMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Bnz-5'-AMP (N6-Benzoyladenosine-5'-O-monophosphate), a lipophilic analog of adenosine-5'-O-monophosphate used in various research applications.

Hazard Assessment and Classification

Based on available data for similar compounds, this compound should be handled as a potentially hazardous chemical. An SDS for the related compound N6-Benzoyladenosine indicates that it is harmful if swallowed.[1] Therefore, it is prudent to treat this compound with similar caution. The presence of the benzoyl group may cause irritation, and as a modified nucleotide, its long-term environmental and toxicological effects are not well-documented.

In the absence of a specific SDS, this compound should not be disposed of down the drain or in regular solid waste streams. All chemical waste, including this compound and any materials contaminated with it, must be collected and disposed of through a licensed hazardous waste disposal service.

Quantitative Data Summary

Due to the lack of specific regulatory disposal limits for this compound, all quantities of this chemical, from trace amounts to bulk quantities, should be treated as chemical waste. The following table summarizes key handling and disposal parameters.

ParameterGuidelineSource
Physical State Solid (typically a powder)Assumed
Hazard Classification Treat as harmful if swallowed; potential irritant.[1]
Primary Disposal Route Licensed Hazardous Waste DisposalGeneral Best Practice
Drain Disposal ProhibitedGeneral Best Practice
Solid Waste (Trash) Disposal ProhibitedGeneral Best Practice
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatGeneral Best Practice

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Segregation:

    • At the point of generation, segregate all waste contaminated with this compound from other waste streams. This includes:

      • Unused or expired this compound solid.

      • Contaminated labware (e.g., pipette tips, microfuge tubes, weighing paper).

      • Contaminated personal protective equipment (PPE) such as gloves.

      • Solutions containing this compound.

      • Spill cleanup materials.

  • Waste Container Selection and Labeling:

    • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled solid chemical waste container. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a securely sealed bag within a rigid outer container).

    • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled liquid chemical waste container. Ensure the container material is compatible with the solvent used.

    • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound" or "N6-Benzoyladenosine-5'-O-monophosphate," and the approximate quantity. Follow your institution's specific labeling requirements.

  • Storage of Chemical Waste:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment system (e.g., a tray or tub) to prevent the spread of material in case of a leak.

    • Ensure the storage area is away from drains and incompatible chemicals.

  • Arranging for Disposal:

    • Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup.

    • Do not attempt to transport the chemical waste off-site yourself.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Used in Experiment D Segregate Solid vs. Liquid Waste A->D B Contaminated Materials (Gloves, Tips, etc.) B->D C Unused/Expired Chemical C->D E Place in Labeled, Compatible Waste Containers D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Licensed Hazardous Waste Disposal H->I

Caption: Logical workflow for the disposal of this compound.

Signaling Pathway for Safe Chemical Handling

Adherence to a clear "signaling pathway" of safety protocols is crucial when handling any chemical, including this compound. This begins with a thorough understanding of the potential hazards and culminates in proper disposal.

G cluster_planning Pre-Experiment Planning cluster_handling Safe Handling cluster_disposal Proper Disposal A Review Available Safety Information (SDS of related compounds, literature) B Identify Potential Hazards (e.g., Harmful if swallowed) A->B leads to C Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) B->C informs D Handle in a Well-Ventilated Area E Segregate Waste at Source D->E generates waste for F Use Labeled, Compatible Containers E->F requires G Dispose via EHS/Licensed Vendor F->G for

Caption: Signaling pathway for safe handling and disposal of chemicals.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 6-Bnz-5'-AMP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 6-Bnz-5'-AMP, a lipophilic analog of adenosine-5'-O-monophosphate. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Precautions

Key Hazards: Based on the analysis of analogous compounds, researchers should be aware of the following potential hazards:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

Chronic toxicity information is not widely available, and it is prudent to handle the compound as potentially mutagenic.[3]

Personal Protective Equipment (PPE)

A multi-level approach to PPE is essential to provide comprehensive protection. The following table summarizes the required equipment for handling this compound.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Ensure a snug fit. Clean and disinfect after each use.
Hand Chemical-resistant gloves (e.g., nitrile). Consider double gloving.Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. Wash hands thoroughly after removing gloves.
Body Laboratory coat. For larger quantities or increased risk of splash, chemical-resistant overalls or an apron are recommended.Keep the lab coat buttoned. Remove before leaving the laboratory. Launder separately from personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling powders outside of a fume hood.Work in a chemical fume hood whenever possible to minimize inhalation exposure. If a respirator is needed, ensure proper fit testing and training have been completed.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Spill, Decontamination, and Disposal receiving 1. Receipt of Compound - Verify container integrity. - Confirm label matches order. storage 2. Storage - Store at -20°C in a tightly sealed container. - Keep in a dry, well-ventilated place. receiving->storage Inspect and Log ppe 3. Don Appropriate PPE - Lab coat, gloves, eye protection. storage->ppe Prepare for Experiment weighing 4. Weighing and Preparation - Use a chemical fume hood or ventilated balance enclosure. - Avoid generating dust. ppe->weighing experiment 5. Experimental Use - Handle solutions with care to avoid splashes. - Keep containers closed when not in use. weighing->experiment spill 6. Spill Management - Evacuate and ventilate the area. - Absorb with inert material. - Collect in a sealed container for disposal. experiment->spill In case of accident decon 7. Decontamination - Clean work surfaces with an appropriate solvent. - Wash hands thoroughly. experiment->decon Post-Experiment spill->decon disposal 8. Waste Disposal - Dispose of waste according to institutional and local regulations. - Do not dispose of down the drain. decon->disposal

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions) containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste. Contact your EHS office for specific guidance on the disposal of this compound. Do not pour this compound solutions down the drain. [3]

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while maintaining a secure and controlled laboratory environment. This commitment to safety not only protects personnel but also upholds the integrity and quality of scientific research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.